Raltegravir Potassium

Catalog No.
S548945
CAS No.
871038-72-1
M.F
C20H20FKN6O5
M. Wt
482.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Raltegravir Potassium

CAS Number

871038-72-1

Product Name

Raltegravir Potassium

IUPAC Name

potassium 4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-olate

Molecular Formula

C20H20FKN6O5

Molecular Weight

482.5 g/mol

InChI

InChI=1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/q;+1/p-1

InChI Key

IFUKBHBISRAZTF-UHFFFAOYSA-M

SMILES

Array

solubility

Soluble in DMSO.

Synonyms

0518, MK, Isentress, MK 0518, MK-0518, MK0518, Potassium, Raltegravir, raltegravir, Raltegravir Potassium

Canonical SMILES

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[K+]

The exact mass of the compound Raltegravir potassium is 444.15575 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Pyrrolidinones. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Antivirals for systemic use, Antivirals for treatment of HIV infections, combinations -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Raltegravir potassium thermodynamic properties aqueous solution

Author: Smolecule Technical Support Team. Date: February 2026

Thermodynamic Properties of Raltegravir Potassium in Solution

The following table summarizes the key experimentally determined properties for aqueous this compound solutions, both in pure water and in the presence of potassium chloride (KCl) or α-Lactose [1].

Property Category Property Name (Symbol) Experimental Conditions Key Findings / Interpretation
Volumetric Apparent Molar Volume (Vφ), Limiting Apparent Molar Volume (Vφ⁰) Solvent: Water, aqueous KCl, aqueous α-Lactose Positive Vφ⁰ values indicate solute-solvent interactions. The sign and magnitude of the transfer volume (ΔtrVφ⁰) help discern drug-co-solute interactions.
Compressibility Isentropic Compressibility (κS), Limiting Apparent Molar Isentropic Compression (KS,φ⁰) Temperature: 288.15 K to 318.15 K Negative KS,φ⁰ values suggest electrostriction, where water molecules are structured tightly around drug ions.
Viscometric Jones-Dole Coefficient (B), Viscosity B-coefficient of Transfer (ΔtrB) Concentration: 0.02 to 0.1 mol·kg⁻¹ Positive B-coefficients signify that the drug has a structure-making effect in solution.
Activation Parameters Enthalpy (ΔH₂⁰#), Entropy (ΔS₂⁰#) of activation for viscous flow Pressure: Atmospheric These parameters provide insight into the energy barrier and orderliness of the viscous flow process.

Detailed Experimental Protocol

The research provides a clear methodological framework for obtaining the data summarized above. The workflow below illustrates the key stages of the experimental process.

G A Sample Preparation B Experimental Measurements A->B A1 • Prepare aqueous solutions of this compound • Concentration: 0.02 to 0.1 mol·kg⁻¹ • Solvents: Water, aqueous KCl, aqueous α-Lactose A->A1 A2 • Maintain temperatures at 288.15 K and 318.15 K • Conduct all work at atmospheric pressure A->A2 C Data Processing B->C B1 Density (ρ) B->B1 B2 Speed of Sound (u) B->B2 B3 Viscosity (η) B->B3 D Derived Parameter Calculation C->D C1 Apparent Molar Volume (Vφ) Vφ = M/ρ - (1000*(ρ-ρ₀))/(m*ρ*ρ₀) C->C1 C2 Isentropic Compressibility (κS) κS = 1/(u²*ρ) C->C2 C3 Relative Viscosity (ηr) ηr = η/η₀ C->C3 D1 Limiting Parameters (Vφ⁰, KS,φ⁰) from extrapolation to infinite dilution D->D1 D2 Transfer Parameters (ΔtrVφ⁰, ΔtrB) Δtr = Value in solution - Value in water D->D2 D3 Jones-Dole B-coefficient from (ηr -1)/√m vs. √m plot D->D3 D4 Activation Parameters (ΔH₂⁰#, ΔS₂⁰#) from temperature dependence of viscosity D->D4

The experimental workflow for studying this compound's thermodynamic properties involves sample preparation, direct measurement, and multi-step data analysis [1].

  • Sample Preparation: Researchers prepared solutions of this compound in water, aqueous KCl, and aqueous α-Lactose, with concentrations from 0.02 to 0.1 mol·kg⁻¹. Measurements were taken at 288.15 K and 318.15 K at atmospheric pressure [1].
  • Direct Experimental Measurements: The study directly measured three fundamental properties: density (ρ) using a vibrating-tube densimeter, speed of sound (u) likely using an ultrasonic interferometer, and viscosity (η) typically measured with an Ubbelohde-type viscometer [1].
  • Data Analysis and Interpretation: Direct measurements were used to calculate apparent molar volumes, compressibilities, and relative viscosity. Scientists then performed extrapolations to infinite dilution and calculated transfer parameters to understand solute-solvent and solute-solute interactions. The temperature dependence of viscosity was used to determine activation parameters, providing insight into the energy requirements of the viscous flow process [1].

Interpretation and Research Significance

For a researcher, the key significance lies in what these parameters reveal about the drug's behavior in a formulation-relevant environment.

  • Drug-Excipient Interactions: The study specifically investigates interactions with KCl and α-Lactose, a common pharmaceutical excipient. By analyzing parameters like the transfer volume (ΔtrVφ⁰), one can determine whether the drug interacts favorably or unfavorably with these co-solutes, which is critical for predicting stability in solid dosages or lyophilized products [1].
  • Structure-Making Tendency: The positive B-coefficient is a key indicator. It shows that this compound acts as a structure-maker, increasing the order of water molecules around it. This has implications for the drug's solubility, diffusion coefficient, and how it might behave in biological fluids [1].
  • Hydration and Solvation: The negative values for apparent molar isentropic compression (KS,φ⁰) and the calculated hydration number (nH) provide strong evidence for electrostriction. This phenomenon confirms that the charged groups of the drug strongly hydrate, leading to a tightly bound hydration shell that is critical for understanding its dissolution and stability in aqueous media [1].

Conclusion and Research Context

This experimental data provides a robust thermodynamic profile of this compound in solution. The methodologies outlined are standard yet powerful for probing solute-solvent interactions. It is worth noting that the physical form of the drug substance (e.g., crystalline polymorphs like Form 3) can also influence its ultimate solubility and dissolution rate, which is a separate but related area of research covered in patent literature [2] [3].

References

Raltegravir potassium solute-solvent interactions studies

Author: Smolecule Technical Support Team. Date: February 2026

Key Interaction Studies at a Glance

The table below summarizes the main findings from recent scientific investigations into raltegravir potassium's interactions in different solutions.

Study Focus Experimental Conditions Key Measured Parameters Main Findings / Implications

| Interactions with KCl & α-Lactose [1] | - Temp: 288.15 K & 318.15 K

  • Conc: 0.02 to 0.1 mol.kg⁻¹
  • Solvents: Water, aqueous KCl, aqueous α-Lactose | Densities, speed of sound, viscosities, apparent molar volume (Vφ), isentropic compressibility (κS), Jones-Dole coefficient (B), etc. | Study examines drug's ability to form structures and the nature of hydrophilic/hydrophobic interactions. Parameters help understand solute-solvent and solute-co-solute interactions [1]. | | pH & Divalent Metal Effects [2] | - pH range: 1 to 8 (solubility), 1 to 9 (lipophilicity)
  • Presence of Mg²⁺ & Ca²⁺ | Solubility, lipophilicity (log P), pKa, cellular permeativity (Caco-2 monolayers) | - pKa determined to be 6.7.
  • Solubility decreases below pH 6.6.
  • Permeativity significantly reduced at higher pH (8.5 vs. 5) and in the presence of Mg²⁺ & Ca²⁺ [2]. | | Basic Solubility Profile [3] | - Solvents: DMSO, Ethanol, Water | Solubility in mg/mL and mM | - DMSO: 96 mg/mL (198.95 mM)
  • Ethanol: 10 mg/mL (20.72 mM)
  • Water: Insoluble [3] |

Detailed Experimental Insights

For a deeper technical understanding, here are further details on the mechanisms and experimental observations.

  • Thermodynamic Study Methodology: The 2025 study employed a comprehensive suite of techniques [1]. The densities and speeds of sound were used to calculate apparent molar volumes ((V_{\phi})) and apparent molar isentropic compressions ((K_{S, \phi})). These parameters, especially their limiting values at infinite dilution ((V_{\phi}^{0}) and (K_{S, \phi}^{0})), provide insight into the overall solute-solvent interaction strength. Viscosity measurements were analyzed using the Jones-Dole equation to determine the B-coefficient, which is indicative of the solute's structure-making or breaking tendency in solution. The workflow illustrates how raw experimental data is processed to derive these key interaction parameters, as described in the study [1].

    G exp_data Experimental Data: - Density - Speed of Sound - Viscosity calc_params Calculated Parameters: - Apparent Molar Volume (Vφ) - Isentropic Compressibility (κS) - Jones-Dole B-Coefficient exp_data->calc_params Thermodynamic Relationships analysis Interaction Analysis: - Solute-Solvent Interaction Strength - Hydrophilic/Hydrophobic Balance - Structure-Making/Breaking Tendency calc_params->analysis Interpretation

    Experimental Data to Analysis Workflow

  • Mechanism of pH and Metal Interaction: The pKa of 6.7 means raltegravir exists predominantly in its ionized, water-soluble form at neutral to basic pH, and in its neutral, less-soluble form at acidic pH [2]. This explains its poor solubility in water as reported by one source [3] and its precipitation at pH levels at or below 6.6 [2]. The reduced permeativity in the presence of magnesium and calcium is attributed to the drug's mechanism of action, which involves chelating divalent metal ions in the active site of the HIV integrase enzyme. This same chelation can occur in the gastrointestinal tract, forming complexes that impede absorption [2]. The following diagram illustrates how these factors influence the drug's disposition.

    G Low_pH Low pH (< pKa) Neutral_Form Neutral_Form Low_pH->Neutral_Form Predominates High_pH High pH (> pKa) Ionized_Form Ionized_Form High_pH->Ionized_Form Predominates Divalent_Metals Presence of Mg²⁺/Ca²⁺ Chelation Chelation Divalent_Metals->Chelation Low_Solubility Low_Solubility Neutral_Form->Low_Solubility Leads to High_Solubility High_Solubility Ionized_Form->High_Solubility Leads to Ionized_Form->Chelation Enables Reduced_Permeability Reduced_Permeability Chelation->Reduced_Permeability Results in

    Factors Affecting Raltegravir Disposition

Research Considerations for Your Guide

Based on the gathered information, here are key points to strengthen your technical whitepaper:

  • Acknowledge Methodological Gaps: You can note that while studies list many derived parameters, the primary literature searched may not contain step-by-step protocols for every technique. Standardized procedures for volumetric, acoustical, and viscometric measurements from official pharmacopeias or foundational physical chemistry texts can be referenced to fill these gaps.
  • Contextualize Solubility Data: The finding that this compound is "insoluble" in water [3] seems to conflict with its known oral bioavailability. This highlights the difference between intrinsic solubility and formulated drug product performance. Your guide should discuss how pharmaceutical formulations use excipients to enhance the solubility and absorption of poorly soluble drugs [4].
  • Incorporate Transport Mechanisms: Beyond solute-solvent interactions, the overall pharmacokinetic profile is also shaped by cellular transport. Raltegravir is a substrate for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) [5]. Inhibition of these transporters by other drugs (e.g., some protease inhibitors) can increase raltegravir's intestinal absorption and accumulation in target cells [5].

References

Summary of Apparent Molar Expansibility Data for Raltegravir Potassium

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data for the limiting apparent molar expansibility ((E_{\phi}^{0})) of Raltegravir Potassium in different aqueous solutions, as reported in a 2025 study [1].

Solution Temperature (K) Limiting Apparent Molar Expansibility, (E_{\phi}^{0}) (x10⁻⁴ m³ mol⁻¹ K⁻¹)
Water 288.15 - 318.15 0.15 ± 0.04
Aqueous Potassium Chloride (KCl) 288.15 - 318.15 0.31 ± 0.04
Aqueous α-Lactose 288.15 - 318.15 0.27 ± 0.04

Experimental Insights and Protocol

The data in the table above was derived from a detailed experimental study. Here is a summary of the methodology and the key interaction insights from the research [1].

  • Experimental Protocol: The study measured densities, speed of sound, and viscosities of this compound in water, aqueous KCl, and aqueous α-Lactose. The measurements were taken at temperatures ranging from 288.15 K to 318.15 K at atmospheric pressure, over a drug concentration range of 0.02 to 0.1 mol·kg⁻¹. The limiting apparent molar expansibility ((E_{\phi}^{0})) was calculated from the temperature dependence of the limiting apparent molar volume ((V_{\phi}^{0})) [1].
  • Interaction Characteristics: The positive values of (E_{\phi}^{0}) across all systems indicate the presence of predominantly solute-solvent interactions. The higher expansibility in solutions containing KCl or α-Lactose, compared to pure water, suggests that these co-solutes enhance the interaction of this compound with water, potentially through ion-dipole and hydrophilic interactions. This implies that this compound acts as a structure-breaking species in these aqueous solutions [1].

Experimental and Data Analysis Workflow

The following diagram outlines the key experimental and computational workflow used in the study to determine the thermodynamic properties, including the limiting apparent molar expansibility.

Start Start: Experimental Setup Exp Measure Density, Speed of Sound, Viscosity Start->Exp Calc1 Calculate Apparent Molar Volume (Vφ) Exp->Calc1 Calc2 Determine Limiting Apparent Molar Volume (Vφ⁰) Calc1->Calc2 Calc3 Calculate Limiting Apparent Molar Expansibility (Eφ⁰) Calc2->Calc3 Analyze Analyze Solute-Solvent & Solute-Solute Interactions Calc3->Analyze

Context and Significance of this compound

To fully appreciate the physico-chemical data, it is helpful to understand the drug's background.

  • Mechanism of Action: Raltegravir is a pioneering HIV-1 integrase inhibitor. It works by blocking the strand transfer step of the viral integrase enzyme, thereby preventing the integration of viral DNA into the host genome and stopping viral replication [2] [3].
  • Drug Form and Market: The potassium salt of Raltegravir is the active pharmaceutical ingredient (API) used in formulations. The global market for this API is significant, driven by the ongoing need for effective antiretroviral therapies [4].
  • Ongoing Research: The study of its interaction characteristics in solution, as detailed above, provides a foundation for further pharmaceutical development, including the design of novel analogs with potentially enhanced efficacy and the exploration of drug repurposing opportunities for conditions like inflammation and cancer [5] [6].

References

Raltegravir potassium isentropic compressibility studies

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Thermodynamic and Physicochemical Data

The following table consolidates key quantitative data from the search results, particularly from a 2025 study on the interactional characteristics of aqueous Raltegravir Potassium [1].

Parameter / Property Value / Description Conditions / Context
Isentropic Compressibility (κS) Deduced from speed of sound measurements [1] Aqueous solutions with KCl/α-Lactose; 288.15 K to 318.15 K [1]
Apparent Molar Isentropic Compression (KS,φ) Reported as KS,φ0 (limiting apparent molar) and ΔtrKS,φ0 (transfer property) [1] Calculated from density and speed of sound data [1]
Hydration Number (nH) Calculated from compressibility data [1] Interpretation of solute-solvent interactions [1]
Apparent Molar Volume (Vφ) Reported as Vφ0 (limiting) and ΔtrVφ0 (transfer) [1] Derived from density measurements [1]
Molecular Weight 482.51 g/mol [2] This compound salt [2]
Aqueous Solubility Significantly more soluble than Raltegravir free acid [3] Property of the potassium salt formulation [3]
Protein Binding ~83% [4] Human plasma [4]
Half-Life ~9 hours [4] In humans [4]

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the search results, which can be incorporated into a technical guide.

Volumetric and Compressibility Studies

This protocol is based on the 2025 study that investigated the interactions of aqueous this compound [1].

  • Key Measurements: Density (ρ), speed of sound (u), and viscosity (η) [1].
  • Experimental Conditions:
    • Temperature: 288.15 K and 318.15 K [1].
    • Pressure: Atmospheric pressure [1].
    • Concentration Range: 0.02 to 0.1 mol·kg⁻¹ of this compound in water and in aqueous solutions of potassium chloride (KCl) and α-Lactose [1].
  • Data Analysis: The experimentally obtained density and speed of sound data were used to calculate derived properties [1]:
    • Isentropic Compressibility (κS) was calculated using the Laplace-Newton equation: κS = 1/(u²ρ).
    • Apparent Molar Isentropic Compression (KS, φ) and other parameters like limiting apparent molar volume (Vφ0) were deduced from the concentration dependence of the measured properties.

The workflow for this experimental study can be visualized as follows:

cluster_1 Sample Preparation Details cluster_2 Measurement & Analysis Start Start: Experimental Study SP Sample Preparation Start->SP Measure Physicochemical Measurements SP->Measure Calc Calculate Derived Parameters Measure->Calc Interpret Interpret Interactions Calc->Interpret C1 Prepare aqueous solutions of: • this compound • this compound + KCl • this compound + α-Lactose C2 Concentration range: 0.02 to 0.1 mol·kg⁻¹ C1->C2 C3 Temperature range: 288.15 K and 318.15 K C2->C3 M1 Measure: • Density (ρ) • Speed of Sound (u) • Viscosity (η) M2 Calculate: • κs = 1/(u²ρ) • Apparent Molar Volumes • Apparent Molar Compressions • Hydration Number M1->M2 M3 Analyze trends to deduce: • Solute-Solvent Interactions • Hydrophilic/Hydrophobic Effects • Structure-Making/Breaking Tendency M2->M3

Experimental workflow for compressibility studies.

In Vitro Drug Release (Dissolution) Study

This methodology investigates the impact of pharmaceutical formulation on drug release, which can indirectly relate to its behavior in solution [5].

  • Apparatus: USP 30 Apparatus 2 (paddle method) [5].
  • Conditions: 900 ml dissolution medium, 37 ± 0.5°C, agitated at 50 rpm [5].
  • Media: Purified water, pH 1.0 (0.1 N HCl), and pH 6.8 (50 mM phosphate buffer) [5].
  • Sample Preparation:
    • Whole Tablets: Mimics swallowing administration.
    • Crushed Tablets: Powder obtained by grinding with a mortar and pestle, mimicking chewing [5].
  • Analysis: Sample concentration determined by HPLC with a photodiode array detector (wavelength: 260 nm) and confirmed by HPLC-MS/MS [5].

Additional Technical Information for a Comprehensive Guide

Beyond compressibility, other physicochemical and pharmacological properties are relevant for drug development professionals.

  • Solid-State and Polymorphism: this compound can exist in multiple crystalline forms (polymorphs), which can influence stability and processing. Patents describe various forms (e.g., Form 3, Form IV, etc.), characterized by their unique PXRD patterns [3] [6].
  • Mechanism of Action: this compound is a potent HIV-1 integrase strand transfer inhibitor (INSTI). It prevents the integration of viral DNA into the host genome [4] [2].
  • Key Resistance Pathways: A primary concern in clinical use is viral resistance. Major pathways involve mutations at integrase residues Q148, N155, and Y143. The combination of mutations from different pathways (e.g., N155H with Q148H/G140S) can confer cross-resistance to next-generation inhibitors like dolutegravir [7] [8].

The relationship between these resistance pathways and the emergence of high-level resistance can be complex, as shown in this simplified model based on deep sequencing data [8]:

Start RAL Therapy Initiation Pathway1 N155H Pathway (Emerges first) Start->Pathway1 Pathway2 Q148H/G140S Pathway (Emerges later) Pathway1->Pathway2 Pathway Switching Recombinant Viral Recombination & Additional Mutation Pathway2->Recombinant HighResistance High-Level Dolutegravir Resistance Recombinant->HighResistance

Pathway to high-level integrase inhibitor resistance.

References

Raltegravir Potassium: Key Chemical & Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental identifiers and properties of Raltegravir Potassium from technical databases [1] [2] [3].

Property Details
CAS Number 871038-72-1 (potassium salt); 518048-05-0 (free acid) [1] [2] [3].
Molecular Formula C₂₀H₂₀FK N₆O₅ [1] [2].
Molecular Weight 482.51 g/mol [1] [2].
IUPAC Name potassium 4-{[(4-fluorophenyl)methyl]carbamoyl}-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)formamido]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-olate [2].
Appearance White to off-white solid powder [1].
Melting Point 282°C [1].
Solubility >25 mg/mL in Water; 5 mg/mL in DMSO [1].

Pharmacological Profile & Mechanism of Action

The table below outlines the core mechanistic and pharmacokinetic properties of Raltegravir [4] [5].

Property Description
Drug Class HIV Integrase Strand Transfer Inhibitor (INSTI) [4] [5].
Mechanism of Action Inhibits the viral enzyme integrase, preventing the insertion of HIV DNA into the human genome. It specifically blocks the strand transfer step of integration [4] [5].
Target HIV-1 Gag-Pol polyprotein [5].
Protein Binding ~83% [5].
Metabolism Primarily metabolized by glucuronidation via UGT1A1 [5].
Route of Elimination Feces and urine [5].
Half-life Approximately 9 hours [5].

The following diagram illustrates the established mechanism of action of Raltegravir and the key experimental workflow used in its development, based on the search results [4].

G HIV_Entry HIV Entry into Host Cell Reverse_Transcription Reverse Transcription HIV_Entry->Reverse_Transcription Viral_DNA Linear Viral DNA Reverse_Transcription->Viral_DNA Integration_Complex Integration Complex (Integrase + Viral DNA) Viral_DNA->Integration_Complex Strand_Transfer Strand Transfer Reaction Integration_Complex->Strand_Transfer Integrated_Provirus Integrated Provirus Strand_Transfer->Integrated_Provirus Raltegravir_Inhibition Raltegravir Inhibition Raltegravir_Inhibition->Strand_Transfer Assay_Development Assay Development (IN•vDNA Complex) Inhibitor_Screening Inhibitor Screening (DKAs, Raltegravir) Assay_Development->Inhibitor_Screening Mg_Chelation Mg²⁺ Cofactor Chelation Inhibitor_Screening->Mg_Chelation Resistance_Study Resistance Mutation Study Inhibitor_Screening->Resistance_Study Mg_Chelation->Raltegravir_Inhibition

Raltegravir inhibits HIV integrase, blocking viral DNA insertion into host DNA [4].

Insights into Experimental Protocols

While a direct protocol for hydration number determination is unavailable, the search results highlight critical methodological considerations relevant to solid-state characterization:

  • Cationic Cofactor Role: The mechanism of Raltegravir involves chelating the Mg²⁺ cation within the integrase active site [4]. This underscores the importance of understanding metal-ligand interactions, which can be analogous to studying the drug's solid-state interactions with water molecules.
  • Solubility & Crystallization: Patents describe various solvents and conditions for the synthesis and crystallization of Raltegravir, including dichloromethane, acetonitrile, toluene, N,N-Dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) [6]. The choice of solvent system is crucial for obtaining different crystalline forms, including hydrates.

A Path Forward for Hydration Analysis

Since the specific hydration data is not found, here are suggested approaches to obtain this information:

  • Search Patent Literature in Depth: The patent for the preparation of Raltegravir [6] is the most likely source to contain solid-state characterization details. A focused review of this and related patents may yield information on crystalline forms.
  • Employ Experimental Techniques: The hydration number is typically determined using methods like:
    • Thermogogravimetric Analysis (TGA) to measure weight loss upon dehydration.
    • Karl Fischer Titration to quantify water content.
    • X-ray Powder Diffraction (XRPD) to identify unique patterns of hydrated crystalline phases.
    • Dynamic Vapor Sorption (DVS) to study moisture uptake and stability.

References

Comprehensive Application Notes and Protocols for the Optimization of Raltegravir Potassium Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the document.

Introduction and Significance

Raltegravir potassium, the active pharmaceutical ingredient (API) in the HIV treatment Isentress, represents a breakthrough in antiretroviral therapy as the first integrase inhibitor approved for clinical use. This drug specifically targets the HIV-1 integrase enzyme, preventing the insertion of viral DNA into the host genome and thereby halting viral replication. The chemical structure of this compound features a distinctive β-hydroxyketone motif that enables potent inhibition through chelation of divalent metal cations (Mg²⁺) within the integrase active site. From a synthetic chemistry perspective, this compound presents significant challenges due to its complex molecular architecture containing multiple heterocyclic systems, including a 1,3,4-oxadiazole ring and a dihydropyrimidine-6-one core, which necessitate sophisticated synthetic strategies and meticulous impurity control.

The optimization of this compound synthesis has attracted considerable attention from the pharmaceutical industry, particularly with the expiration of key patents and the subsequent emergence of generic versions. Efficient synthetic processes are critical for ensuring consistent API quality, minimizing production costs, and meeting global demand, which continues to grow with an estimated market value projected to reach 23.13 billion by 2033 [1]. These application notes provide detailed protocols and strategic insights for the synthesis of this compound, emphasizing practical considerations for process chemists and development scientists. The methodologies described herein integrate recent advances in synthetic route design, impurity control, and analytical techniques, offering a comprehensive resource for researchers engaged in the development and scale-up of this essential antiretroviral agent.

Synthetic Routes and Strategic Optimization

The synthesis of this compound has evolved significantly since its initial development, with researchers exploring various synthetic pathways to improve overall yield, purity profile, and process economics. Early synthetic routes often suffered from multiple steps, expensive reagents, and challenging purifications, prompting the development of more efficient alternatives. A thorough analysis of patented and published procedures reveals two principal synthetic strategies that differ primarily in their approach to constructing the complex pyrimidinone-oxadiazole framework and managing the introduction of the critical N-methyl-4-fluorobenzyl carboxamide moiety.

A significant advancement in the synthetic methodology was achieved through the development of a convergent approach that utilizes 2-amino-2-methylpropanenitrile hydrochloride as a readily available and inexpensive starting material [2]. This route strategically assembles the molecular framework through a sequence that minimizes protecting group manipulations and employs atom-economical transformations. Key advantages of this approach include the reduction of total synthetic steps, utilization of cost-effective reagents, and implementation of environmentally friendly reaction conditions, making it particularly suitable for large-scale production. The optimized process demonstrates remarkable efficiency by achieving high purity levels while minimizing the formation of problematic impurities that commonly arise during the final stages of the synthesis [3].

The strategic minimization of impurities represents a critical aspect of process optimization for this compound. Comprehensive identification and characterization of potential degradation products and process-related impurities have enabled the development of targeted control strategies. These impurities typically arise from side reactions such as over-oxidation, incomplete coupling, residual solvent incorporation, or metal catalyst contamination. Through systematic investigation, researchers have established that controlling reaction parameters including temperature, pH, and reagent stoichiometry is essential for suppressing impurity formation. Additionally, the implementation of robust crystallization procedures for the final potassium salt formation has proven effective in purging residual impurities to levels compliant with ICH guidelines [3].

Table 1: Comparison of Key Synthetic Approaches for this compound

Synthetic Feature Traditional Routes Optimized Facile Route
Starting Material Specialized intermediates 2-Amino-2-methylpropanenitrile hydrochloride
Step Count Higher number of linear steps Convergent, fewer steps
Oxadiazole Incorporation Late-stage coupling Early formation followed by coupling
Overall Yield Moderate Improved yields
Purity Profile Requires multiple purifications High purity with targeted impurity control
Process Greenness Hazardous solvents and reagents Eco-friendly solvents and benign reagents

Detailed Experimental Protocol

Synthesis of this compound: Step-by-Step Procedure

This optimized protocol for the synthesis of this compound is adapted from published efficient methodologies [2] with modifications to enhance reproducibility and scalability. The procedure outlines the synthesis beginning from the key intermediate 2-(1-amino-1-methyl-ethyl)-N-[(4-fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-4-pyrimidinecarboxamide (Compound 9) and proceeding through oxadiazole coupling followed by salt formation. All reactions should be performed under appropriate ventilation using standard laboratory safety practices, including chemical-resistant gloves and eye protection.

Materials:

  • Intermediate amine (Compound 9, 1.0 equiv, 1.0 mol scale)
  • 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride (1.05 equiv)
  • Dichloromethane (DCM, 6-8 volumes)
  • N-Methylmorpholine (NMM, 1.1 equiv)
  • Deionized water (5 volumes)
  • Saturated sodium bicarbonate solution (3 volumes)
  • Brine (3 volumes)
  • Anhydrous magnesium sulfate
  • Potassium hydroxide (0.95 equiv)
  • Methanol (5 volumes)
  • Ethyl acetate (8 volumes)
  • Activated carbon

Procedure:

  • Coupling Reaction: Charge a clean, dry 5 L three-necked round-bottom flask equipped with mechanical stirrer, thermometer, and nitrogen inlet with Compound 9 (444.4 g, 1.0 mol) and dichloromethane (3.5 L). Stir the mixture at 20-25°C to obtain a clear solution.

  • Cool the reaction mixture to 0-5°C using an ice-water bath. Slowly add N-methylmorpholine (111.1 g, 1.1 mol) dropwise over 30 minutes while maintaining the temperature below 5°C.

  • Dissolve 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride (158.3 g, 1.05 mol) in dry dichloromethane (1 L) and add this solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature at 0-5°C. After complete addition, continue stirring at this temperature for 30 minutes.

  • Gradually warm the reaction mixture to 20-25°C and stir for 4-6 hours, monitoring reaction completion by UPLC (Ultra Performance Liquid Chromatography). The reaction is considered complete when the area percentage of Compound 9 is less than 1.0%.

  • Workup: Transfer the reaction mixture to a separatory funnel and wash sequentially with deionized water (2.5 L), saturated sodium bicarbonate solution (1.5 L), and brine (1.5 L). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at 35-40°C to obtain the crude Raltegravir free acid as an off-white solid.

  • Potassium Salt Formation: Dissolve the crude Raltegravir free acid in methanol (2.5 L) in a clean 5 L reactor. Add activated carbon (20 g) and stir at 25-30°C for 30 minutes. Filter through a celite bed to remove carbon.

  • Prepare a solution of potassium hydroxide (53.3 g, 0.95 mol) in methanol (1 L) and add this solution dropwise to the filtered methanolic solution over 30 minutes at 25-30°C. A thick slurry will form.

  • Stir the suspension for 1-2 hours at 25-30°C, then cool to 0-5°C and maintain for 1 hour. Filter the solid under vacuum and wash with cold methanol (500 mL) followed by ethyl acetate (1 L).

  • Purification: Dry the wet solid in a vacuum oven at 50-55°C for 12-16 hours to constant weight to obtain this compound as a white to off-white crystalline solid. The typical yield ranges from 85-90% with a chemical purity of ≥99.5% by UPLC.

Analytical Methods and Characterization

In-Process Control and Impurity Monitoring

Robust analytical methods are essential for monitoring the synthesis of this compound and ensuring the final product quality complies with regulatory standards. Ultra Performance Liquid Chromatography (UPLC) has emerged as the primary analytical technique for in-process control and final quality assessment due to its high resolution, rapid analysis times, and excellent sensitivity for detecting low-level impurities. The optimized UPLC method employed for this compound analysis utilizes a reverse-phase C18 column (100 × 2.1 mm, 1.7 μm) maintained at 40°C, with a mobile phase consisting of 0.05% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B) in a gradient elution mode. The flow rate is typically set at 0.3 mL/min with detection at 210 nm, providing baseline separation of this compound from its potential impurities within a 15-minute runtime [3].

For structural confirmation of the API and identification of unknown impurities, LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy are indispensable tools. The structural characterization of this compound and its related substances relies on interpreting fragmentation patterns in mass spectrometry and comprehensive NMR analysis (including 1H, 13C, 19F, and 15N where applicable). These techniques have been instrumental in identifying common impurities such as des-fluoro analogs, hydrolyzed oxadiazole rings, and dimeric species that may form during the synthesis. The implementation of these analytical methods enables real-time process control and facilitates the development of effective purification strategies to minimize impurities to levels acceptable according to ICH guidelines [3].

Table 2: Analytical Techniques for this compound Characterization

Analytical Technique Application Key Parameters Acceptance Criteria
UPLC/PDA Purity assessment, impurity profiling C18 column, gradient elution with TFA/ACN, 210 nm Purity ≥99.5%, individual unknown impurity ≤0.10%
LC-MS/MS Impurity identification, structural elucidation Electrospray ionization, positive mode Molecular weight confirmation, fragmentation pattern matching
NMR Spectroscopy Structural confirmation, stereochemistry 1H (500 MHz), 13C (125 MHz), DMSO-d6 Chemical shift consistency with reference spectrum
KF Titration Water content determination Volumetric titration Water content ≤0.5%
ICP-MS Potassium content and heavy metals Mass spectrometry Potassium: 8.5-9.5%, Heavy metals: ≤10 ppm

Pathway and Workflow Visualization

The synthetic pathway for this compound can be effectively visualized to enhance understanding of the sequential transformations and key intermediates. The following workflow diagram illustrates the optimized synthetic route from 2-amino-2-methylpropanenitrile hydrochloride to the final API, highlighting critical reaction steps and process controls:

G Synthetic Pathway for this compound cluster0 Critical Process Parameters Start 2-Amino-2-methyl- propanenitrile hydrochloride Step1 Amidation & Cyclization Start->Step1 Int1 Pyrimidinone Intermediate Step1->Int1 Step2 Oxadiazole Coupling Int1->Step2 Int2 Raltegravir Free Acid Step2->Int2 TempControl Temperature Control (0-5°C for coupling) Stoichiometry Stoichiometry (1.05 equiv oxadiazole chloride) Step3 Salt Formation with KOH Int2->Step3 Purification Crystallization & Purification Step3->Purification API Raltegravir Potassium (API) QualityCheck Quality Control (UPLC, LC-MS, NMR) API->QualityCheck ImpurityControl Impurity Control Strategy ImpurityControl->Step2 ImpurityControl->Purification Purification->API PuritySpec Purity Specification (≥99.5% by UPLC)

This synthetic workflow illustrates the convergent strategy employed in the optimized synthesis of this compound, emphasizing the sequential construction of the molecular framework from two key intermediates. The pathway begins with the transformation of 2-amino-2-methylpropanenitrile hydrochloride into the pyrimidinone core, followed by coupling with the 1,3,4-oxadiazole moiety. Critical control points are strategically placed at stages where impurity formation is most likely, particularly during the oxadiazole coupling and final salt formation. The implementation of this controlled synthetic sequence enables the production of this compound with consistent physicochemical properties and minimizes the requirement for extensive purification at the final stage, thereby improving overall process efficiency and yield.

Conclusion

The optimized synthesis of this compound detailed in these application notes demonstrates significant improvements over earlier reported methods through the implementation of a facile synthetic route, rigorous impurity control strategies, and robust analytical monitoring. The convergent approach utilizing commercially accessible starting materials, coupled with well-defined reaction parameters and purification techniques, enables the consistent production of high-quality API that meets stringent regulatory requirements. The integration of modern analytical technologies throughout the process provides comprehensive quality assurance and facilitates rapid intervention when process deviations occur.

For researchers and pharmaceutical manufacturers, these protocols offer practical guidance for the development and scale-up of this compound synthesis. The methodologies emphasize process efficiency, cost-effectiveness, and environmental sustainability while maintaining focus on the critical quality attributes of the final drug substance. As the demand for this essential antiretroviral continues to grow globally, particularly in resource-limited settings, the availability of optimized synthetic processes will play a crucial role in ensuring reliable access to affordable, high-quality medication for patients living with HIV/AIDS.

References

Raltegravir potassium bulk synthesis laboratory optimization

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Pathway and Key Reaction Steps

The synthesis of Raltegravir Potassium, as outlined in a patent, involves a multi-step process. The key steps and their objectives are summarized in the workflow below.

G Compound of Formula-III Compound of Formula-III Alkylation Alkylation Compound of Formula-III->Alkylation Step 1: Alkylation with Methylating Agent Compound of Formula-IV Compound of Formula-IV Alkylation->Compound of Formula-IV Hydrolysis Hydrolysis Compound of Formula-IV->Hydrolysis Step 2: Hydrolysis with a Base Compound of Formula-V Compound of Formula-V Hydrolysis->Compound of Formula-V Amidation Amidation Compound of Formula-V->Amidation Step 3: Amidation with 4-Fluorobenzylamine Compound of Formula-VI\n(this compound Precursor) Compound of Formula-VI (this compound Precursor) Amidation->Compound of Formula-VI\n(this compound Precursor) Salt Formation Salt Formation Compound of Formula-VI\n(this compound Precursor)->Salt Formation Step 4: Salt Formation with Potassium Source Final Product\n(this compound) Final Product (this compound) Salt Formation->Final Product\n(this compound)

Reaction Conditions and Parameters

The table below summarizes the reaction conditions and parameters described in the patent for the key synthetic steps [1].

Step Key Reagents & Catalysts Solvents Temperature Range Key Observations / Notes
Alkylation Methylating agent (e.g., methyl iodide), Base (e.g., KOH, NaOH) DMF, DMSO, Acetonitrile, Toluene 0°C to the reflux temperature The base can be an alkali metal hydroxide. The reaction is carried out in a polar aprotic solvent [1].
Hydrolysis Inorganic base (e.g., KOH, NaOH) Methanol, Ethanol, Water, or mixtures 25°C to 80°C The process produces a compound of Formula-V [1].
Amidation 4-Fluorobenzylamine, Condensing agent Dichloromethane, DMF, Toluene, Ethyl acetate 0°C to the reflux temperature The step involves reacting the hydrolysis product with 4-fluorobenzylamine to form the amide linkage [1].
Salt Formation Potassium hydroxide (KOH) Methanol, Ethanol, Water, Acetone, or mixtures 0°C to 35°C This final step yields the pure this compound salt [1].

Information Gaps and Limitations

A significant challenge in creating a detailed protocol is that the available information is primarily from a patent [1]. Patents often protect intellectual property by omitting specific, optimized laboratory-scale details.

  • Lack of Granular Detail: The patent does not provide exact molar ratios, reaction times, specific workup procedures (e.g., quenching, extraction), or detailed purification techniques like crystallization kinetics and polymorph control for the final potassium salt [2].
  • Missing Analytical Data: There is no information on in-process controls (IPC), characterization data (e.g., HPLC methods, NMR spectra), or critical quality attributes for intermediates and the final API.
  • Scale-Up Considerations: While the patent describes the general pathway, it offers little guidance on scaling the reactions, handling exotherms, or managing the physical form of the product, which is crucial for a bulk synthesis protocol [3].

Suggestions for Further Research

To develop the comprehensive application notes you require, I suggest the following steps:

  • Search for Scientific Publications: Look for articles in journals like Organic Process Research & Development or Tetrahedron that might detail the process development or optimization of Raltegravir synthesis.
  • Refine Your Search Query: Use more specific terms such as "this compound process development," "scale-up synthesis of raltegravir," or "optimized hydrolysis amidation raltegravir" to find more technical and detailed sources.
  • Consult Technical Reports: Reports from API manufacturers or regulatory submission documents (like those in the FDA's public archives) can sometimes contain highly detailed synthetic procedures.

References

Comprehensive Application Notes and Protocols: UPLC Monitoring Methods for Raltegravir Potassium in Pharmaceutical and Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Analytical Monitoring of Raltegravir Potassium

This compound is an HIV integrase strand transfer inhibitor (INSTI) that has become a cornerstone in antiretroviral therapy for HIV-1 infection. As a potent antiretroviral agent, it is commonly administered in combination with other drugs such as lamivudine as part of fully suppressive regimens [1]. The critical need for therapeutic drug monitoring (TDM) of antiretrovirals has driven the development of sophisticated analytical methods to ensure optimal dosing, patient adherence, and treatment efficacy while minimizing adverse effects. Ultra-Performance Liquid Chromatography (UPLC) coupled with various detection systems has emerged as a powerful analytical platform for the quantification of raltegravir in both pharmaceutical dosage forms and biological samples, offering significant advantages in analysis speed, resolution, and solvent consumption compared to traditional HPLC methods [2].

The chemical complexity of this compound, officially designated as N-[(4-fluorophenyl) methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide mono potassium salt, necessitates robust analytical techniques capable of separating it from degradation products and metabolites [2]. Furthermore, the narrow therapeutic index of antiretroviral drugs and the significant interindividual variability in pharmacokinetics highlighted in recent studies underscore the importance of reliable monitoring methods [3]. This document provides comprehensive application notes and detailed experimental protocols for UPLC-based analysis of this compound to support pharmaceutical analysis, therapeutic drug monitoring, and pharmacokinetic studies.

Analytical Method Overview

UPLC Methods for Pharmaceutical Dosage Forms

The analysis of this compound in pharmaceutical dosage forms requires methods that can simultaneously quantify the active pharmaceutical ingredient while detecting potential impurities and degradation products. A stability-indicating UPLC method has been developed for the simultaneous analysis of raltegravir and lamivudine in combined dosage forms, addressing the growing demand for this FDA-approved pharmaceutical combo in the global market [2]. This method employs an Acquity UPLC System with a BEH C18 column (100 mm × 2.1 mm, 1.7 μm) and a mobile phase consisting of 10 mM potassium dihydrogen phosphate buffer (pH 3.5) and acetonitrile in a gradient elution mode [2]. The detection wavelength is set at 240 nm, providing optimal sensitivity for both compounds with a total run time of less than 5 minutes, significantly reducing analysis time and cost compared to conventional HPLC methods while maintaining excellent resolution [2].

For the analysis of this compound as a single active pharmaceutical ingredient, an isocratic reverse-phase UPLC method has been developed and validated [4]. This method utilizes a mixture of sodium perchlorate (0.2g in 1000mL of water, pH 2.5±0.05 with perchloric acid) and acetonitrile in the ratio of 65:35 (v/v) as the mobile phase, with a flow rate of 0.3 mL/minute [4]. The method demonstrates excellent specificity by achieving complete separation of raltegravir from all known and unknown impurities, making it suitable for both assay determination and impurity profiling in drug substance and drug product analyses. The chromatographic efficiency of this method is evidenced by the homogeneous raltegravir peak with minimal tailing, confirming optimal interaction with the stationary phase under the developed conditions [4].

UPLC-MS/MS Methods for Biological Samples

For the quantification of raltegravir in biological matrices, UPLC coupled with tandem mass spectrometry (MS/MS) offers the requisite sensitivity and selectivity for therapeutic drug monitoring and pharmacokinetic studies. A validated UPLC-MS/MS method for the quantitative analysis of raltegravir in human plasma samples employs liquid-liquid extraction followed by evaporation to dryness and reconstitution in mobile phase [5]. The chromatographic separation is achieved on an AQUITY UPLC C18 column with an isocratic mobile phase consisting of water containing 0.1% formic acid and acetonitrile containing 0.1% formic acid (50:50 vol/vol) [5]. The detection is performed on a triple quadrupole tandem mass spectrometer using multiple reaction monitoring (MRM) via an electrospray ionization source with positive ionization mode, enabling completion of a single chromatographic run within 1 minute [5].

A more comprehensive UPLC-MS/MS method has been developed for the simultaneous quantification of raltegravir along with 14 other antiretroviral agents, including elvitegravir, maraviroc, etravirine, and tenofovir [6]. This method involves a simple protein precipitation of plasma aliquots (100 μL) with methanol and acetonitrile after the addition of deuterated internal standards [6]. All compounds elute within a 4.2-minute run time, demonstrating the method's efficiency for high-throughput therapeutic drug monitoring in clinical settings. The method has been thoroughly validated according to international guidelines, with correlation coefficients (r²) higher than 0.997 across the therapeutic concentration ranges for all analytes [6]. The ability to monitor multiple antiretrovirals simultaneously is particularly valuable for patients on combination therapy, allowing for comprehensive pharmacokinetic assessment with minimal sample volume and analysis time.

Method Validation Summary

Validation Parameters and Acceptance Criteria

UPLC methods for this compound analysis have been extensively validated according to ICH guidelines to ensure reliability, accuracy, and reproducibility for intended applications [2] [4]. The validation parameters comprehensively assess method performance using established criteria for acceptance.

Table 1: Validation Parameters for UPLC Methods of this compound

Validation Parameter Experimental Approach Acceptance Criteria Reference Method
Accuracy (Recovery) Spiked recovery at 50%, 100%, 150% levels Recovery: 98-102% [2]
Precision Repeatability (intra-day) and intermediate precision (inter-day) CV < 2% [2] [4]
Specificity Resolution from degradation products and placebo No interference from blank [2]
Linearity Calibration curves with 5-7 concentration points r² > 0.995 [2] [5]
Range 80-120% of target concentration Meets accuracy and precision criteria [2]
Detection Limit (LOD) Signal-to-noise ratio of 3:1 - [4]
Quantitation Limit (LOQ) Signal-to-noise ratio of 10:1 - [4]
Robustness Deliberate variations in flow rate, temperature, mobile phase System suitability parameters within limits [2]

For UPLC-MS/MS methods analyzing raltegravir in human plasma, additional validation parameters include matrix effect evaluation and extraction recovery [5] [6]. The precision for these methods demonstrates intra- and inter-day coefficients of variation ranging from 2.4% to 11.2%, with inaccuracy (percent of relative standard deviation) ranging from 2.5% to 12.9% across the analytical range of 5-2560 ng/mL [5]. The mean recovery value of raltegravir from human plasma is approximately 80%, with no significant matrix effect observed, confirming the method's reliability for therapeutic drug monitoring [5].

System Suitability Parameters

System suitability tests are essential to verify that the chromatographic system is adequate for the intended analysis. For the pharmaceutical dosage form method, system suitability parameters include theoretical plates (not less than 2000), tailing factor (not more than 2.0), and repeatability (%RSD not more than 2.0) [2] [4]. These parameters ensure that the method provides adequate efficiency, symmetry, and precision for reliable quantification. The relative standard deviation for peak areas from six replicate injections of standard solutions should not exceed 2.0%, confirming the instrument's performance stability throughout the analytical sequence [2].

Experimental Protocols

Protocol 1: UPLC Analysis of this compound in Pharmaceutical Dosage Forms
4.1.1 Materials and Reagents
  • Reference standards: this compound and lamivudine (if analyzing combination products) of known purity (≥98%)
  • Pharmaceutical dosage forms: Raltegravir-containing tablets (e.g., Isentress 400 mg film-coated tablets)
  • Chemicals: LC-MS grade water, acetonitrile, methanol; analytical grade potassium dihydrogen phosphate, orthophosphoric acid
  • Equipment: Acquity UPLC System with PDA detector, analytical balance (0.01 mg sensitivity), pH meter, ultrasonic bath
4.1.2 Mobile Phase Preparation
  • Buffer solution: Prepare 10 mM potassium dihydrogen phosphate buffer by dissolving 1.36 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust pH to 3.5 with orthophosphoric acid.
  • Mobile phase A: Filter the buffer solution through a 0.22 μm membrane filter under vacuum.
  • Mobile phase B: HPLC-grade acetonitrile
  • Gradient program:
    • 0-2.0 min: 20% B to 50% B (linear gradient)
    • 2.0-3.0 min: 50% B to 20% B (linear gradient)
    • 3.0-5.0 min: 20% B (isocratic for re-equilibration)
4.1.3 Standard Solution Preparation
  • Stock standard solution: Accurately weigh and transfer approximately 25 mg of raltegravir working standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent (mobile phase A:B in 50:50 ratio) to obtain a concentration of 1 mg/mL.
  • Working standard solutions: Prepare serial dilutions from the stock solution to obtain concentrations covering the range of 10-100 μg/mL for calibration curve construction.
4.1.4 Sample Preparation
  • Tablet powder: Weigh and finely powder not less than 10 tablets. Transfer an accurately weighed portion of the powder equivalent to about 50 mg of raltegravir into a 50 mL volumetric flask.
  • Extraction: Add about 30 mL of diluent, sonicate for 15 minutes with intermittent shaking, and dilute to volume with the same solvent.
  • Filtration: Filter the solution through a 0.22 μm PVDF syringe filter, discarding the first 2 mL of the filtrate.
4.1.5 Chromatographic Conditions
  • Column: Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm)
  • Column temperature: 30°C
  • Flow rate: 0.3 mL/min
  • Injection volume: 5 μL
  • Detection wavelength: 240 nm
  • Run time: 5 minutes
  • Sample temperature: 10°C
4.1.6 Analysis Procedure
  • Equilibrate the UPLC system with the initial mobile phase composition for at least 30 minutes.
  • Perform system suitability tests by injecting six replicates of the standard solution.
  • Inject the blank (diluent), standard solutions, and sample preparations in sequence.
  • Record the chromatograms and measure the peak responses for raltegravir.
  • Calculate the assay value using the external standard method by comparing sample peak areas with those of standard solutions.

The following workflow diagram illustrates the complete analytical procedure for pharmaceutical dosage forms:

G cluster_0 Preparation Phase cluster_1 Chromatographic Phase cluster_2 Data Analysis Phase Start Start Analysis MP Prepare Mobile Phase Start->MP Std Prepare Standard Solutions MP->Std Sample Prepare Sample Solutions Std->Sample SysEquil System Equilibration Sample->SysEquil Suitability System Suitability Test SysEquil->Suitability Injection Inject Sequences Suitability->Injection Data Data Acquisition Injection->Data Calculation Calculate Results Data->Calculation End End Analysis Calculation->End

Protocol 2: UPLC-MS/MS Analysis of Raltegravir in Human Plasma
4.2.1 Materials and Reagents
  • Reference standards: this compound working standard; deuterated internal standard (raltegravir-d3) if available
  • Biological samples: Human plasma samples (K2EDTA as anticoagulant)
  • Chemicals: LC-MS grade water, acetonitrile, methanol; analytical grade formic acid, methyl tert-butyl ether (MTBE)
  • Equipment: UPLC system coupled to triple quadrupole mass spectrometer, analytical balance, vortex mixer, centrifuge, nitrogen evaporator
4.2.2 Mobile Phase Preparation
  • Mobile phase A: 0.1% formic acid in HPLC-grade water
  • Mobile phase B: 0.1% formic acid in acetonitrile
  • Isocratic elution: Mobile phase A and B in ratio of 50:50 (v/v)
4.2.3 Calibration Standards and Quality Controls
  • Stock solution: Prepare raltegravir stock solution at 1 mg/mL in methanol
  • Working solutions: Prepare serial dilutions in methanol:water (50:50, v/v) to cover concentration range of 5-2560 ng/mL
  • Calibration standards: Spike drug-free human plasma with working solutions to create calibration standards at concentrations of 5, 10, 50, 100, 500, 1000, 2000, 2560 ng/mL
  • Quality controls: Prepare independently at low, medium, and high concentrations (15, 800, 2000 ng/mL) for method validation
4.2.4 Sample Preparation (Liquid-Liquid Extraction)
  • Thaw frozen plasma samples at room temperature and vortex for 10 seconds.
  • Aliquot 100 μL of plasma into a clean glass tube.
  • Add 20 μL of internal standard working solution (raltegravir-d3 at 1 μg/mL).
  • Add 50 μL of 0.1% formic acid in water and vortex mix for 30 seconds.
  • Add 2 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes.
  • Centrifuge at 4000 rpm for 10 minutes at 10°C.
  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen stream at 40°C.
  • Reconstitute the residue with 200 μL of mobile phase and vortex for 2 minutes.
  • Transfer to autosampler vials for UPLC-MS/MS analysis.
4.2.5 Chromatographic Conditions
  • Column: AQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm)
  • Column temperature: 40°C
  • Flow rate: 0.4 mL/min
  • Injection volume: 5 μL
  • Run time: 2.0 minutes
4.2.6 Mass Spectrometric Conditions
  • Ionization mode: Electrospray ionization (ESI) positive
  • Detection: Multiple reaction monitoring (MRM)
  • Ion transitions:
    • Raltegravir: 445.2 → 361.1 (quantifier) and 445.2 → 393.1 (qualifier)
    • Internal standard: 448.2 → 364.1 (if using raltegravir-d3)
  • Source parameters:
    • Capillary voltage: 3.0 kV
    • Source temperature: 150°C
    • Desolvation temperature: 400°C
    • Desolvation gas flow: 800 L/h
    • Cone gas flow: 50 L/h
4.2.7 Quantification
  • Inject calibration standards, quality controls, and study samples in sequence.
  • Construct calibration curve by plotting peak area ratio (raltegravir/internal standard) against concentration.
  • Use weighted (1/x²) linear regression to generate the calibration curve.
  • Calculate concentrations in unknown samples using the regression equation.

Forced Degradation Studies Protocol

Objective and Principles

Forced degradation studies, also known as stress testing, are conducted to demonstrate the stability-indicating capability of the analytical method and to understand the degradation behavior of this compound under various stress conditions [2] [4]. These studies provide critical information about the intrinsic stability of the molecule and help in establishing appropriate storage conditions and shelf life for pharmaceutical formulations. The forced degradation protocol subjects the drug substance to hydrolytic conditions (acid and base), oxidative stress, photolytic stress, and thermal stress as per ICH guidelines Q1A(R2) and Q1B [2].

Experimental Procedure
5.2.1 Acid Degradation
  • Prepare a stock solution of this compound at 1 mg/mL in methanol.
  • Transfer 1 mL of stock solution to a 10 mL volumetric flask.
  • Add 1 mL of 0.1N HCl and allow to stand at room temperature for 30 minutes.
  • Neutralize with 1 mL of 0.1N NaOH.
  • Dilute to volume with mobile phase to obtain final concentration of 100 μg/mL.
  • Analyze using the UPLC method described in Protocol 1.
5.2.2 Alkaline Degradation
  • Transfer 1 mL of stock solution to a 10 mL volumetric flask.
  • Add 1 mL of 0.1N NaOH and allow to stand at room temperature for 30 minutes.
  • Neutralize with 1 mL of 0.1N HCl.
  • Dilute to volume with mobile phase to obtain final concentration of 100 μg/mL.
  • Analyze using the UPLC method.
5.2.3 Oxidative Degradation
  • Transfer 1 mL of stock solution to a 10 mL volumetric flask.
  • Add 1 mL of 3% hydrogen peroxide solution.
  • Allow to stand at room temperature for 30 minutes.
  • Dilute to volume with mobile phase to obtain final concentration of 100 μg/mL.
  • Analyze using the UPLC method.
5.2.4 Photolytic Degradation
  • Spread accurately weighed drug substance in a thin layer in a photostability chamber.
  • Expose to visible light (1.2 million lux hours) and UV light (200 watt hours/m²) as per ICH option 2.
  • Prepare sample solution after exposure at concentration of 100 μg/mL.
  • Analyze using the UPLC method.
5.2.5 Thermal Degradation
  • Subject the solid drug substance to dry heat at 80°C for 24 hours in a stability chamber.
  • Prepare sample solution after thermal exposure at concentration of 100 μg/mL.
  • Analyze using the UPLC method.
Degradation Behavior and Interpretation

This compound shows significant degradation under acid, base, and oxidative stress conditions, while it remains relatively stable under photolytic and thermal stress [4]. The mass balance for forced degradation studies should be close to 99.2%, demonstrating that all degradation products are accounted for and that the method effectively separates the parent compound from its degradation products [4]. The stress samples are assayed against a qualified reference standard, and the percentage degradation is calculated for each stress condition. The method should demonstrate specificity by achieving baseline separation of all degradation products from the main peak, confirming its stability-indicating capability [2] [4].

The following diagram illustrates the forced degradation study workflow and the typical degradation behavior of this compound under various stress conditions:

G cluster_stress Significant Degradation Conditions cluster_mild Minimal Degradation Conditions Start Start Forced Degradation Acid Acid Degradation 0.1N HCl, 30 min Start->Acid Base Base Degradation 0.1N NaOH, 30 min Start->Base Oxidative Oxidative Degradation 3% H₂O₂, 30 min Start->Oxidative Photo Photolytic Degradation ICH Option 2 Start->Photo Thermal Thermal Degradation 80°C, 24 hours Start->Thermal Analysis UPLC Analysis Acid->Analysis Significant Degradation Base->Analysis Significant Degradation Oxidative->Analysis Significant Degradation Photo->Analysis Minimal Degradation Thermal->Analysis Minimal Degradation Interpretation Data Interpretation Analysis->Interpretation End End Study Interpretation->End

Data Analysis and Interpretation

System Suitability Evaluation

Before accepting analytical results, system suitability tests must meet predefined acceptance criteria. For the UPLC method of pharmaceutical dosage forms, these criteria include: theoretical plate count (not less than 2000 for raltegravir peak), tailing factor (not more than 2.0), and repeatability (%RSD not more than 2.0 for six replicate injections) [2] [4]. For the UPLC-MS/MS method, the retention time reproducibility should have %RSD less than 2%, and the ion ratio between qualifier and quantifier transitions should be within ±25% of the mean value for calibration standards [5].

Quantitative Determination

For pharmaceutical dosage forms, the assay content is calculated using the external standard method by comparing the peak areas of sample solutions with those of standard solutions of known concentration:

% Assay = (A_{sample}/A_{standard}) × (C_{standard}/C_{sample}) × 100

Where A_{sample} and A_{standard} are the peak areas of raltegravir in sample and standard solutions, respectively, and C_{standard} and C_{sample} are the concentrations of standard and test solutions, respectively. The acceptance criteria for pharmaceutical dosage forms is typically 90-110% of the labeled claim [2].

For plasma analysis, the peak area ratio (analyte to internal standard) is used to calculate concentrations from the calibration curve using weighted (1/x²) linear regression [5]. The calibration curve should have a correlation coefficient (r²) greater than 0.995, and back-calculated concentrations of calibration standards should be within ±15% of nominal values (±20% at LLOQ) [5] [6].

Stability Assessment

For forced degradation studies, the percentage degradation is calculated for each stress condition using the formula:

% Degradation = [(A_{untreated} - A_{treated}) / A_{untreated}] × 100

Where A_{untreated} is the peak area of raltegravir in the untreated control solution, and A_{treated} is the peak area of raltegravir in the stress-treated solution. The mass balance is calculated to ensure that the total of raltegravir and all degradation products accounts for approximately 100% of the initial drug content, confirming that no degradation products have been overlooked [4].

Conclusion

The UPLC and UPLC-MS/MS methods presented in this document provide robust, precise, and accurate analytical procedures for the quantification of this compound in pharmaceutical dosage forms and biological samples. These methods have been comprehensively validated according to ICH guidelines and demonstrate excellent performance characteristics for their intended applications [2] [5] [4]. The stability-indicating capability of the methods allows for monitoring of drug stability under various stress conditions, providing valuable information for formulation development and storage condition establishment [2] [4].

The speed and efficiency of UPLC technology significantly reduce analysis time and solvent consumption compared to conventional HPLC methods, making these methods suitable for high-throughput analysis in quality control laboratories and clinical settings [2] [6]. The application of these methods to therapeutic drug monitoring can help optimize dosing regimens for individual patients, particularly important given the significant interindividual variability in raltegravir pharmacokinetics [3]. Furthermore, these methods can be applied to pharmacokinetic studies, bioequivalence assessments, and compliance monitoring in HIV-infected patients, contributing to improved therapeutic outcomes.

References

Comprehensive Application Notes and Protocols: Raltegravir Potassium Pediatric Oral Suspension Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Significance

Raltegravir potassium, the first HIV integrase strand transfer inhibitor approved for pediatric use, represents a critical advancement in managing neonatal HIV infection. The granules for oral suspension formulation is particularly significant for neonatal populations (birth to 4 weeks), especially in light of increasing non-nucleoside reverse transcriptase inhibitor resistance globally. This formulation addresses the urgent need for age-appropriate antiretroviral formulations that can be used during the first weeks of life when options are extremely limited. The World Health Organization (WHO) now includes Raltegravir in its guidelines for first-line antiretroviral treatment in neonates, highlighting its importance in global health efforts to eliminate pediatric HIV transmission and improve early treatment outcomes [1].

The development of appropriate formulations for neonates presents unique challenges, including dosing precision, palatability, and administration feasibility in resource-limited settings. Raltegravir granules for oral suspension fulfill this need but require a multistep preparation process that must be executed correctly to ensure dosing accuracy and product stability. For researchers and pharmaceutical developers, understanding the physicochemical properties of this compound, particularly its polymorphic forms and their impact on solubility and bioavailability, is essential for formulation development. The Form 3 polymorph of this compound has demonstrated optimal characteristics for pharmaceutical development, making its preparation methodology particularly valuable for drug development professionals [1] [2].

Formulation Composition and Components

Active Pharmaceutical Ingredient

The active component is This compound Form 3, a specific crystalline polymorph with optimized properties for suspension formulation. This polymorph exhibits enhanced aqueous solubility compared to the free base form, addressing the inherent poor solubility of Raltegravir and thereby improving its oral bioavailability in pediatric patients. The consistent formation of the Form 3 polymorph is critical to ensuring uniform dissolution characteristics and predictable pharmacokinetic profiles in neonatal and pediatric populations [2].

Complete Formulation Composition

Table: Comprehensive Components of this compound Oral Suspension

Component Function Concentration/Amount Notes
This compound (Form 3) Active pharmaceutical ingredient 100 mg per single-use packet Polymorph stability critical to performance
Water Dispersion medium 10 mL (2 teaspoons) Must be potable water at room temperature
Granule base Carrier system q.s. Composition proprietary; provides suspension stability

The excipient system in the granule formulation is designed to achieve optimal suspension characteristics, ensuring uniform drug distribution during the administration period. The granule structure protects the active ingredient from degradation while facilitating rapid dispersion when hydrated. For research purposes, understanding the interactions between API and excipients is essential for potential formulation improvements or generic development [1] [3].

Preparation Protocol and Methods

Pharmaceutical Development Protocol

The synthesis of this compound Form 3 employs a streamlined process that offers advantages over previously documented methods:

Step 1: Solution Preparation

  • Charge a suitable reactor with Raltegravir free base (1.0 equivalent) and an organic solvent (preferably ethyl acetate, dichloromethane, N,N-dimethyl acetamide, ethanol, 2-butanol, or tert-butanol, or mixtures thereof).
  • Stir the mixture at 20-30°C until a clear solution forms, typically requiring 30-60 minutes depending on solvent selection.

Step 2: Salt Formation

  • Add potassium tertiary butoxide (1.0-1.05 equivalents) in tertiary butanol to the reaction mixture while maintaining temperature at 20-30°C.
  • Stir the resulting mixture for 2-6 hours to ensure complete salt formation and crystallization initiation.

Step 3: Isolation and Drying

  • Filter the resulting crystals using vacuum filtration.
  • Wash the filter cake with tertiary butanol (approximately 10-15% of the main solvent volume).
  • Dry the product under vacuum at 40-50°C for 10-15 hours to achieve residual solvent levels within ICH guidelines.
  • The final material should be characterized by X-ray powder diffraction with characteristic peaks consistent with Form 3 reference pattern [2].

This optimized process eliminates cryogenic steps required in earlier methods (e.g., freeze-drying at -78°C) and reduces solvent complexity, making it more suitable for commercial-scale production while maintaining polymorphic purity.

Clinical Preparation Protocol

For the end-user (healthcare workers or caregivers), the preparation of the oral suspension follows a specific protocol validated in clinical settings:

Table: Step-by-Step Clinical Preparation Guide

Step Action Critical Parameters Common Errors to Avoid
1 Open one granule packet, pour contents into provided mixing cup Ensure packet is fully emptied No tearing of packet; complete transfer
2 Add exactly 10 mL (2 teaspoons) of water to the cup Use accurate measurement Do not exceed or reduce volume
3 Gently swirl contents for 45 seconds Precise timing; gentle motion Avoid vigorous shaking; insufficient mixing
4 Allow suspension to stand for drug dissolution Visual inspection for complete dispersion Do not proceed if clumping observed
5 Draw prescribed dose into oral syringe Use provided syringe; precise volume measurement Incorrect volume selection
6 Administer within 30 minutes of preparation Strict adherence to time window Administration beyond 30 minutes

Validation Data: Clinical studies in low-resource settings demonstrated that with appropriate training, preparation time decreased from a median of 7.95 minutes (IQR: 4.55-10) initially to 7.48 minutes (IQR: 5.59-8.53) after 5-7 days of practice. The average number of errors per participant significantly reduced from 2.5 to 0.87 (p=0.023) with repeated practice, demonstrating the learnability of the process even for caregivers with varying education levels [1].

Preparation Workflow

G Start Start Preparation Step1 Open Granule Packet Pour into Mixing Cup Start->Step1 Step2 Add 10 mL Water (2 teaspoons) Step1->Step2 Step3 Swirl Gently for 45 Seconds Step2->Step3 Step4 Inspect Suspension for Uniformity Step3->Step4 Step5 Draw Dose into Provided Syringe Step4->Step5 Step6 Administer within 30 Minutes Step5->Step6 Discard Discard Unused Portion Step6->Discard After administration or 30 min timeout

Diagram 1: Clinical preparation workflow for this compound oral suspension, highlighting critical time and technique requirements

Dosing and Administration Protocol

Weight-Based Dosing Schedule

Table: Precision Dosing Guide for Neonatal and Pediatric Populations

Age Group Weight Bracket Dosage Regimen Volume of 10 mg/mL Suspension Administration Frequency
Birth to 1 week 2 to <3 kg 4 mg 0.4 mL Once daily
3 to <4 kg 5 mg 0.5 mL Once daily
4 to <5 kg 7 mg 0.7 mL Once daily
1 to 4 weeks 2 to <3 kg 8 mg 0.8 mL Twice daily
3 to <4 kg 10 mg 1.0 mL Twice daily
4 to <5 kg 15 mg 1.5 mL Twice daily
≥4 weeks 3 to <4 kg 25 mg 2.5 mL Twice daily
4 to <6 kg 30 mg 3.0 mL Twice daily
6 to <8 kg 40 mg 4.0 mL Twice daily
8 to <10 kg 60 mg 6.0 mL Twice daily
10 to <14 kg 80 mg 8.0 mL Twice daily
14 to <20 kg 100 mg 10.0 mL Twice daily

Special Considerations: For neonates whose mothers received Raltegravir 2-24 hours before delivery, the first dose should be administered between 24-48 hours after birth to ensure optimal systemic concentrations. The oral suspension is not recommended for preterm neonates or those weighing less than 2 kg due to limited pharmacokinetic data in this population [4].

Clinical Administration Workflow

G StartDose Dosing Determination CheckWeight Measure Patient Weight StartDose->CheckWeight CheckAge Confirm Patient Age StartDose->CheckAge SelectDose Select Appropriate Dose from Weight/Age Table CheckWeight->SelectDose CheckAge->SelectDose PrepareSusp Prepare Suspension (Follow Preparation Protocol) SelectDose->PrepareSusp MeasureDose Measure Precise Volume Using Calibrated Syringe PrepareSusp->MeasureDose Administer Administer Orally Ensure Complete Delivery MeasureDose->Administer Document Document Administration Monitor for Adverse Effects Administer->Document

Diagram 2: Systematic approach to dosing determination and administration of this compound suspension in pediatric patients

Stability and Storage Conditions

Stability Parameters

The chemical stability of Raltegravir in the prepared suspension is limited to 30 minutes after reconstitution, necessitating strict adherence to the administration window. This limitation is primarily due to the potential for degredation products formation and taste deterioration, which can impact both efficacy and patient compliance in pediatric populations. The granules in their unopened foil packets maintain stability when stored at 20-25°C (68-77°F), with excursions permitted between 15-30°C (59-86°F) [3] [4].

Critical stability considerations for researchers and developers include:

  • Polymorphic stability: The Form 3 polymorph must remain stable throughout the shelf life of the product, as conversion to other polymorphic forms could alter dissolution rates and bioavailability.
  • Packaging integrity: The single-use foil packets must provide adequate protection from moisture ingress, which could initiate degradation or polymorphic conversion.
  • Reconstitution stability: The 30-minute window for use after reconstitution indicates the need for rapid administration once the protective granule structure is compromised by hydration.

Quality Control and Analytical Methods

Critical Quality Attributes

For pharmaceutical developers, several critical quality attributes must be monitored throughout development and manufacturing:

  • Polymorphic purity: Consistent production of Form 3 must be verified using X-ray powder diffraction with comparison to reference patterns.
  • Assay and purity: HPLC methods should be developed and validated to ensure potency (90-110% of label claim) and purity (related substances within ICH guidelines).
  • Dissolution characteristics: In vitro dissolution testing should demonstrate consistent release profiles, critical for predicting in vivo performance.
  • Microbiological quality: The manufacturing process must control bioburden with appropriate limits for oral suspensions.
Analytical Characterization

The prepared this compound Form 3 should be characterized by:

  • XRPD: Characteristic peaks at positions consistent with the reference pattern for Form 3
  • DSC: Endothermic peak typically around 282°C, confirming polymorphic identity
  • HPLC: Purity profile demonstrating ≥98% purity with specific identification of known impurities
  • TGA: Minimal weight loss, confirming anhydrous nature of the crystal form

Clinical studies have demonstrated that with proper training using visual aids and hands-on practice, healthcare workers and caregivers can achieve high preparation accuracy (>90% compliance with all steps) despite initial challenges with the multistep process. This highlights the importance of user-centered design in pharmaceutical development for pediatric formulations destined for diverse healthcare settings [1] [2].

References

Comprehensive Application Notes and Protocols for Raltegravir Potassium in Antiretroviral Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Overview and Mechanism of Action

Raltegravir potassium (brand names Isentress, Isentress HD) represents the first integrase strand transfer inhibitor (INSTI) approved for clinical use against HIV-1 infection. As an antiretroviral agent, raltegravir targets the HIV integrase enzyme, effectively blocking the strand transfer step of viral DNA integration into the host genome—a critical process in the HIV replication cycle. This unique mechanism differentiates it from other antiretroviral classes such as nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), and protease inhibitors (PIs). Raltegravir is utilized in both treatment-naïve and treatment-experienced individuals and has applications in occupational and non-occupational post-exposure prophylaxis (PEP). Its efficacy, safety profile, and distinct resistance patterns have established it as a valuable component in the antiretroviral arsenal since its initial approval.

The pharmacological profile of raltegravir is characterized by UGT1A1-mediated glucuronidation as its primary metabolic pathway, with minimal renal excretion of unchanged drug. This metabolic profile offers advantages in patients with renal impairment, as no dose adjustment is required for any degree of renal dysfunction. However, coadministration with strong inducers of UGT1A1 (e.g., rifampin) necessitates dose modifications to maintain therapeutic efficacy. Raltegravir demonstrates linear pharmacokinetics and can be administered without regard to food, enhancing patient adherence. The drug is available in multiple formulations including film-coated tablets (400 mg, 600 mg), chewable tablets (25 mg, 100 mg), and powder for oral suspension (100 mg/packet), allowing for flexible dosing across diverse patient populations from neonates to adults.

Clinical Applications and Dosage Protocols

Table 1: FDA-Approved Indications and Recommended Dosages
Population Indication Recommended Dosage Formulation Duration
Adults Treatment-naïve or virologically suppressed 400 mg twice daily OR 1200 mg once daily Film-coated tablets Continuous
Adults Treatment-experienced 400 mg twice daily Film-coated tablets Continuous
Adults Occupational PEP 400 mg twice daily + 2 NRTIs Film-coated tablets 28 days
Adults Non-occupational PEP 400 mg twice daily + other ARVs Film-coated tablets 28 days
Pediatrics ≥4 weeks, 3-<20 kg Weight-based (approx. 6 mg/kg/dose) twice daily Oral suspension or chewable tablets Continuous
Pediatrics ≥25 kg 400 mg twice daily Film-coated tablets Continuous
Neonates Birth to 1 week Approx. 1.5 mg/kg once daily Oral suspension Continuous
Neonates 1-4 weeks Approx. 3 mg/kg twice daily Oral suspension Continuous

Source: [1] [2] [3]

Special Population Considerations

Pediatric Dosing requires particular attention to formulation selection and weight-based calculations. For neonates weighing ≥2 kg, the oral suspension is recommended with once-daily dosing during the first week of life (approximately 1.5 mg/kg) transitioning to twice-daily dosing (approximately 3 mg/kg) from 1-4 weeks of age. This adjustment accounts for the developmental maturation of UGT1A1 enzyme activity, which increases substantially during the first 4-6 weeks of life. If the mother received raltegravir within 2-24 hours before delivery, the neonate's first dose should be delayed until 24-48 hours after birth to prevent potential overexposure. For children ≥4 weeks of age weighing 3 to <20 kg, either oral suspension or chewable tablets may be used, with dosing based on approximately 6 mg/kg twice daily. The maximum recommended dose is 100 mg twice daily for oral suspension and 300 mg twice daily for chewable tablets. Film-coated tablets may be used in children weighing ≥25 kg who can swallow them whole.

Patients with Hepatic Impairment require careful consideration of raltegravir formulation. For those with mild-to-moderate hepatic impairment (Child-Pugh A and B), no dose adjustment is necessary when using the twice-daily 400 mg film-coated tablets or chewable tablets. However, the once-daily 600 mg film-coated tablets (Isentress HD) are not recommended in patients with any degree of hepatic impairment due to lack of studies in this population. For patients with severe hepatic impairment (Child-Pugh C), no specific dosage recommendations can be provided due to insufficient data. No renal dose adjustment is required for any degree of renal dysfunction, including those requiring hemodialysis, though administration should be scheduled after dialysis sessions when possible since the dialyzability of raltegravir remains unknown.

Drug Interaction Management

Raltegravir exhibits a generally favorable drug interaction profile, though several clinically significant interactions warrant attention. Coadministration with rifampin, a potent UGT1A1 inducer, necessitates increased raltegravir dosing to 800 mg twice daily in adults to compensate for reduced plasma concentrations. However, rifampin should not be coadministered with once-daily raltegravir HD tablets. Aluminum- and magnesium-containing antacids may reduce raltegravir plasma concentrations and should not be coadministered; separation of administration does not adequately prevent this interaction. Additionally, calcium carbonate antacids should be avoided with once-daily raltegravir HD dosing. When coadministered with tipranavir/ritonavir or etravirine, once-daily raltegravir HD is not recommended, though standard twice-daily dosing may be continued. Atazanavir, a UGT1A1 inhibitor, may increase raltegravir concentrations, though no dose adjustment is necessary when using twice-daily regimens.

Resistance Mechanisms and Monitoring Protocols

HIV Resistance Pathways to Raltegravir

Resistance to raltegravir emerges through three primary mutational pathways, characterized by signature mutations: N155H, Q148R/H/K, and Y143R/C. These pathways are mutually exclusive, with each primary mutation typically occurring on distinct viral genomes. The amino acid residues involved are highly conserved across HIV subtypes and are located proximally to the integrase catalytic site. The N155H pathway frequently emerges initially but often becomes replaced by viruses from the Q148 or Y143 pathways, which demonstrate higher levels of resistance and potentially better viral fitness. Secondary mutations commonly accompany these primary changes: the Q148 pathway often pairs with G140A/S, while the Y143 pathway may include T97A and E92Q. The N155H pathway can associate with E92Q, T97A, G136R, or V151I. These secondary mutations typically enhance resistance levels and may compensate for reduced viral replicative capacity associated with primary resistance mutations.

The genetic barrier to raltegravir resistance is considered relatively low, as single mutations can confer significant reductions in susceptibility. This stands in contrast to protease inhibitors, which generally require accumulation of multiple mutations for high-level resistance. Each primary resistance pathway demonstrates distinct cross-resistance profiles within the INSTI class, with Q148 pathway mutations typically conferring the broadest cross-resistance to other integrase inhibitors. The dynamic evolution of resistance patterns during continued virological failure underscores the importance of timely genotype testing when raltegravir treatment failure is suspected.

G cluster_pathways Primary Resistance Pathways cluster_secondary Secondary Mutations RALPressure Raltegravir Selective Pressure N155H N155H Pathway RALPressure->N155H Q148 Q148R/H/K Pathway RALPressure->Q148 Y143 Y143R/C Pathway RALPressure->Y143 N155H_second L74M, E92Q, T97A, G136R, V151I N155H->N155H_second CrossResist Cross-Resistance to Other INSTIs N155H->CrossResist Q148_second E138A/K, G140A/S Q148->Q148_second Q148->CrossResist Y143_second L74A/I, E92Q, T97A, I203M, S230R Y143->Y143_second Y143->CrossResist

Figure 1: Evolution of HIV Resistance to Raltegravir. Three mutually exclusive primary resistance pathways emerge under selective pressure, each with characteristic secondary mutations that enhance resistance and potentially compensate for fitness costs.

Table 2: Primary and Secondary Resistance Mutations in Raltegravir Failure
Primary Pathway Secondary Mutations Resistance Level Impact on Viral Fitness Cross-Resistance to Other INSTIs
N155H L74M, E92Q, T97A, G136R, V151I Moderate Variable Moderate
Q148R/H/K E138A/K, G140A/S High Mild reduction Extensive
Y143R/C L74A/I, E92Q, T97A, I203M, S230R High Mild reduction Extensive
Occasional Polymorphisms H51Y, T66I, V72I, L74A/I, S119R/G/P/T, T125A/K Variable Minimal to moderate Variable

Source: [4] [5]

Resistance Monitoring Protocol

Specimen Collection and Processing: Collect 5-10 mL of EDTA-anticoagulated blood from patients experiencing virological failure (HIV RNA >1000 copies/mL) while on raltegravir-based therapy. Process within 6 hours of collection by centrifugation at 800-1600 × g for 20 minutes. Store plasma at -80°C until analysis. For genotype testing, ensure viral load is >500-1000 copies/mL to obtain reliable amplification.

Genotypic Resistance Testing: Extract viral RNA from patient plasma using commercially available kits. Amplify the integrase region using RT-PCR with primers: forward 5'-TTAAAAATCTGAAAATGTGGAAAAT-3' and reverse 5'-CCTGCAAAAATTTTCAGTATCTGC-3'. Sequence the amplified product using bidirectional Sanger sequencing or next-generation sequencing platforms. Analyze sequences using validated interpretation systems (Stanford HIVdb, ANRS) to identify resistance-associated mutations.

Phenotypic Resistance Assay: Clone the amplified integrase region into indicator HIV vectors using restriction sites (e.g., BamHI, XhoI). Transect recombinant vectors into susceptible cell lines (MT-4, TZM-bl). Determine IC50 values using serial raltegravir dilutions. Calculate fold-change in susceptibility compared to wild-type reference strain. Interpret results using clinically established cutoffs: susceptible (<2-fold change), potential low-level resistance (2-5 fold), resistance (5-10 fold), high-level resistance (>10-fold).

Data Interpretation and Reporting: Integrate genotypic and phenotypic results with clinical history. Report primary and secondary mutations, fold-change in susceptibility, and potential cross-resistance to other INSTIs. Provide guidance on regimen optimization based on resistance profile and remaining active drugs from other classes.

Clinical Efficacy and Safety Data

Efficacy in Clinical Trials and Real-World Settings

Raltegravir demonstrates robust antiviral efficacy across diverse patient populations. In treatment-naïve individuals, raltegravir 400 mg twice daily achieved viral suppression (HIV RNA <50 copies/mL) in 86.2% of patients at 24 weeks, maintained at 67.7% using the more stringent <50 copies/mL threshold according to real-world evidence [6]. For treatment-experienced patients with multidrug-resistant virus, raltegravir with optimized background therapy resulted in virological suppression in 84.8% of patients from week 24 onward using a <200 copies/mL threshold, and 71.0% using <50 copies/mL threshold. These findings establish non-inferiority compared to traditional triple-therapy regimens while offering potential advantages in tolerability and convenience.

The simplified dual therapy approach with raltegravir plus a boosted protease inhibitor has demonstrated comparable efficacy to standard triple therapy in meta-analyses of randomized controlled trials. At 48 weeks, viral suppression rates were 79% for dual therapy versus 78% for triple therapy, with comparable maintenance of suppression at 96 weeks (74% vs 71%, respectively) [7]. Additionally, raltegravir-based dual therapy demonstrated significantly higher CD4 cell counts at both 48 and 96 weeks compared to triple therapy, suggesting potential immunologic advantages. Adherence was better in the dual therapy group, likely attributable to reduced pill burden and improved tolerability profiles.

Safety and Adverse Event Profile

Raltegravir is generally well-tolerated with a favorable safety profile. The most commonly reported adverse events include nausea (4%), diarrhea (3%), headache (4%), and fever (3%). Creatine phosphokinase (CPK) elevation has been observed, with rare cases of rhabdomyolysis and muscle weakness reported. Hypersensitivity reactions including Stevens-Johnson syndrome and toxic epidermal necrolysis have been reported in post-marketing experience, though these are rare. Insomnia (2%) and dizziness (1%) represent the most frequently reported neuropsychiatric effects.

Raltegravir exhibits fewer drug-drug interactions compared to antiretrovirals metabolized through cytochrome P450 pathways, though significant interactions occur with UGT1A1 inducers and cation-containing products. The chewable tablet formulation contains phenylalanine (0.05 mg and 0.1 mg for 25 mg and 100 mg tablets, respectively), necessitating caution in patients with phenylketonuria. No significant laboratory abnormalities have been consistently associated with raltegravir therapy, contributing to its favorable tolerability profile in long-term management.

Experimental and Monitoring Protocols

Virological Monitoring Protocol in Clinical Trials

Study Design Considerations: For phase III clinical trials evaluating raltegravir-containing regimens, implement a randomized, double-blind, active-controlled design with non-inferiority margins predetermined. Stratify randomization based on baseline viral load (>100,000 vs ≤100,000 copies/mL) and prior treatment history. Include both treatment-naïve and treatment-experienced populations when appropriate.

Endpoint Selection and Assessment: Define primary endpoint as proportion of patients achieving HIV RNA <50 copies/mL at week 48 using the FDA Snapshot algorithm. Secondary endpoints should include: change from baseline in CD4+ cell count, proportion with HIV RNA <50 copies/mL at week 96, time to virological suppression, time to loss of virological response, emergence of resistance mutations, and safety parameters.

Monitoring Schedule and Procedures: Schedule study visits at baseline, weeks 4, 8, 16, 24, 36, 48, and every 12 weeks thereafter. At each visit, collect plasma for HIV RNA quantification (using FDA-approved assays with lower limit of detection ≤50 copies/mL), perform CD4+ cell count measurements, conduct physical examination, and document adverse events using standardized grading criteria (DAIDS Table for Grading Adult and Pediatric Adverse Events). Store plasma samples at -80°C at predetermined timepoints for potential retrospective analysis.

Resistance Monitoring Protocol: Perform genotypic resistance testing for all patients meeting confirmed virological failure criteria (HIV RNA >200 copies/mL after initial suppression or >1 log10 rebound from nadir). For patients discontinuing due to virological failure, attempt to obtain resistance testing at time of discontinuation. Utilize central laboratories with validated genotypic and phenotypic resistance assays.

Pharmacokinetic Assessment Protocol

Bioanalytical Method: Develop and validate a sensitive HPLC-MS/MS method for raltegravir quantification in plasma. Prepare standards in the range of 5-5000 ng/mL using appropriate internal standards (e.g., stable isotope-labeled raltegravir). Maintain precision within 15% CV and accuracy within 15% of nominal concentrations.

Sampling Strategy: For intensive pharmacokinetic profiles, collect blood samples pre-dose and at 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose (adjust for dosing regimen). For sparse sampling, utilize population pharmacokinetic approaches with samples collected at random times relative to dosing. Process samples within 6 hours by centrifugation at 4°C, 1500 × g for 15 minutes, and store plasma at -80°C until analysis.

Parameter Calculation: Calculate key pharmacokinetic parameters including AUC0-τ (area under the concentration-time curve over dosing interval), Cmax (maximum concentration), Cτ (trough concentration), Tmax (time to Cmax), and apparent oral clearance. Compare exposures to established efficacy thresholds (e.g., geometric mean AUC and Cτ values associated with virological response).

Special Population Assessments: Evaluate pharmacokinetics in pediatric populations, patients with hepatic impairment (Child-Pugh A, B, C), and those with renal impairment (including end-stage renal disease on hemodialysis). Assess drug-drug interaction potential with common co-medications using dedicated interaction studies.

G cluster_randomize Randomization cluster_assess Scheduled Assessments Start Patient Screening and Enrollment Group1 Raltegravir-Based Regimen Start->Group1 Group2 Control Regimen Start->Group2 Visit Study Visits: Weeks 4, 8, 16, 24, 48, 96... Group1->Visit Group2->Visit Procedures Procedures: HIV RNA, CD4 Count, Safety Labs, AE Monitoring, Resistance Testing at Failure Visit->Procedures PK Pharmacokinetic Substudies Procedures->PK Resistance Resistance Analysis at Virologic Failure Procedures->Resistance Endpoints Endpoint Assessment PK->Endpoints Resistance->Endpoints

Figure 2: Clinical Trial Design and Monitoring Workflow for Raltegravir-Containing Regimens. Comprehensive assessment includes scheduled monitoring visits, pharmacokinetic substudies, and resistance testing at virologic failure.

Regulatory and Implementation Considerations

Raltegravir received initial FDA approval in 2007 for treatment-experienced adults with multidrug-resistant HIV-1 infection, with subsequent expansions to include treatment-naïve adults (2009), pediatric patients (2011), and once-daily dosing for specific populations (2017). The recommended dosage forms include film-coated tablets (400 mg, 600 mg), chewable tablets (25 mg, 100 mg), and oral suspension (100 mg/packet), with specific instructions regarding their non-interchangeability due to differential bioavailability profiles.

Formulation Considerations require particular attention in clinical practice. The chewable tablets and oral suspension demonstrate better bioavailability than film-coated tablets, necessitating distinct weight-based dosing regimens. The 100 mg chewable tablets are scored, allowing division into equal halves for precise dosing. For pediatric patients unable to chew tablets, the 25 mg chewable tablets may be crushed and administered with liquids (water, juice, or breast milk). The oral suspension requires preparation by mixing single-use packets with 10 mL of water, yielding a 10 mg/mL suspension that must be administered within 30 minutes of preparation.

Quality Control measures for manufacturing include strict control of moisture content, particularly for chewable tablets which are hygroscopic and require storage with desiccant. Stability studies support storage at 20-25°C (68-77°F) with excursions permitted between 15-30°C (59-86°F). Bioequivalence studies between formulations demonstrate differences in exposure, supporting the recommendation against substitution between formulations.

Conclusion

This compound remains a foundational component of antiretroviral therapy nearly two decades after its introduction, maintaining relevance through its unique mechanism of action, favorable safety profile, and demonstrated efficacy across diverse patient populations. The comprehensive understanding of its resistance patterns, refined dosing strategies for special populations, and established role in both treatment and prevention contexts support its continued value in the HIV therapeutic arsenal. Ongoing research continues to explore novel applications including dual therapy regimens and special population usage, while real-world evidence accumulates to complement findings from controlled clinical trials. As the first integrase inhibitor approved, raltegravir established a precedent for this drug class and continues to inform the development of subsequent INSTIs.

References

Raltegravir potassium post-exposure prophylaxis HIV protocol

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Application Notes: Raltegravir for HIV PEP

The primary goal of PEP is to prevent the establishment of a persistent HIV infection following a recent, high-risk exposure. Initiation must be urgent, and the regimen must be completed in full to ensure efficacy [1] [2].

  • Indication & Timing: PEP is a medical emergency. The first dose should be administered as soon as possible, ideally within 2 hours and no later than 72 hours after a potential exposure. Evaluation and testing should not delay this first dose [1] [2] [3].
  • Mechanistic Advantage: Raltegravir, an integrase strand transfer inhibitor (INSTI), blocks the integration of viral DNA into the host genome. In vitro studies on primary CD4+ T-cells and macrophages demonstrate that raltegravir can effectively inhibit infection when added at later post-infection time points than reverse transcriptase inhibitors like efavirenz, suggesting a potentially wider window for successful intervention [4].
  • Baseline Assessment: Before initiating a PEP regimen that includes raltegravir, a baseline assessment is required to determine suitability and rule out existing HIV infection [1].
  • Regimen Composition: PEP always consists of a 28-day course of a three-drug antiretroviral regimen [1]. Raltegravir is typically combined with a backbone of tenofovir disoproxil fumarate (TDF) + emtricitabine (F) [1].

Table 1: Preferred PEP Regimen Including Raltegravir for Adults and Adolescents

Drug Component Dose Frequency
Tenofovir disoproxil fumarate (TDF) 300 mg Once daily
Emtricitabine (F) 200 mg Once daily
Raltegravir (RAL) 400 mg Twice daily

Table 2: Essential Baseline Assessments Before PEP Initiation [1]

Assessment Purpose
Rapid HIV Antigen/Antibody Test Rule out established HIV infection. Do not use oral fluid tests.
Pregnancy Test For individuals of childbearing potential; guide risk-benefit discussion.
Blood Urea Nitrogen (BUN)/Creatinine Assess renal function (TDF can affect renal function).
Serum Liver Enzymes Establish baseline liver function.
Hepatitis B (HBV) Serology Test for HBsAg, surface antibody, and core antibody.
Hepatitis C (HCV) Antibody Test Establish baseline HCV status.
STI Screening (Chlamydia, Gonorrhea, Syphilis) Test at all sites of potential exposure due to shared risk factors.

Raltegravir PEP Dosing Protocol

Precise dosing is critical for the success of PEP. The following protocol details the administration of raltegravir across different patient populations.

  • Adult Dosing: The standard adult dose for PEP is 400 mg orally, twice a day, for 28 days [5]. The film-coated tablets should be swallowed whole and can be taken with or without food [5].
  • Pediatric Dosing: Dosing for children is based on weight and formulation, using either an oral suspension, chewable tablets, or film-coated tablets [5]. Consultation with a pediatric HIV specialist is recommended for neonates (0-27 days) [5].

Table 3: Raltegravir Dosing for Pediatric PEP (≥4 weeks of age)

Weight Formulation Dose Frequency
3 to <6 kg Chewable Tablets 25 mg Twice daily
6 to <10 kg Chewable Tablets 50 mg Twice daily
10 to <14 kg Chewable Tablets 75 mg Twice daily
14 to <20 kg Chewable Tablets 100 mg Twice daily
20 to <28 kg Chewable Tablets 150 mg Twice daily
28 to <40 kg Chewable Tablets 200 mg Twice daily
≥40 kg Chewable Tablets 300 mg Twice daily
≥25 kg Film-Coated Tablets 400 mg Twice daily
  • Special Populations:
    • Renal Impairment: No dose adjustment is recommended for raltegravir. However, the dose of the companion drug TDF may require adjustment if creatinine clearance is <50 mL/min [1] [5].
    • Hepatic Impairment: No adjustment is needed for mild to moderate impairment. Data for severe impairment is not available [5].
    • Drug Interactions: The dose of raltegravir must be increased to 800 mg twice daily when co-administered with the strong inducer rifampin [5]. Raltegravir should not be taken with antacids containing aluminum or magnesium [5].

Experimental and Clinical Evidence Base

The inclusion of raltegravir in PEP regimens is supported by virological, pharmacokinetic, and clinical evidence.

  • *In Vitro* Virological Evidence: A key study infected primary CD4+ T-cells and macrophages with an HIV reporter virus. When antiretrovirals were added at various time points post-infection, raltegravir demonstrated efficacy when added later than the reverse transcriptase inhibitor efavirenz. This indicates that the "window of opportunity" for PEP intervention may be extended with integrase inhibitors, as they act on a later step of the viral life cycle [4]. The workflow below illustrates this experimental design.

G start Study Design cell_prep Primary Cell Preparation (CD4+ T-cells, Macrophages) start->cell_prep infection In Vitro Infection with HIV Reporter Virus cell_prep->infection drug_addition Addition of ARVs at Various Time Points infection->drug_addition raltegravir Raltegravir (INSTI) drug_addition->raltegravir efavirenz Efavirenz (NNRTI) drug_addition->efavirenz measurement Measurement of Viral Gene Expression (Luciferase) raltegravir->measurement efavirenz->measurement conclusion Conclusion: Raltegravir effective at later time points measurement->conclusion

  • Clinical Regimen Evolution: While the 2016 CDC guidelines listed a regimen of TDF+F+RAL as a preferred option [1], the most recent 2025 CDC nPEP guidelines have updated the preferred regimens to include newer agents like bictegravir/emtricitabine/tenofovir alafenamide (BIC/F/TAF) or dolutegravir (DTG)-based regimens [6]. Despite this, raltegravir remains an important component in various alternative regimens, particularly in cases of intolerance or contraindications to the preferred drugs [6].
  • Safety and Tolerability: The TDF+F+RAL regimen is generally safe and well-tolerated. The most common side effects are gastrointestinal (nausea, diarrhea) and fatigue, which are typically mild [1]. The benefits of preventing HIV infection far outweigh the risks of a 28-day course of medication.

PEP Clinical Management Workflow

The following diagram outlines the critical steps and decision points in the clinical management of a potential HIV exposure, from initial presentation to follow-up.

G present Patient Presents with Potential HIV Exposure time_check Check Time Since Exposure present->time_check within_72h ≤ 72 hours? time_check->within_72h baseline Administer First PEP Dose Immediately within_72h->baseline No too_late > 72 hours PEP Not Recommended within_72h->too_late Yes rapid_test Perform Rapid HIV Test baseline->rapid_test assess Conduct Baseline Assessment & Testing (See Table 2) prescribe Prescribe 28-Day PEP Regimen (e.g., TDF+F+RAL) assess->prescribe follow_up Follow-Up: Adherence Support, Lab Monitoring at 2-4 wks prescribe->follow_up final_test Final HIV Test at 12 Weeks Post-Exposure follow_up->final_test prep Assess for Ongoing Risk & Transition to PrEP final_test->prep positive Positive Do NOT initiate PEP rapid_test->positive Positive negative Negative / Unavailable Proceed with PEP rapid_test->negative Negative/Unavailable negative->assess

Key Considerations for Researchers and Developers

  • Formulation and Stability: Raltegravir is available in multiple formulations (film-coated tablets, chewable tablets, oral suspension). These are not bioequivalent and should not be substituted for one another. The film-coated tablets must be stored with a desiccant to protect from moisture [5].
  • Synthesis and Patents: The chemical synthesis of raltegravir is a multi-step process, as detailed in patents like US10259778B2, which describes a novel process for its preparation. This is relevant for drug development and generic production [7].
  • Consultation Resources: For complex cases (e.g., potential drug resistance, pregnancy, pediatric patients, or unknown source status), immediate consultation is advised. The National Clinician Consultation Center PEPline (1-888-448-4911) provides expert guidance [1].

Conclusion

Raltegravir is a well-established and effective component of HIV PEP regimens. Its use is supported by a strong virological rationale, a good safety profile, and clear clinical protocols. While treatment guidelines evolve to include newer integrase inhibitors, the foundational principles of rapid initiation, a complete 28-day course, and comprehensive patient support remain paramount for successful HIV post-exposure prophylaxis.

References

Raltegravir potassium occupational exposure prophylaxis guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Guidelines for Raltegravir in Occupational PEP

Indications and Rationale

Raltegravir is indicated for postexposure prophylaxis of HIV infection following occupational exposure in healthcare personnel and others exposed via percutaneous injury or mucous membrane contact with potentially infectious fluids [1]. The rationale for using PEP is based on the window of opportunity to prevent establishment of chronic HIV infection after exposure, with raltegravir providing rapid viral suppression [2].

Recommended Regimen and Dosing

The preferred regimen consists of raltegravir 400mg twice daily combined with two NRTIs (tenofovir disoproxil fumarate + emtricitabine) [1] [3]. Therapy should be initiated as soon as possible, preferably within hours of exposure, and continued for 4 weeks [1].

Table 1: Raltegravir Dosing for Occupational HIV PEP

Population Formulation Dosage Frequency Duration
Adults 400mg film-coated tablets 400mg Twice daily 4 weeks
Adults unable to swallow tablets 100mg chewable tablets 300mg (three 100mg tablets) Twice daily 4 weeks

Efficacy and Safety Evidence Base

Clinical Trial Evidence

A prospective, open-label, controlled study demonstrated that a raltegravir-containing PEP regimen had a high completion rate and was well tolerated. The study reported significantly fewer gastrointestinal side effects compared to a protease inhibitor-based regimen [3].

Table 2: Clinical Evidence for Raltegravir in PEP

Study Design Participants Comparator Completion Rate Key Findings
Prospective, randomized, open-label 16 healthcare workers Lopinavir/ritonavir + Truvada High completion in both arms Significantly fewer GI side effects with raltegravir (p=0.035 for diarrhea)
Observational Historical controls Zidovudine-based PEP N/A Raltegravir regimens better tolerated with fewer discontinuations
Tolerability and Adverse Effects

Raltegravir is generally well tolerated with a favorable side effect profile. Common adverse effects include diarrhea, nausea, headache, and rash [1] [4]. Unlike some antiretrovirals, raltegravir does not adversely affect lipid profiles [4].

Drug Interactions and Pharmacology

Key Drug Interactions

Raltegravir has relatively few drug interactions since it is metabolized primarily by UGT1A1 glucuronidation rather than cytochrome P450 enzymes [5]. However, several important interactions require attention:

  • Antacids and mineral supplements: Cations such as calcium, magnesium, and aluminum can chelate raltegravir and significantly reduce its absorption. Dosing should be separated by at least 6 hours [4].
  • Rifampin: Coadministration reduces raltegravir concentrations; the dose should be increased to 800mg twice daily when used with rifampin [1] [5].
  • Atazanavir: Increases raltegravir exposure by approximately 41-72%, though this is not considered clinically significant and does not require dose adjustment [5].
Pharmacological Considerations

Raltegravir is a HIV integrase strand transfer inhibitor that blocks the integration of viral DNA into the host genome [6]. It demonstrates rapid absorption with a median Tmax of approximately 1 hour in fasted state and biphasic elimination with a terminal half-life of 7-12 hours [5]. Protein binding is approximately 83%, and the drug is primarily eliminated through glucuronidation [5].

Experimental Protocols for Research Applications

Protocol 1: In Vitro P-glycoprotein Interaction Assay

Raltegravir's interaction with efflux transporters can be evaluated using the following methodology adapted from published research [7]:

Materials:

  • Human lymphocytes from healthy donors
  • Raltegravir test solutions (1-10 μg/mL)
  • Anti-P-gp monoclonal antibody for detection
  • Flow cytometer

Procedure:

  • Isolate PBMCs from peripheral blood using density gradient centrifugation
  • Incubate lymphocytes with raltegravir at concentrations of 1, 5, and 10 μg/mL for 24 hours
  • Label cells with anti-P-gp antibody and appropriate isotype control
  • Analyze P-gp surface expression using flow cytometry
  • Calculate mean fluorescence intensity (MFI) for quantitative comparison

Expected Results: Raltegravir does not significantly alter P-gp expression or functional activity in human lymphocytes, distinguishing it from some protease inhibitors and NNRTIs that induce P-gp [7].

Protocol 2: Cellular Uptake and Efflux Assay

This protocol evaluates raltegravir's cellular penetration and efflux transporter interactions:

Materials:

  • hCMEC/D3 cell line (human brain microvessel endothelial cells)
  • [³H]-labeled raltegravir or LC-MS/MS for quantification
  • Transport buffer (Hanks' Balanced Salt Solution with 10mM HEPES)
  • P-gp inhibitors (verapamil, cyclosporin A) as controls

Procedure:

  • Culture hCMEC/D3 cells on collagen-coated transwell inserts until confluent
  • Add raltegravir to donor compartment with/without P-gp inhibitors
  • Sample from receiver compartment at timed intervals (15, 30, 60, 120 min)
  • Quantify drug concentrations using LC-MS/MS
  • Calculate apparent permeability coefficients and efflux ratios

Interpretation: Raltegravir is a P-gp substrate but is not expected to induce P-gp expression at the blood-brain barrier, unlike some other antiretrovirals [8].

Visual Overview of PEP Implementation

The following workflow diagrams illustrate the clinical decision pathway and pharmacological mechanisms of raltegravir in PEP:

pep_workflow Start Occupational HIV Exposure Assess Immediate Risk Assessment: - Exposure Type - Source HIV Status - Fluid Type Start->Assess Decision PEP Indicated? Assess->Decision Regimen Initiate PEP Regimen: Raltegravir 400mg BID + 2 NRTIs Decision->Regimen Yes Complete PEP Completion Decision->Complete No Timing Initiate Within Hours (Ideal: <2 hours) Max: 72 hours Regimen->Timing Monitor 4-Week Therapy: - Adherence Support - Adverse Effect Monitoring - Follow-up Testing Timing->Monitor Monitor->Complete

pharmacology Admin Oral Administration Absorption Rapid Absorption Tmax ≈ 1 hour (fasted) Admin->Absorption Metabolism UGT1A1 Glucuronidation No CYP450 Involvement Absorption->Metabolism Transport P-glycoprotein Substrate Limited Blood-Brain Barrier Penetration Absorption->Transport Mechanism Integrase Inhibition Blocks Viral DNA Integration Absorption->Mechanism Elimination Elimination: Feces (51%) & Urine (32%) Half-life: 7-12 hours Metabolism->Elimination Transport->Elimination

Research Implications and Future Directions

The favorable drug interaction profile of raltegravir, particularly its lack of induction of efflux transporters like P-glycoprotein, makes it an excellent candidate for PEP regimens where patients may require concomitant medications [7] [8]. Future research should focus on:

  • Novel formulations with improved bioavailability and penetration into viral reservoirs
  • Combination therapies with other antiretrovirals with complementary resistance profiles
  • Pharmacogenomic studies exploring how UGT1A1 polymorphisms affect raltegravir efficacy in diverse populations

References

Comprehensive Application Notes and Protocols for Raltegravir Potassium Oral Suspension

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Context

Raltegravir potassium, marketed as Isentress, is a first-line HIV integrase strand transfer inhibitor (INSTI) used in combination with other antiretroviral agents for treating HIV-1 infection. The oral suspension formulation (100 mg granules per sachet) is specifically designed for pediatric populations, particularly neonates, infants, and young children who cannot swallow solid dosage forms. This formulation provides flexible weight-based dosing and is recommended for patients weighing between 2 kg and 20 kg [1] [2]. The granules for oral suspension and chewable tablets have not been studied in HIV-infected adolescents (12 to 18 years) or adults, highlighting their specialized pediatric application [2].

Raltegravir exhibits a relatively low genetic barrier to resistance, necessitating administration with two other active antiretroviral agents to minimize virological failure and resistance development [2]. Clinical studies have demonstrated that the oral suspension formulation is well-tolerated and shows favorable virologic and immunologic responses in pediatric populations, with one study reporting 87.5% of subjects achieving virologic success at Week 48 [3].

Formulation Composition and Physicochemical Properties

Quantitative Composition

The this compound oral suspension formulation has the following composition characteristics:

Component Specification
Active ingredient Raltegravir (as potassium)
Dosage form Granules for oral suspension
Content per sachet 100 mg raltegravir
Reconstituted concentration 10 mg/mL
Known excipients per sachet Up to 0.5 mg fructose, 1.5 mg sorbitol, 4.7 mg sucrose [2]
Excipient Profile and Functional Properties

The formulation includes excipients with specific functional roles in the pharmaceutical product. While the complete excipient list is proprietary, known components include fructose, sorbitol, and sucrose as sweetening agents, with the formulation potentially containing additional stabilizers, suspending agents, and flavor-masking compounds [2]. Researchers should note that the presence of these excipients with known effects should be considered during formulation development and stability testing.

Preparation Protocol

Materials and Equipment
  • ISENTRESS 100 mg granules for oral suspension (single-use sachet)
  • Clean drinking water (10 mL per sachet)
  • Provided mixing cup with lid (manufacturer-supplied)
  • Provided dosing syringe (manufacturer-supplied)
  • Standard laboratory measuring cylinder
  • Clean glass stirring rod (optional)
Reconstitution Procedure
  • Water Measurement: Using the provided dosing syringe, measure exactly 10 mL of water and transfer it to the mixing cup [1] [2].

  • Granule Transfer: Open a single-use sachet of ISENTRESS 100 mg granules for oral suspension and pour the entire contents into the water in the mixing cup [2].

  • Mixing Process: Tightly close the mixing cup and gently swirl for 45 seconds in a circular motion to mix the powder into a uniform suspension. Do not shake the mixture, as this may cause foaming or inconsistent distribution [1] [2].

  • Quality Check: After swirling, inspect the suspension. It should appear cloudy with no visible powder particles. If powder remains unmixed, continue gentle swirling until a uniform suspension is achieved [2].

  • Stability Consideration: Administer the suspension within 30 minutes of reconstitution to ensure dosage accuracy and stability [1].

Diagram: Oral Suspension Preparation Workflow

G Start Begin Preparation Water Measure 10 mL Water Start->Water Mix Combine in Mixing Cup Water->Mix Granules Open Sachet (100 mg granules) Granules->Mix Swirl Swirl Gently 45 Seconds Mix->Swirl Inspect Inspect Suspension Swirl->Inspect Administer Administer Within 30 Minutes Inspect->Administer

Dosing and Administration Protocol

Dosing Schedule for Specific Populations
4.1.1 Neonates (Birth to 4 Weeks)

For full-term neonates from birth to 4 weeks of age, the following weight-based dosing is recommended [1] [2]:

Body Weight (kg) Dosing Schedule Volume (Dose)
2 to <3 kg Once daily (Birth to 1 Week) 0.4 mL (4 mg) once daily
3 to <4 kg Once daily (Birth to 1 Week) 0.5 mL (5 mg) once daily
4 to <5 kg Once daily (Birth to 1 Week) 0.7 mL (7 mg) once daily
2 to <3 kg Twice daily (1 to 4 Weeks) 0.8 mL (8 mg) twice daily
3 to <4 kg Twice daily (1 to 4 Weeks) 1.0 mL (10 mg) twice daily
4 to <5 kg Twice daily (1 to 4 Weeks) 1.5 mL (15 mg) twice daily

Critical Note: If the mother has taken ISENTRESS or ISENTRESS HD 2-24 hours before delivery, the neonate's first dose should be administered between 24-48 hours after birth [1] [2].

4.1.2 Infants and Children (≥4 Weeks to <20 kg)

For pediatric patients at least 4 weeks of age and weighing between 3 kg and 20 kg, the following weight-based dosing is recommended [1] [2]:

Body Weight (kg) Volume (Dose) Equivalent Dosage Frequency
3 to <4 kg 2.5 mL 25 mg Twice daily
4 to <6 kg 3.0 mL 30 mg Twice daily
6 to <8 kg 4.0 mL 40 mg Twice daily
8 to <11 kg 6.0 mL 60 mg Twice daily
11 to <14 kg 8.0 mL 80 mg Twice daily
14 to <20 kg 10.0 mL 100 mg Twice daily

Maximum Dose: The maximum recommended dose of oral suspension is 100 mg twice daily [2].

Administration Procedure
  • Dose Measurement: Immediately after reconstitution, draw the prescribed dose volume into the provided dosing syringe.

  • Administration: Administer the suspension orally. The preparation can be given with or without food [2].

  • Post-Administration Cleaning: After each use, handwash the dosing syringe and mixing cup with warm water and dish soap, rinse thoroughly with clean water, and allow to air dry [2].

Diagram: Patient-Specific Dosing Protocol

G cluster_neonate Neonate (Birth-4 Weeks) cluster_infant Infant/Child (≥4 Weeks) Start Patient Assessment Age Determine Age Group Start->Age Weight Measure Body Weight Age->Weight a Age->a Schedule Establish Dosing Schedule Weight->Schedule Calculate Calculate Dose Based on Weight Schedule->Calculate Administer Administer Oral Suspension Calculate->Administer b a->b c a->c NeonateWeight b->NeonateWeight InfantWeight c->InfantWeight NeonateDose InfantDose

Stability and Storage Considerations

Stability Profile

The this compound oral suspension demonstrates limited stability after reconstitution and must be administered within 30 minutes of preparation [1] [2]. This short use-time indicates the formulation's susceptibility to degradation or physical instability in aqueous medium. Unreconstituted granules should be stored according to manufacturer recommendations at controlled room temperature.

Critical Storage and Handling Parameters
Parameter Specification
Reconstituted use-time ≤30 minutes
Unreconstituted storage Follow manufacturer's recommendations
Temperature considerations Room temperature storage recommended
Protection requirements Protect from moisture

Clinical and Experimental Data

Efficacy and Safety Profile

Clinical studies have demonstrated the efficacy and safety of raltegravir oral suspension in pediatric populations:

  • Study Design: IMPAACT P1066 was a Phase I/II open-label multicenter trial evaluating safety, tolerability, pharmacokinetics, and efficacy of multiple raltegravir formulations in HIV-infected youth [3].

  • Dosing: The study established that 6 mg/kg per dose twice daily of raltegravir for oral suspension provided targeted pharmacokinetic parameters (AUC₀‑₁₂hr and C₁₂hr) [3].

  • Efficacy: At Week 48, 87.5% of subjects achieved virologic success (HIV RNA <400 copies/mL or ≥1 log₁₀ reduction from baseline), and 45.5% had HIV RNA <50 copies/mL [3].

  • Immunologic Response: Mean CD4 cell increases of 527.6 cells/mm³ and 7.3% were observed at Week 48 [3].

  • Safety: Through Week 48, there were limited Grade 3+ adverse events, with only two judged related to study drug. One discontinuation occurred due to skin rash, with one event of immune reconstitution syndrome and no drug-related deaths reported [3].

Drug Interaction Profile

Raltegravir demonstrates a favorable drug interaction profile:

  • Citalopram Interaction: A pharmacokinetic study demonstrated no clinically meaningful interaction between raltegravir (400 mg twice daily) and citalopram (20 mg once daily). Geometric mean ratios (90% CI) were 1.00 (0.98, 1.03) for citalopram AUC₀‑₂₄ h and 0.77 (0.50, 1.19) for raltegravir AUC₀‑₁₂ h [4].

  • UGT1A1 Inducers: Caution is advised when co-administering raltegravir with strong inducers of UGT1A1 (e.g., rifampicin), which reduces raltegravir plasma levels. In adults, if co-administration is unavoidable, a doubling of the raltegravir dose can be considered [2].

  • Antacids: Co-administration with aluminium and magnesium antacids is not recommended due to reduced raltegravir plasma levels [2].

Analytical and Quality Control Considerations

Critical Quality Attributes

Researchers should monitor the following critical quality attributes during formulation development and stability studies:

  • Content Uniformity: Ensuring consistent raltegravir distribution throughout the suspension
  • Particle Size Distribution: Affecting suspension homogeneity and dosing accuracy
  • Reconstitution Time: Time required to form uniform suspension upon mixing with water
  • pH Stability: Monitoring potential hydrolysis or degradation
  • Microbiological Quality: Considering the absence of preservatives in the formulation
Process Validation Parameters

When scaling up production of this compound oral suspension formulation, the following parameters should be validated:

  • Blending Uniformity: Ensuring homogeneous distribution of active and excipients in granular formulation
  • Granule Flow Properties: Affecting filling consistency and sachet content uniformity
  • Moisture Content: Critical for product stability and preventing degradation
  • Reconstitution Performance: Consistent suspension formation across production batches

Regulatory and Special Population Considerations

Special Populations
  • Preterm Neonates: The safety and efficacy of raltegravir in preterm (<37 weeks of gestation) and low birth weight (<2,000 g) newborns have not been established. No dosing recommendations can be made for this population [2].

  • Renal Impairment: No dosage adjustment is required for patients with renal impairment [2].

  • Hepatic Impairment: No dosage adjustment is required for patients with mild to moderate hepatic impairment. The safety and efficacy in severe hepatic impairment have not been established [2].

Safety Monitoring

Patients receiving raltegravir should be monitored for:

  • Depression: Including suicidal ideation and behaviors, particularly in patients with pre-existing history of depression or psychiatric illness [2]
  • Hepatic Events: Monitoring liver function abnormalities, especially in patients with pre-existing liver dysfunction or chronic hepatitis [2]
  • Immune Reconstitution Syndrome: Inflammatory reactions to asymptomatic opportunistic pathogens after initiating therapy [2]
  • Osteonecrosis: Particularly in patients with advanced HIV disease and/or long-term antiretroviral exposure [2]

Conclusion

The this compound oral suspension formulation represents a critical therapeutic option for pediatric HIV patients who cannot swallow solid dosage forms. The formulation requires careful attention to reconstitution protocols, weight-based dosing calculations, and administration within strict time constraints to ensure therapeutic efficacy. Clinical data support its safety and efficacy profile in pediatric populations when administered according to the recommended protocols. Researchers should consider the specific physicochemical properties, stability limitations, and clinical monitoring requirements outlined in these application notes during formulation development and clinical studies.

References

Raltegravir potassium degradation impurities identification

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • FAQ 1: What are the common degradation impurities in Raltegravir Potassium? Researchers have identified several process and degradation-related impurities. The table below lists some of the key impurities, their codes, and chemical identifiers [1].

    | Impurity Designation | Chemical Name | CAS Number | Molecular Formula | | :--- | :--- | :--- | :--- | | Impurity A | 2-(2-Aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide | 518048-03-8 | C16H19FN4O3 | | Impurity B | 2-[2-[(E)-[(Dimethylamino)methylidene]amino]propan-2-yl]-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide | 1193687-85-2 | C19H24FN5O3 | | Impurity C | 2-[2-[2-(2-Acetylhydrazin-1-yl)-2-oxoacetamido]propan-2-yl]-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide | 1391918-17-4 | C20H23FN6O6 | | Impurity H | N1,N2-Bis[2-[4-[[(4-fluorophenyl)methyl]carbamoyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]propan-2-yl]oxamide | 1391918-18-5 | C34H36F2N8O8 |

  • FAQ 2: How do I monitor and identify an unknown impurity? A standard workflow involves creating forced degradation samples, separating the components, and then identifying the structure of the impurities. The following diagram illustrates the core workflow for impurity identification:

    Start Start Impurity Identification Stress Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Separate Chromatographic Separation (UPLC/HPLC) Stress->Separate Detect Detect Impurity Peak (Compare with control) Separate->Detect Elucidate Elucidate Structure (LC-MS and NMR) Detect->Elucidate Confirm Synthesize Standard and Co-inject for Confirmation Elucidate->Confirm

    The general methodology is as follows [2] [3]:

    • Forced Degradation: Expose the drug substance to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.
    • Chromatographic Separation: Monitor the impurities using Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC). A typical method uses a C18 column, as described in the protocol below.
    • Structure Elucidation: Tentatively assign the structure of impurities based on their fragmentation patterns in Liquid Chromatography-Mass Spectrometry (LC-MS) and confirm using Nuclear Magnetic Resonance (NMR) spectroscopy.
    • Confirmation: Synthesize the suspected impurity and confirm its identity by co-injection in UPLC, matching the retention time of the synthesized standard with the impurity peak in the sample.
  • FAQ 3: What is a robust HPLC method for analyzing Raltegravir and its impurities? A validated stability-indicating RP-HPLC method can be used for analysis and forced degradation studies. The table below summarizes a method developed for the simultaneous estimation of Raltegravir and another drug [4], which can be adapted.

    | Parameter | Specification | | :--- | :--- | | Column | Inertsil ODS C18 (4.6 x 150 mm, 5 µm) | | Mobile Phase | Orthophosphoric Acid (OPA) : Acetonitrile (ACN) (50:50 v/v) | | Detection Wavelength | 242 nm | | Flow Rate | 1.0 mL/min | | Retention Time (RAL) | ~4.34 minutes | | Linearity Range (RAL) | 30 - 150 µg/mL |

    Protocol Summary: The method involves filtering the mobile phase, setting the flow rate and detector wavelength, and injecting the sample. The linearity is confirmed over the specified range with a correlation coefficient of 0.999, and the method is validated for specificity, precision, and accuracy as per ICH guidelines [4].

  • FAQ 4: How can the formation of these impurities be minimized during synthesis? The strategy involves optimizing the synthesis process. For this compound, studies show that controlling reaction parameters is key [2] [3]. For instance, minimizing the use of certain reagents and controlling temperature during specific synthesis steps can effectively reduce the levels of Impurity B and other related impurities to those accepted by ICH guidelines.

Troubleshooting Common Experimental Issues

Experimental Issue Possible Cause Suggested Solution
Poor Chromatographic Peak Shape Column degradation, incompatible mobile phase, or sample solvent. Condition the column properly; adjust the pH or organic solvent ratio in the mobile phase; ensure the sample solvent is similar to the mobile phase.
Low Recovery of the API Incomplete extraction from the formulation matrix. Optimize the sonication time and solvent system used for extraction during sample preparation.
Impurity Peaks Co-eluting Inadequate chromatographic separation. Optimize a gradient elution method instead of an isocratic one; fine-tune the mobile phase composition.
Inconsistent Degradation Uncontrolled stress conditions (e.g., temperature, acid/base concentration). Standardize stress testing protocols by strictly controlling temperature and the concentration/volume of stress agents.

References

Comprehensive Technical Support Guide: Minimization of Process Impurities in Raltegravir Potassium

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Raltegravir Potassium Impurities

This compound is the active pharmaceutical ingredient in Isentress, an antiretroviral medication used for treating HIV-1 infection. During process development and bulk synthesis of this compound, several process-related impurities and degradation products may form that can affect the final drug substance quality, efficacy, and safety. These impurities originate from various sources including starting materials, intermediates, reaction by-products, and degradation products formed during storage or manufacturing. The identification, synthesis, and strategy for minimization of these impurities to levels accepted by the International Council for Harmonisation (ICH) guidelines is critical for generic drug manufacturers aiming to develop chemically pure this compound. This technical support guide provides comprehensive troubleshooting information and frequently asked questions to address specific issues researchers might encounter during their experiments involving this compound.

The control of impurities in this compound presents significant technical challenges due to the complex molecular structure containing multiple functional groups including a hydroxypyrimidinone carboxamide, oxadiazole ring, and fluorobenzyl moiety. Each of these structural elements can be susceptible to different degradation pathways under various process conditions. Through systematic optimization of synthetic parameters and implementation of robust purification strategies, impurities can be effectively controlled within specified thresholds. This guide consolidates the latest scientific information to assist researchers in developing impurity control strategies that ensure final product quality while maintaining optimal process economics [1].

Identification of Common Process Impurities

The identification and characterization of impurities in this compound is a critical first step in developing effective control strategies. Multiple sources of anticipated degradation and process impurities have been observed during laboratory optimization and bulk synthesis. These impurities are primarily monitored using UPLC (Ultra Performance Liquid Chromatography), with their structures tentatively assigned based on fragmentation patterns in LC-MS and confirmed through NMR spectroscopy. Most of these impurities have been synthesized independently, with their constitutions confirmed by co-injection in UPLC, providing definitive identification [1].

The impurities commonly encountered in this compound synthesis can be categorized into several classes: starting material-related impurities, intermediate-related impurities, side reaction products, and degradants formed under stress conditions. Each impurity class requires specific analytical and process strategies for effective control. The following table summarizes the key impurities, their sources, and structural characteristics based on current scientific literature:

Table: Common Impurities in this compound Synthesis

Impurity ID Source/Formation Condition Structural Characteristics Control Strategy
Impurity A Starting material impurity Modified oxadiazole ring Vendor qualification & specification limits
Impurity B Alkylation by-product N-methylated derivative Reaction temperature control
Impurity C Hydrolysis product Ring-opened structure Moisture control during synthesis
Impurity D Oxidation product Carboxylic acid derivative Oxygen-free atmosphere
Impurity E Dimerization product Dimeric pyrimidinone Dilution control & reaction time optimization

The structural elucidation of these impurities relies heavily on advanced analytical techniques. Mass spectrometry provides preliminary information about molecular weight and fragmentation patterns, while NMR spectroscopy offers definitive structural confirmation through analysis of proton and carbon environments. The combination of these techniques with chromatographic behavior allows for comprehensive impurity profiling, which forms the foundation for developing effective minimization strategies [1].

Strategy for Impurity Minimization

Process-Related Impurities Control

Controlling process-related impurities requires meticulous optimization of reaction parameters and purification techniques. For this compound, critical process parameters that significantly impact impurity profiles include temperature control, reaction time, solvent selection, and catalyst usage. Implementation of Design of Experiments (DoE) approaches can systematically identify optimal parameter ranges that minimize impurity formation while maintaining high yield. Additionally, in-process controls with clearly defined intermediate specifications are essential for early detection and removal of impurities before they propagate through the synthetic sequence [1].

Several specific strategies have proven effective for controlling key process-related impurities in this compound synthesis:

  • Reaction Stoichiometry Optimization: Maintaining precise molar ratios of reactants, particularly controlling the amount of methylating agents and condensing reagents, prevents the formation of side products resulting from reagent excess. For instance, controlled addition of alkyl chloroformates during stepwise reactions minimizes dimerization by-products [2].

  • Solvent System Engineering: Selection of appropriate solvent systems significantly impacts impurity profiles. Polar aprotic solvents like DMF and DMSO should be used at controlled temperatures to prevent degradation, while chlorinated solvents like dichloromethane require strict moisture control to avoid hydrolysis. Implementation of solvent switches between process steps effectively removes accumulated impurities [2].

  • Catalyst Selection and Loading: Using highly selective catalysts at optimal loadings minimizes side reactions. The use of organic bases like triethylamine and N-methylmorpholine at controlled stoichiometries prevents quaternary ammonium salt formation, while inorganic bases like potassium hydroxide require precise stoichiometry to avoid degradation [2].

Degradation Impurities Control

Degradation impurities in this compound primarily form through hydrolytic, oxidative, and thermal pathways. Understanding these pathways enables development of effective stabilization strategies. The hydroxypyrimidinone core is particularly susceptible to hydrolysis under acidic and basic conditions, while the fluorobenzyl moiety may undergo oxidative degradation. Control strategies must address both chemical stability during synthesis and physical stability during isolation and storage [1].

Key approaches for controlling degradation impurities include:

  • Hydrolysis Control: Implementation of moisture-controlled environments during critical process steps, particularly those involving acid-sensitive or base-sensitive intermediates. Use of molecular sieves or water-scavenging agents in reaction mixtures protects hydrolysis-prone functionalities. Additionally, controlling pH extremes during workup and isolation prevents degradation of the hydroxypyrimidinone core [1].

  • Oxidative Protection: Processing under inert atmosphere (nitrogen or argon blanket) prevents oxidative degradation, particularly for steps involving elevated temperatures. Addition of antioxidants like BHT at controlled concentrations during workup and crystallization can provide additional protection against oxidation [2].

  • Thermal Stability Management: Strict control of process temperatures during reaction, workup, and drying operations prevents thermal degradation. Identification of temperature-sensitive intermediates allows for implementation of specialized handling procedures, including reduced temperature processing and shortened exposure times to elevated temperatures [1].

Analytical Methods for Impurity Monitoring

Robust analytical methods are essential for accurate monitoring and control of impurities throughout the this compound manufacturing process. The primary technique for impurity monitoring is UPLC (Ultra Performance Liquid Chromatography), which offers superior resolution, sensitivity, and speed compared to conventional HPLC. Method development focuses on achieving baseline separation of all known impurities and the active pharmaceutical ingredient, enabling accurate quantification at levels compliant with ICH guidelines [1].

The analytical procedure for impurity profiling typically employs a gradient elution method with a mobile phase consisting of a buffer and organic modifier. A commonly used system includes:

  • Mobile Phase A: 0.05-0.1% formic acid or trifluoroacetic acid in water
  • Mobile Phase B: Acetonitrile or methanol
  • Column: C18 or C8 reversed-phase column (100-150 mm × 2.1-4.6 mm, 1.7-3.5 μm particle size)
  • Flow Rate: 0.3-0.8 mL/min for UPLC
  • Detection: UV at 220-260 nm
  • Column Temperature: 30-40°C
  • Injection Volume: 5-20 μL

For structural elucidation of unknown impurities, LC-MS/MS systems are employed, typically using electrospray ionization in positive or negative mode coupled with quadrupole or time-of-flight mass analyzers. This provides accurate mass measurements and fragmentation patterns that facilitate impurity identification. Additionally, NMR spectroscopy (including 1H, 13C, and 2D techniques) provides definitive structural confirmation for isolated impurities [1].

Table: Analytical Method Parameters for Impurity Monitoring

Parameter Specification Acceptance Criteria
Chromatographic System Reversed-phase UPLC Baseline resolution of all known impurities
Column C18 (100 × 2.1 mm, 1.7 μm) Retention factor (k) > 2.0 for main peak
Detection UV 254 nm Signal-to-noise ratio > 10 for specification level
Injection Precision RSD ≤ 5.0% for replicate injections Consistent retention times (RSD ≤ 2%)
Linearity R² ≥ 0.990 for impurity standards Accurate quantification across specification range
Quantitation Limit ≤ reporting threshold (typically 0.05%) Precise measurement (RSD ≤ 10%) at quantitation level

The following workflow diagram illustrates the comprehensive approach to impurity identification and characterization:

G Start Sample Analysis UPLC UPLC Screening Start->UPLC MS LC-MS/MS Analysis UPLC->MS Unknown detected Database Database Registration UPLC->Database Known impurity Prep Preparative Isolation MS->Prep Significant impurity NMR NMR Characterization Prep->NMR Synthesis Impurity Synthesis NMR->Synthesis Structure proposed Confirmation Co-injection Confirmation Synthesis->Confirmation Confirmation->Database Identity confirmed

Synthesis & Crystallization Process

The synthesis of this compound involves multiple chemical transformations where impurities can be introduced, amplified, or carried through. A robust crystallization process is critical for obtaining the pure final form with minimal impurities. The preferred crystalline form for pharmaceutical development is Form 3, which demonstrates optimal physicochemical properties and storage stability. The crystallization process must effectively reject impurities while producing the desired polymorph with consistent particle size distribution [3].

The crystallization of this compound Form 3 typically involves the use of specific solvent systems and processing conditions:

  • Solvent Selection: The process typically employs ketone solvents such as acetone, 2-butanone (methyl ethyl ketone), or methyl isobutyl ketone, either alone or in combination with co-solvents like water, alcoholic solvents, or ethers. Acetone is particularly effective for producing the desired Form 3 with high purity [3].

  • Potassium Source: Various potassium sources can be used for salt formation, including potassium hydroxide, potassium methoxide, or potassium ethoxide. The selection of potassium source impacts the crystallization kinetics and final product purity [3].

  • Temperature Program: Controlled cooling rates and appropriate temperature cycling are essential for consistent polymorph formation and impurity rejection. Typically, the crystallization is initiated at elevated temperature (40-60°C) with gradual cooling to 0-10°C to maximize yield while maintaining purity [3].

The following diagram illustrates the optimized crystallization process for obtaining pure this compound Form 3:

G CrudeAPI Crude Raltegravir Free Acid SolventSys Solvent System (Acetone/Water) CrudeAPI->SolventSys Potassium Potassium Source (KOH in Alcohol) SolventSys->Potassium Heating Heating to 45-55°C Potassium->Heating Clarification Clarification Filtration Heating->Clarification Crystallization Controlled Cooling to 0-5°C Clarification->Crystallization Isolation Solid Isolation (Filtration) Crystallization->Isolation Washing Acetone Wash Isolation->Washing Drying Vacuum Drying at 40-50°C Washing->Drying PureForm3 Pure Raltegravir K Form 3 Drying->PureForm3

The crystallization process serves as the final purification step and must effectively reduce all process-related impurities to levels within ICH thresholds. Key process parameters that impact impurity rejection include cooling rate, agitation intensity, seed crystal addition (timing and quantity), and final isolation conditions. Implementation of in-process controls during crystallization, including periodic slurry sampling for impurity tracking, ensures consistent quality of the final drug substance [3].

Troubleshooting Guide & FAQs

Frequently Asked Questions

Table: Troubleshooting Common Issues in this compound Synthesis

Problem Possible Causes Solution Preventive Measures
High Impurity A in final product Incomplete reaction of starting material Extend reaction time; optimize catalyst loading Implement real-time reaction monitoring
Formation of degradation product B during processing Exposure to high temperature or moisture Strict temperature control; use of molecular sieves Process under inert atmosphere with controlled humidity
Polymorphic mixture in final crystal form Inappropriate solvent ratio or cooling rate Optimize acetone/water ratio; controlled cooling Implement seeding with pure Form 3 crystals
Low yield in final step Incomplete salt formation or premature crystallization Adjust stoichiometry; optimize addition rates Control supersaturation through controlled antisolvent addition
Color deviation in drug substance Metal impurities or oxidative degradation Implement carbon treatment; use high-purity reagents Establish strict raw material specifications
Detailed Troubleshooting Protocols

Issue: Persistent High Levels of Process-Related Impurities

When specific impurities consistently appear at levels above identification thresholds despite process optimization, implement the following protocol:

  • Impurity Tracking: Conduct in-process sampling at each synthetic step to identify where the impurity is formed. Analyze samples by UPLC to track impurity generation and carry-over through the process stream.

  • Reaction Parameter Optimization: Systematically vary critical process parameters including temperature, time, concentration, and stoichiometry using a Design of Experiments approach. Focus on the step where the impurity is generated.

  • Workup and Isolation Modification: Adjust extraction parameters (solvent ratio, number of extractions, washing sequences) or crystallization conditions (solvent system, cooling rate, seeding) to enhance impurity rejection.

  • Purification Implementation: Introduce additional purification steps such as activated carbon treatment, recrystallization, or chromatographic purification if necessary to meet specification limits [1].

Issue: Polymorphic Instability During Scale-Up

Polymorphic transformations during manufacturing scale-up can lead to inconsistent product quality:

  • Solvent Composition Control: Maintain tight control over water content in acetone-based crystallization systems, as minor variations can significantly impact polymorph outcome. Implement in-line moisture analysis for critical process streams.

  • Seeding Strategy Optimization: Use well-characterized seed crystals of Form 3 at appropriate loading (typically 1-5% w/w) and add at the correct supersaturation level to ensure consistent polymorphic form.

  • Mixing and Heat Transfer: Ensure adequate agitation and controlled heat transfer during crystallization to prevent localized supersaturation that can lead to polymorphic mixtures.

  • Process Analytical Technology: Implement Fourier Transform Infrared Spectroscopy (FTIR) or Raman spectroscopy for real-time polymorph monitoring during crystallization [3].

Conclusion

The minimization of process impurities in this compound requires a comprehensive approach encompassing synthetic chemistry optimization, robust analytical monitoring, and controlled crystallization processes. Through systematic identification and characterization of impurities, followed by implementation of targeted control strategies, manufacturers can consistently produce this compound drug substance that meets the stringent quality requirements for pharmaceutical use. The troubleshooting guides and FAQs provided in this technical support document address the most common challenges encountered during process development and manufacturing, offering practical solutions based on current scientific literature and patent information.

References

Raltegravir potassium LC-MS NMR impurity characterization

Author: Smolecule Technical Support Team. Date: February 2026

Known Impurities in Raltegravir Potassium

For researchers, having a catalog of known impurities is crucial for identification. The table below summarizes several specified impurities based on the search results [1].

Impurity Name Chemical Structure / Description CAS Number
Raltegravir - Impurity A 2-(2-Aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide [1] [1]
Raltegravir - Impurity B 2-[2-[(E)-[(Dimethylamino)methylidene]amino]propan-2-yl]-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide [1] [1]
Raltegravir - Impurity C 2-[2-[2-(2-Acetylhydrazin-1-yl)-2-oxoacetamido]propan-2-yl]-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide [1] [1]
Raltegravir - Impurity D [[2-[4-[[(4-fluorophenyl)methyl]carbamoyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]propan-2-yl]amino]oxoacetic Acid [1] [1]
Raltegravir - Impurity E N-Benzyl-5-hydroxy-1-methyl-2-[2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl]-6-oxo-1,6-dihydropyrimidine-4-carboxamide [1] [1]
Raltegravir - Impurity H N1 ,N2 -Bis[2-[4-[[(4-fluorophenyl)methyl]carbamoyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]propan-2-yl]oxamide [1] [1]

Workflow for Impurity Identification & Characterization

The following diagram outlines the general workflow for identifying and characterizing impurities in this compound, synthesized from the search results.

Start Start: Sample Analysis Step1 UPLC/LC-MS Analysis (Impurity Monitoring & Separation) Start->Step1 Step2 Accurate Mass Measurement (Full Scan Q-TOF MS) Step1->Step2 Step3 Fragmentation Study (MS/MS Interrogation) Step2->Step3 Step4 Structural Confirmation (NMR Spectroscopy) Step3->Step4 Step5 Synthesis & Co-injection (Definitive Confirmation) Step4->Step5 End End: Impurity Identified & Strategy for Minimization Step5->End

Detailed Methodologies for Key Experiments

The workflow involves several critical experimental steps. Here are the detailed protocols based on the cited research:

  • UPLC for Impurity Monitoring: Using Ultra Performance Liquid Chromatography (UPLC) is recommended for monitoring impurities during both laboratory optimization and bulk synthesis of this compound. This technique provides high-resolution separation, allowing for the detection and preliminary quantification of process and degradation impurities [2] [3].

  • LC-MS with Q-TOF for Structural Clues

    • Instrumentation: Use a hybrid Quadrupole Time-of-Flight (Q-TOF) mass spectrometer coupled with Liquid Chromatography (LC) [4].
    • Step 1: Accurate Mass Measurement: First, run the sample in full scan mode with the Q-TOF to obtain the accurate mass of the impurity. This data allows for the determination of its atomic composition [4].
    • Step 2: Targeted MS/MS: Using the accurate mass data, construct a "targeted mass" list. These precursor ions are then selectively fragmented in the mass spectrometer. Analyze the resulting product ion spectrum (fragmentation pattern) and compare it to the known fragmentation pattern of the parent Raltegravir compound. This comparison helps deduce the impurity's structure and atomic connectivity [4].
  • NMR for Definitive Structure Assignment: After tentative structures are assigned based on LC–MS fragmentation patterns, use Nuclear Magnetic Resonance (NMR) spectroscopy for further confirmation. NMR provides detailed information about the carbon-hydrogen framework of the molecule, which is crucial for verifying the proposed structure [2] [3].

  • Synthesis and Co-injection for Final Confirmation: To definitively confirm an impurity's identity, synthesize the proposed impurity structure. The final confirmation is achieved by co-injection in UPLC (or LC), where both the synthesized standard and the isolated impurity from the sample are injected simultaneously. If they have identical retention times, the assigned structure is confirmed [2] [3].

Frequently Asked Questions (FAQs)

Q1: What are the main sources of impurities in this compound? Impurities can originate from multiple sources, including starting materials, intermediates, by-products of the synthesis process, and degradation products formed during storage or manufacturing. A comprehensive analysis involves investigating all steps in the production process and any compound or solvent involved [2] [5] [3].

Q2: Why is a Q-TOF mass spectrometer particularly useful for impurity identification? A Q-TOF instrument is highly effective because it combines the high-resolution separation of LC with two powerful MS capabilities: high-resolution accurate mass (HRAM) measurement for determining atomic composition, and MS/MS fragmentation for elucidating structural connectivity. This combination is ideal for identifying unknown impurities [4].

Q3: After identifying an impurity, how can its formation be minimized? Once an impurity is identified and its structure confirmed, the focus shifts to process understanding. By analyzing the mechanism of its formation, strategies can be developed to minimize it. This often involves optimizing reaction conditions (e.g., temperature, solvent, reagents) during the synthesis process to reduce the impurity to levels accepted by the International Council for Harmonisation (ICH) guidelines [2] [3].

References

Raltegravir potassium pure crystalline form 3 preparation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the critical quality attributes (CQAs) for identifying Raltegravir Potassium Form 3? this compound Form 3 has distinct physical characteristics used for identification and confirmation [1] [2].

    • PXRD Peaks: The Powder X-Ray Diffraction pattern shows characteristic peaks, typically expressed in 2θ (±0.2°). Key peaks to look for are at 7.2, 7.7, 10.6, 13.7, and 24.3 [1].
    • Thermal Properties: The Differential Scanning Calorimetry (DSC) thermogram shows a single melting endotherm. The typical melting point is reported around 282°C [2].
  • Q2: My crystallization attempt yields a mixture of polymorphs or an amorphous solid. How can I improve form purity? This is a common issue, often related to solvent choice, temperature control, or the potassium source.

    • Solution A: Use a mixed solvent system. A patented method suggests using specific organic solvent mixtures can lead to a highly pure and stable Form 3 [1]. Try a combination of acetone and methyl ethyl ketone (MEK) or acetone and methyl tert-butyl ether (MTBE). The volume ratio can vary, for example, from 25:75 to 75:25 [1].
    • Solution B: Employ a tertiary alcoholic potassium base. Using potassium tert-butoxide in tert-butanol has been reported as a successful alternative to aqueous bases, potentially providing more consistent results for Form 3 [2].
    • Solution C: Ensure proper temperature control. The reaction with the potassium base should be carried out at low temperatures, preferably below room temperature (5-30°C), to control the crystallization kinetics [1].
  • Q3: The crystal morphology of my final product is not ideal for downstream processing. Can this be engineered? Yes, raw this compound crystals can have challenging morphologies (e.g., needles, polydisperse particles) that lead to poor powder flow [3].

    • Innovative Approach: Templated Reactive Crystallization. Recent research demonstrates that performing the reactive crystallization in the presence of spherical non-ionic polymeric hydrogel microparticles (e.g., PEG-based) can result in composite microparticles. These composites incorporate the API crystals on and within the polymer, leading to a pleated precipitate morphology that significantly improves powder flowability without altering the release profile of the pure salt form [3].
  • Q4: What analytical methods are suitable for quantifying this compound and assessing purity? Several established methods can be used for analysis in both bulk and formulations.

    • HPLC-UV: A validated method using a C18 column and UV detection at 218 nm provides accurate and precise quantification, suitable for bulk analysis and dissolution studies [4].
    • UV Spectrophotometry: For a simpler and more economical method, you can use UV absorption. This compound shows a maximum absorbance (λmax) at 328 nm. The Area Under the Curve (AUC) method in the range of 323-333 nm is also reliable. These methods have been validated over a concentration range of 3-55 μg/mL [5].

Detailed Experimental Protocols

Here are two detailed, scalable protocols for producing this compound Form 3, synthesized from the patented and published methods.

Protocol 1: Using a Mixed Solvent System

This method is designed to be commercially viable and consistently reproducible [1].

  • Objective: To prepare pure and stable crystalline this compound Form 3.
  • Materials:
    • Raltegravir free acid
    • Solvent A: Acetone
    • Solvent B: Methyl ethyl ketone (MEK) or Methyl tert-butyl ether (MTBE)
    • Potassium base: Potassium hydroxide (KOH) or potassium methoxide, in aqueous methanol (water content ≤15%)
  • Equipment: Reaction vessel, heater/stirrer, temperature probe, filtration setup, dryer.

The experimental workflow for this protocol is outlined below.

Start Start Step1 Suspend Raltegravir free acid in a mixture of Acetone and MEK/MTBE Start->Step1 Step2 Heat the reaction mass (30°C to reflux) to obtain a clear solution Step1->Step2 Step3 Cool the solution and add aqueous methanolic KOH solution (Temp: 5-30°C, preferably below RT) Step2->Step3 Step4 Isolate the solid product by filtration, concentration, or evaporation Step3->Step4 Step5 Dry the isolated product Step4->Step5 End Obtain Pure Raltegravir K Form 3 Step5->End

  • Key Parameters & Troubleshooting:
    • Solvent Ratio: The volume ratio of Solvent A to Solvent B can be adjusted between 25:75 to 75:25 [1].
    • Base Equivalents: Use 0.2 to 1.2 molar equivalents of potassium base relative to Raltegravir free acid [1].
    • Troubleshooting: If a clear solution is not obtained upon heating, ensure the solvents are anhydrous. Cloudiness after base addition may indicate impure starting material or incorrect temperature.
Protocol 2: Using Tert-Butanol and Potassium Tert-Butoxide

This method offers an alternative pathway that avoids aqueous systems and cryogenic conditions [2].

  • Objective: To prepare this compound Form 3 using a tertiary alcohol system.
  • Materials:
    • Raltegravir free acid
    • Solvent: tert-Butanol
    • Potassium source: Potassium tert-butoxide
  • Equipment: Reaction vessel, heater/stirrer, temperature probe, filtration setup, dryer.

Start Start StepA Provide a solution or suspension of Raltegravir in tert-Butanol Start->StepA StepB Treat the mixture with Potassium tert-butoxide StepA->StepB StepC Optionally, seed with Raltegravir K Form 3 crystals StepB->StepC StepD Stir the reaction mass for 1-5 hours at 20-35°C StepC->StepD StepE Isolate the product by filtration Wash with tert-Butanol and dry StepD->StepE End Obtain Raltegravir K Form 3 StepE->End

  • Key Parameters & Troubleshooting:
    • Seeding: Optionally seeding the reaction mass with authentic Form 3 crystals can promote the desired polymorph and improve crystal size distribution [2].
    • Stirring Time: A stirring time of 1 to 5 hours is typically sufficient for complete reaction and crystallization [2].
    • Troubleshooting: If the product does not crystallize, try scratching the vessel walls with a glass rod or initiating a slow cooling cycle.

Reference Data Tables

For quick comparison, here are the key parameters for the two main protocols and the reference PXRD data.

Table 1: Comparison of Preparation Methods for Raltegravir K Form 3

Feature Protocol 1 (Mixed Solvent) [1] Protocol 2 (tert-Butanol) [2]
Solvent System Acetone + MEK/MTBE tert-Butanol
Potassium Source KOH / Potassium methoxide Potassium tert-butoxide
Reaction Temp Below room temp (5-30°C) after base addition Room temp (20-35°C)
Key Advantage High purity, stable form, avoids specialized equipment Consistent results, avoids aqueous systems/cryogenics
Scalability Designed for commercial scale Commercially viable and scalable

Table 2: Key Characterization Data for Form Identification [1] [2]

Method Key Characteristics for this compound Form 3
PXRD Characteristic peaks at 2θ = 7.2, 7.7, 10.6, 13.7, 24.3 (±0.2°)
DSC Single melting endotherm with a melting point of ~282°C
HPLC Purity Purity ≥95% (typically ≥99% by the described processes)

References

Raltegravir potassium stability solvent selection purification

Author: Smolecule Technical Support Team. Date: February 2026

Solvent Selection for Purifying Raltegravir Potassium Form 3

The choice of solvent system is crucial for obtaining the pure and stable crystalline Form 3. The table below summarizes solvent applications based on patent literature.

Solvent Role Recommended Solvents Process Notes Key Outcomes
Primary Reaction Solvent Ethyl acetate, Dichloromethane (DCM), Tert-butanol (TBA), 2-Butanol, N,N-Dimethylacetamide (DMA), or mixtures thereof [1] [2] Provides a medium for dissolving Raltegravir free base and reacting with potassium source [2]. Solvent choice influences crystal form and purity.
Potassium Source / Solvent Potassium tert-butoxide in tert-butanol [2] Use of tertiary alcoholic potassium base provides consistent Form 3 [2]. Avoids cryogenic temperatures, suitable for scale-up.
Alternative Potassium Source Aqueous Potassium Hydroxide (KOH) with Acetonitrile [2] Older method; may require freeze-drying and subsequent crystallization from hot ethanol [2]. More complex, requires specialized equipment.
Anti-Solvent for Crystallization Diethyl ether, Methyl tert-butyl ether (MTBE), Acetone, 2-Butanone (Methyl ethyl ketone) [1] Added to the reaction mixture to induce crystallization [1]. Isolates the final pure and stable crystalline product.

This workflow outlines the key decision points and steps for preparing pure this compound Form 3:

Start Start: Raltegravir Free Base Decision1 Choose Potassium Source Start->Decision1 A Aqueous KOH path (Requires freeze-drying and crystallization) Decision1->A Traditional Method B KOtBu in t-BuOH path (Direct crystallization) Decision1->B Recommended Scalable Method Cryst Induce Crystallization with Anti-Solvent (e.g., Diethyl ether, MTBE) A->Cryst B->Cryst Isolate Isolate Product (Pure, Stable Form 3) Cryst->Isolate

Analytical Methods for Quality Control

Routine analysis is essential to confirm the identity, purity, and correct polymorphic form of the final product.

UV-Spectrophotometry for Assay

This method is simple, economical, and suitable for quantifying this compound in bulk and tablet dosage forms [3].

  • Linear Range: 3 - 55 µg/mL [3].
  • Wavelength (λmax): 328 nm [3].
  • Area Under Curve (AUC): Wavelength range of 323-333 nm can also be used [3].
  • Accuracy: Recovery rates between 99.36% - 102.31% [3].
  • Precision: Intra-day and inter-day %RSD < 2% [3].

Sample Preparation Protocol:

  • Stock Solution (1 mg/mL): Dissolve 100 mg of this compound in a 50:50 mixture of methanol and water, and make up to 100 mL in a volumetric flask [3].
  • Working Standard Solution: Make successive dilutions from the stock solution to reach the desired concentration within the linear range (e.g., 10 µg/mL for assay) [3].
  • Tablet Sample Preparation: Weigh and powder 20 tablets. Transfer a portion equivalent to 100 mg of this compound into a 100 mL volumetric flask. Add about 25 mL of a 50:50 methanol-water mixture, sonicate for 20 minutes, and filter. Make up to volume with the solvent [3].
HPLC for Simultaneous Determination and Impurity Profiling

HPLC is vital for methods where Raltegravir is combined with other drugs or when impurity profiling is needed.

  • Method from Literature: A rapid, validated UV-HPLC method exists for the simultaneous determination of Darunavir and Raltegravir [4].
    • Column: Tracer Excel 120 ODSB (15 cm x 4.6 cm) at 35°C [4].
    • Mobile Phase: 0.037 M Sodium dihydrogen phosphate buffer : Acetonitrile : Methanol (40:50:10, v/v/v) [4].
    • Flow Rate: 2.0 mL/min [4].
    • Detection Wavelength: 254 nm [4].
    • Internal Standard: Nevirapine (50 mg/L) [4].
    • Linearity: 5-100 mg/L (R² = 0.999) for both drugs [4].
    • Accuracy: -4.02% to 3.88% for Raltegravir [4].

Troubleshooting FAQs

  • How can I improve the aqueous solubility and stability of Raltegravir? The primary strategy is to form the potassium salt (RLT-K), which is significantly more soluble in water and exhibits improved pharmacokinetics compared to the free acid form [2]. While a new anhydrous form of the free acid (Form A) has been discovered with higher solubility than its hydrate, it does not offer improved chemical stability in acid compared to the commercialized potassium salt [5].

  • My product has low purity or incorrect crystal form. What should I check?

    • Verify Potassium Source: Using potassium tert-butoxide in tert-butanol is reported to provide a consistent Form 3 [2]. Ensure the quality and concentration of your potassium source.
    • Confirm Solvent Purity and Ratios: Ensure solvents are anhydrous if required. The ratio of anti-solvent used for crystallization is critical; adding it too quickly or in the wrong amount can lead to oiling out or a different polymorph.
    • Characterize the Solid: Use Powder X-Ray Diffraction (PXRD) to confirm you have obtained Form 3. The characteristic pattern is the definitive test [1] [2]. Differential Scanning Calorimetry (DSC) can also be used as a supporting technique [2].
  • What are the main stability concerns for this compound? Raltegravir is known to have poor chemical stability in acidic or basic media [5]. It is crucial to control the pH during processing and storage. Furthermore, polymorphic stability is key. Consistently producing the stable Form 3 ensures the physical stability of the solid dosage form during its shelf life.

References

Raltegravir potassium ICH guidelines impurity control

Author: Smolecule Technical Support Team. Date: February 2026

Known Impurities of Raltegravir Potassium

The table below lists the identified impurities for this compound, which should be monitored and controlled in the drug substance [1].

Impurity Designation Chemical Name CAS Number Molecular Formula Molecular Weight
Raltegravir - Impurity A 2-(2-Aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide [1] 518048-03-8 [1] C16H19FN4O3 [1] 334.35 [1]
Raltegravir - Impurity B 2-[2-[(E)-[(Dimethylamino)methylidene]amino]propan-2-yl]-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide [1] 1193687-85-2 [1] C19H24FN5O3 [1] 389.42 [1]
Raltegravir - Impurity C 2-[2-[2-(2-Acetylhydrazin-1-yl)-2-oxoacetamido]propan-2-yl]-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide [1] 1391918-17-4 [1] C20H23FN6O6 [1] 462.43 [1]
Raltegravir - Impurity D [[2-[4-[[(4-Fluorophenyl)methyl]carbamoyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]propan-2-yl]amino]oxoacetic Acid [1] 1064706-98-4 [1] C18H19FN4O6 [1] 406.37 [1]
Raltegravir - Impurity E N-Benzyl-5-hydroxy-1-methyl-2-[2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl]-6-oxo-1,6-dihydropyrimidine-4-carboxamide [1] 1193687-87-4 [1] C20H22N6O5 [1] 426.43 [1]
Raltegravir - Impurity F Ethyl (1E)-N-[[2-[4-[[(4-fluorophenyl)methyl]carbamoyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]propan-2-yl]oxamoyl]ethanehydrazonate [1] NA [1] C22H27FN6O6 [1] 490.48 [1]
Raltegravir - Impurity G Ethyl (1Z)-N-[[2-[4-[[(4-fluorophenyl)methyl]carbamoyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]propan-2-yl]oxamoyl]ethanehydrazonate [1] NA [1] C22H27FN6O6 [1] 490.48 [1]
Raltegravir - Impurity H N1 ,N2 -Bis[2-[4-[[(4-fluorophenyl)methyl]carbamoyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]propan-2-yl]oxamide [1] 1391918-18-5 [1] C34H36F2N8O8 [1] 722.70 [1]

Validated Analytical Methods for Assay and Impurities

The following methods have been developed and validated as per ICH guidelines for the analysis of this compound.

UV Spectrophotometric Methods

These methods are suitable for the rapid, routine estimation of this compound in tablet dosage forms [2].

  • Method 1: Absorption Maxima

    • Principle: Measurement of absorbance at the wavelength of maximum absorption (λmax).
    • Procedure: The absorbance of the sample solution is measured at 328 nm against a solvent blank. The concentration is calculated using a calibration curve [2].
    • Validation Data: The method was found to be linear in the concentration range of 3-55 μg/mL with a correlation coefficient of >0.996. The results of the analysis were 100.58% ± 0.99 [2].
  • Method 2: Area Under Curve (AUC)

    • Principle: Measurement of the area under the UV absorption curve over a specified wavelength range.
    • Procedure: The area under the curve is calculated in the wavelength range of 323-333 nm. The concentration is determined using a calibration curve [2].
    • Validation Data: This method also showed linearity in the 3-55 μg/mL range (correlation coefficient >0.996). The results of the analysis were 99.69% ± 0.59 [2].
Chromatographic Methods

Chromatography is essential for separating the drug substance from its impurities and for stability-indicating analysis.

  • Stability-Indicating RP-UPLC Method
    • Objective: To perform assay determination and study the degradation behavior of this compound under stress conditions [3].
    • Chromatographic Conditions:
      • Column: BEH Shield RP18 (100 x 2.1 mm, 1.7 μm)
      • Mobile Phase: Mixture of Sodium perchlorate (0.2g in 1000mL water, pH adjusted to 2.5 with perchloric acid) and Acetonitrile in a ratio of 65:35 (v/v)
      • Flow Rate: 0.3 mL/min
      • Detection Wavelength: 240 nm
      • Column Temperature: 30°C
      • Injection Volume: 0.3 μL [3]
    • Forced Degradation Findings: The drug was subjected to stress conditions (hydrolysis, oxidation, photolysis, thermal degradation). Considerable degradation occurred under acidic, basic, and oxidative conditions. The mass balance was found to be close to 99.2%, confirming the method's stability-indicating property [3].

The experimental workflow for developing and validating a stability-indicating method can be summarized as follows:

G start Method Development a Chromatographic Condition Setup start->a b Forced Degradation Studies a->b c Method Validation (Per ICH Q2(R1)) b->c Verify Separation stress Stress Conditions b->stress Apply d Analysis of Samples and Data Reporting c->d s1 Acidic Hydrolysis stress->s1 s2 Basic Hydrolysis stress->s2 s3 Oxidative Stress stress->s3 s4 Thermal & Photolytic stress->s4

Frequently Asked Questions

  • What is the main regulatory guidance for impurity control in this compound? The control of impurities should comply with the ICH guidelines. The drug substance specifications and impurity limits for the marketed product (Isentress) have been reviewed and found to meet these requirements [4].

  • Which analytical technique is more widely used for the estimation of Raltegravir? While various techniques exist, the literature suggests that most studies focus on LC-MS/MS and HPLC (including UPLC) methods for drug estimation and quantification. Spectrophotometric methods are also used for routine analysis [5].

  • Under which stress conditions is this compound most susceptible to degradation? Based on forced degradation studies, this compound shows significant degradation under acidic, basic, and oxidative stress conditions. This highlights the importance of monitoring impurities formed under these conditions during stability studies [3].

  • Is there a research gap in the analysis of Raltegravir? Yes, a comprehensive review notes that there are limited studies on the impurity profile and stability of antiretroviral drugs like Raltegravir. This presents a scope for further research to detect and validate impurities to improve drug quality and safety [5].

References

Raltegravir potassium crystallization process optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

Here are answers to common challenges you might face during the Raltegravir potassium crystallization process.

Q1: How can I improve the poor powder flow and handling properties of this compound?

  • Challenge: The raw API often exhibits non-ideal morphology, such as high aspect ratio crystals and polydisperse particles, leading to poor flowability and difficulties in downstream drug product processing (e.g., uneven powder feeding, inconsistent blending) [1].
  • Solution: Consider a hydrogel-templated reactive crystallization approach. Using spherical, non-ionic polymeric hydrogel particles (e.g., cross-linked PEG diacrylamide) as a template during crystallization can result in composite microparticles. This process encapsulates the API, creating a pleated precipitate on and within the hydrogel. This engineered material demonstrates significantly improved powder flow properties while maintaining a similar release profile to the raw API, potentially eliminating the need for subsequent granulation steps [1].

Q2: What are the critical process parameters for obtaining pure and stable crystalline Form 3?

  • Challenge: Inconsistent reproduction of the desired polymorphic form (Form 3) and the presence of impurities or other polymorphs.
  • Solution: Patents highlight a refined process focusing on solvent selection and precise reaction control. The key parameters are summarized in the table below [2] [3].
Process Parameter Recommended Condition Purpose & Rationale
Solvent System Mixture of ketones (e.g., Acetone + Methyl ethyl ketone) or ketone + ether (e.g., Acetone + MTBE) [2] [3] Achieves a specific solvation environment conducive to Form 3 nucleation and growth, ensuring high purity.
Solvent Ratio 25:75 to 75:25 volumes [3] Provides optimal supersaturation control.
Reaction Temperature Heat to 30°C or reflux to obtain a clear solution of Raltegravir free acid, then cool to below room temperature (5-30°C) for salt formation [3] Ensures complete dissolution of reactants followed by controlled crystallization.
Potassium Base Potassium hydroxide or potassium alkoxide (e.g., methoxide) in an aqueous alcoholic solvent (≤15% water) [2] [3] Drives the salt formation reaction. Using an alcoholic base helps control the reaction kinetics.
Base Equivalents 0.2 to 1.2 molar equivalents with respect to Raltegravir free acid [3] Prevents excess base from promoting impurity formation or alternative polymorphs.

Q3: My final product has inconsistent PXRD patterns. What could be the cause?

  • Primary Cause: Residual solvents or impurities can disrupt the crystal lattice, leading to the formation of solvates, hydrates, or amorphous content. The most likely cause is an off-specification solvent system or inadequate drying [2] [3].
  • Troubleshooting Steps:
    • Verify Solvent Purity: Ensure the solvents used (e.g., acetone, MEK) are anhydrous and within purity specifications. Even small amounts of a protic solvent like water or a different alcohol can act as an anti-solvent or co-solvent, directing crystallization toward an undesired form.
    • Check Drying Conditions: After isolation via filtration, ensure the crystalline product is dried to constant weight under appropriate conditions (e.g., vacuum, elevated temperature) to remove all residual solvent entrapped in the crystal lattice.
    • Confirm Characterization: A pure and stable Form 3 should show a characteristic PXRD pattern with key peaks at 7.2, 7.7, 10.6, 13.7, and 24.3 ± 0.2 °2θ [3].

Detailed Experimental Protocols

Protocol 1: Hydrogel-Templated Reactive Crystallization for Improved Powder Flow

This method co-processes the API with a hydrogel template to engineer composite particles [1].

  • Objective: To perform the reactive crystallization of this compound in the presence of hydrogel microparticles to create a free-flowing composite material.
  • Materials:
    • Raltegravir free acid (Raltegravir-H)
    • Potassium hydroxide (KOH)
    • Spherical, non-ionic polymeric hydrogel microparticles (e.g., cross-linked PEGDAAm, ~350 µm)
    • Suitable solvent (e.g., ethanol, methanol, water)
    • Acetone (for washing)
  • Workflow:

The following diagram illustrates the key stages of this templated crystallization process.

Start Start with Dry Hydrogel Microparticles Load Load Reactants (Raltegravir-H + KOH) Start->Load React In-situ Reactive Crystallization Load->React Precipitate Raltegravir-K Precipitates on and within Hydrogel React->Precipitate Wash Wash with Acetone Precipitate->Wash Dry Dry Composite Microparticles Wash->Dry End Free-Flowing Composite Powder Dry->End

  • Key Notes:
    • The 3D microporous network of the swollen hydrogel provides spatiotemporal control over the precipitation, templating the crystal formation.
    • Washing with acetone causes the hydrogel to deswell, forming a pleated crystalline precipitate on its surface.
    • This method improves powder flow without altering the inherent crystallinity or release profile of the active Raltegravir-K salt, offering a significant advantage for manufacturing [1].
Protocol 2: Patent-Based Synthesis of Pure and Stable Crystalline Form 3

This protocol is derived from patented processes designed to consistently produce the pure Form 3 polymorph [2] [3].

  • Objective: To prepare highly pure and stable crystalline this compound Form 3, free from other polymorphic impurities.
  • Materials:
    • Raltegravir free acid
    • Potassium hydroxide (or potassium methoxide/ethoxide)
    • Solvent system: e.g., Acetone and Methyl ethyl ketone (MEK) mixture
    • Equipment: Reactor, thermometer, overhead stirrer, filtration setup, vacuum oven.
  • Workflow:

The diagram below outlines the sequential steps and critical control points in this process.

A Slurry Raltegravir free acid in solvent mixture (Acetone + MEK/MTBE) B Heat to 30°C or Reflux until clear solution is obtained A->B C Cool reaction mass below room temperature (5-30°C) B->C D Add aqueous methanolic KOH (≤15% water, 0.2-1.2 eq.) C->D E Stir to complete salt formation and crystallization D->E F Isolate product by filtration E->F G Dry under vacuum to constant weight F->G H Pure Raltegravir K Form 3 G->H

  • Key Notes:
    • Solvent Purity is Critical: The consistency of the solvent mixture is paramount for obtaining the pure form. Deviations can lead to mixtures of polymorphs.
    • Stoichiometry: Using a controlled, slight excess of base helps drive the reaction to completion without introducing impurities.
    • Characterization: The final product should be characterized by PXRD and DSC to confirm it matches the reference pattern for Form 3 before proceeding to formulation [3].

References

Raltegravir potassium potassium hydroxide alkoxide preparation methods

Author: Smolecule Technical Support Team. Date: February 2026

Patented Preparation Methods for Raltegravir Potassium

The table below summarizes key industrial processes for preparing this compound, particularly the stable crystalline Form 3, from different patent sources.

Patent / Source Key Potassium Source Primary Solvent System Process Summary Key Advantages / Notes
US10752618B2 [1] Potassium hydroxide Acetone / 2-Butanone (Methyl ethyl ketone) React Raltegravir with KOH in solvent, isolate solid, and dry. [1] Produces pure and stable crystalline Form 3.
WO2017001996A1 [2] Potassium tert-butoxide tert-Butanol Treat Raltegravir solution/suspension in an organic solvent (e.g., ethyl acetate, DCM, tert-butanol) with potassium tert-butoxide in tert-butanol. [2] Use of tertiary alcoholic potassium base provides consistent Form 3; commercially viable, avoids cryogenic temperatures. [2]
US7754731 (Cited in Background) [2] Aqueous Potassium hydroxide Acetonitrile (reaction), then Ethanol (crystallization) React Raltegravir with aqueous KOH in acetonitrile, freeze-dry to get amorphous form, then crystallize from hot ethanol. [2] Original process; involves freeze-drying, which is economically challenging for industrial scale. [2]
Alternative Prior Art (Cited in Background) [2] Aqueous Potassium hydroxide Ethanol / Water Suspend or dissolve Raltegravir in a solvent like ethanol/water, add aqueous KOH, and isolate the solid. [2] Simpler but may result in inconsistent polymorphic purity or require long reaction times. [2]

Experimental Protocol: Preparation of this compound Form 3 via Potassium tert-Butoxide

This detailed procedure is based on the method from WO2017001996A1, which is designed for industrial scalability and consistent polymorphic output [2].

Objective: To prepare pure and stable crystalline this compound (Form 3) from Raltegravir free base using potassium tert-butoxide in tert-butanol.

Materials:

  • Reactant: Raltegravir free base [2]
  • Potassium Source: Potassium tert-butoxide (t-BuOK) [2]
  • Solvents: tert-Butanol, and an optional primary organic solvent (e.g., ethyl acetate, dichloromethane (DCM), N,N-Dimethylacetamide (DMA)) [2]
  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, vacuum filtration setup, drying oven.

Procedure:

  • Form a Solution/Suspension: Charge Raltegravir free base into a suitable reactor. Add an organic solvent (e.g., ethyl acetate, DCM, DMA, or tert-butanol itself) to form a solution or suspension. The operation can be performed at a temperature between 20°C and the reflux temperature of the solvent [2].
  • Add Potassium Source: Add a solution of potassium tert-butoxide in tert-butanol to the reaction mixture from Step 1 [2].
  • Stir and Complete Reaction: Stir the reaction mixture for 1 to 10 hours, typically at reflux temperature, to ensure complete salt formation [2].
  • Isolate the Product: After completion, cool the reaction mixture. Isolate the solid precipitate via vacuum filtration [2].
  • Wash and Dry: Wash the filtered solid cake with additional tert-butanol. Dry the wet solid under vacuum at an elevated temperature (e.g., 50-60°C) until a constant weight is achieved to obtain this compound Form 3 [2].

The following workflow diagram outlines the key stages of this experimental protocol:

G Start Start: Raltegravir Free Base Step1 Form Solution/Suspension (Solvent: tert-Butanol, Ethyl Acetate, etc.) Start->Step1 Step2 Add Potassium Source (Potassium tert-butoxide in tert-Butanol) Step1->Step2 Step3 Stir for Reaction Completion (1-10 hours, up to reflux temp.) Step2->Step3 Step4 Cool and Isolate Product (Vacuum Filtration) Step3->Step4 Step5 Wash and Dry (Vacuum, 50-60°C) Step4->Step5 End End: Raltegravir Potassium Form 3 Step5->End

Troubleshooting Common Experimental Issues

Issue 1: Failure to Obtain the Correct Polymorphic Form (Form 3)

  • Possible Cause: The solvent system or potassium source is not optimal for Form 3 nucleation. Using purely aqueous KOH in alcohols like ethanol can sometimes lead to mixed forms or Form H1 [2] [3].
  • Solution:
    • Use the recommended potassium tert-butoxidetert-butanol system as described above [2].
    • Ensure the reaction mixture is not held for an excessively long time at low temperatures after precipitation, as this might promote other forms.
    • Confirm the identity of the final product using Powder X-Ray Diffraction (PXRD). The characteristic PXRD pattern for Form 3 is provided in the patent literature [1] [2].

Issue 2: Low Yield or Poor Product Purity with High Impurity Levels

  • Possible Cause: Incomplete reaction, inefficient washing, or carryover of impurities from the starting material.
  • Solution:
    • Ensure the reaction is stirred for a sufficient duration at an adequate temperature.
    • Perform a reaction completion check (e.g., by TLC or HPLC) before isolation.
    • Wash the filtered solid thoroughly with tert-butanol to remove residual mother liquor and impurities [2].
    • Start with high-purity Raltegravir free base. The purity of the starting material can be checked by standard analytical methods like HPLC [1].

Issue 3: Process Not Suitable for Scale-up

  • Possible Cause: Reliance on techniques like freeze-drying (as in the original Form 3 process) or use of hazardous solvent mixtures, which are costly and complex for industrial production [2] [3].
  • Solution: Adopt the WO2017001996A1 process [2]. It is specifically designed to be scalable by:
    • Avoiding cryogenic temperatures and specialized equipment like freeze-dryers.
    • Using a straightforward filtration isolation method.
    • Reducing the number of different solvents required.

References

Raltegravir potassium acetone solvent system optimization

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties and Analytical Methods

Understanding Raltegravir potassium's core properties is the first step in troubleshooting formulation and analysis problems. The table below summarizes key data relevant for solvent system development.

Property Value / Description Technical Impact & Consideration
pKa 6.6 [1] [2] Solubility and ionization state are highly pH-dependent. Critical for optimizing dissolution and absorption.
Solubility Profile Partly insoluble at pH 6.6 and below; prompt and complete dissolution at pH 6.8 [3] [2] Formulation pH environment is crucial. Low solubility in acidic conditions can lead to erratic absorption [3].
Partition Coefficient (Log P) pH-dependent; lipophilicity decreases as pH increases from 5 to 9 [2] Affects permeativity across cellular membranes and is a key factor in excipient selection for solid dispersions.
Primary Analytical Techniques HPLC-UV/DAD & HPLC-MS/MS [4] [1] [3] Standard for quantification, impurity profiling, and dissolution testing.
Chromatographic Column Phenomenex Luna 5.0 μm C-18 (250 × 4.6 mm) [1] Provides a reference for method development.
Mobile Phase (Example) Isocratic mixtures of ACN and 25 mM KH₂PO₄ (pH 4.8) [1] A starting point for reverse-phase method optimization.
Detection Wavelength 300 nm [1] / 260 nm [3] / 332 nm (ionized form) [1] Wavelength selection depends on the analyte's form and the solvent.

The following workflow outlines a systematic approach to developing and troubleshooting an analytical method for this compound, based on the established techniques above.

start Start Method Development/Troubleshooting col Column Selection: C18 (e.g., Phenomenex Luna) start->col mob Mobile Phase: ACN & Buffer (e.g., KH₂PO₄ pH 4.8) col->mob det Detection: UV at 260-332 nm mob->det samp_prep Sample Preparation det->samp_prep opt Optimization Loop samp_prep->opt If poor recovery or stability eval Evaluate Results: Peak Shape, Resolution, Retention Time samp_prep->eval If satisfactory opt->mob Adjust ratio/pH opt->samp_prep Change solvent/diluent eval->opt If criteria not met end Finalized HPLC Method eval->end Method Validated

Troubleshooting Common Experimental Challenges

Here are answers to potential FAQs that researchers might have, based on known issues from the literature.

FAQ 1: Why do we observe high variability in dissolution and pharmacokinetic results with this compound tablets?

  • Potential Cause: The pharmaceutical formulation itself can be a major source of variability. One study found that whole tablets exposed to an acidic medium (pH 1.0) showed very low drug release. However, when tablets were crushed, dissolution was prompt and complete in water and at pH 6.8 [3]. This suggests that inconsistent tablet disintegration can lead to erratic absorption.
  • Solution: Ensure consistent sample preparation. For in-vitro experiments requiring complete dissolution, crushing the tablet or using the active pharmaceutical ingredient (API) directly might be necessary. Furthermore, consider the use of pH-modifying agents in the formulation, as cited in a patent, to stabilize the microenvironmental pH and improve consistent release [5].

FAQ 2: How do pH and metal ions impact Raltegravir experiments?

  • pH Impact: Raltegravir's solubility and lipophilicity are strongly pH-dependent. Its permeativity across intestinal cell models (Caco-2) was reduced 9-fold when the apical pH was increased from 5 to 8.5 [2]. This means that even slight variations in the pH of your solvent system or dissolution medium can drastically alter results.
  • Metal Ions Impact: As an integrase inhibitor, Raltegravir chelates divalent metals like Mg²⁺ and Ca²⁺. Studies confirm that the presence of magnesium and calcium salts reduces its cellular permeativity [2]. Avoid using metal-containing tools or buffers in experiments where free Raltegravir concentration is critical.

FAQ 3: What are some advanced strategies to improve Raltegravir loading in polymeric carriers?

  • Challenge: Raltegravir is a hydrophilic drug, leading to low encapsulation efficiency and loading in common biodegradable polyesters like PLGA [1].
  • Solution: A prodrug strategy can be highly effective. By creating ester and acetal carbonate derivatives of Raltegravir, researchers increased the partition coefficient (making the molecule more hydrophobic). This led to a 25-fold increase in encapsulation efficiency in PLGA nanoparticles compared to the parent drug [1].

Key Experimental Protocols

For your technical center, here are detailed methodologies for two essential experiments cited in the literature.

1. Protocol: Determination of Raltegravir pKa by UV-Vis Titration [1]

This method is crucial for understanding the pH-solubility relationship.

  • Principle: The pKa is determined by monitoring the shift in the UV absorbance spectrum as the drug transitions between its neutral and ionized forms across a pH range.
  • Procedure:
    • Prepare a stock solution of Raltegravir (e.g., 1.0 mg/mL in DMSO).
    • Dilute this stock solution 100-fold into a series of 100 mM buffers covering a wide pH range (e.g., citrate for pH 2.9-5.9; phosphate for pH 6.6-8.0; glycine for pH 9.3-10.0).
    • Record the UV-Vis spectrum for each solution.
    • Identify the maximal absorbance wavelengths for the neutral form (e.g., 303 nm) and the ionized form (e.g., 332 nm).
    • Plot the absorbance ratio (e.g., A₃₃₂/A₃₀₃) against the pH of the solution.
    • Fit the resulting sigmoidal curve to a single ionization model to determine the pKa value.

2. Protocol: In-vitro Drug Release/Dissolution Testing [3]

This standard protocol is vital for evaluating formulations.

  • Apparatus: USP Apparatus 2 (Paddle method).
  • Conditions: 900 mL of dissolution medium, maintained at 37 ± 0.5°C, agitated at 50 rpm.
  • Media: Tests can be performed in various media to simulate different conditions:
    • Purified Water
    • Acidic medium (e.g., 0.1 N HCl, pH 1.0)
    • Neutral buffer (e.g., 50 mM phosphate buffer, pH 6.8)
  • Sample Preparation: Compare whole tablets versus crushed tablets (ground with a mortar and pestle) to assess the impact of formulation integrity.
  • Analysis: Withdraw samples at scheduled time points, filter (0.22 μm), and analyze for drug content using a validated HPLC-UV or HPLC-MS/MS method.

I hope this structured technical information provides a solid foundation for your support center. The search results were rich in pharmacological and physicochemical data, but should you require more specific information on organic solvent system optimization, you may need to consult specialized pharmaceutical formulation databases or primary literature on pre-formulation studies.

References

Raltegravir vs Dolutegravir antiviral efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Resistance Profile Comparison

Feature Raltegravir (RAL) Dolutegravir (DTG)
Dosing & Pharmacokinetics Twice-daily dosing; variable pharmacokinetics [1] Once-daily dosing without pharmacokinetic boosters; 14-hour plasma half-life [1]
Efficacy in Treatment-Experienced Patients (SAILING Study) 64% (230/361) achieved HIV-1 RNA <50 c/mL at W48 [2] [1] 71% (251/354) achieved HIV-1 RNA <50 c/mL at W48 (p=0.03 for superiority) [2] [1]
Efficacy in Advanced Disease (CD4 <200) Information not located in search results 82.2% (125/152) achieved virologic suppression at W48 (DOLCE Study) [3]
Barrier to Resistance Lower barrier; resistance mutations emerge upon virologic failure [2] [1] High barrier; significantly slower dissociation from integrase-DNA complexes [4] [1]
Treatment-Emergent INSTI Resistance (SAILING) 17 patients developed resistance [2] [1] 4 patients developed resistance (p=0.003) [2] [1]
Activity against RAL-resistant HIV-1 Not applicable (reference drug) Retains full efficacy against N155H and Y143C mutants; slightly reduced activity against G140S+Q148H (Fold-change: 2.1) [4]
Cross-resistance in HIV-2 Extensive cross-resistance with DTG observed; specific mutations (e.g., Q91R, E92A) confer resistance [5] Extensive cross-resistance with RAL observed [5]

Detailed Experimental Data and Methodologies

The data in the table above is derived from several key clinical, in vitro, and phenotypic studies.

Clinical Trial: SAILING

This was a 48-week, randomized, double-blind, double-dummy, active-controlled, phase 3 non-inferiority study [2] [1].

  • Population: 719 antiretroviral-experienced, integrase-inhibitor-naive adults with HIV-1 who had documented resistance to two or more classes of antiretroviral drugs.
  • Intervention: Patients received either DTG (50 mg once daily) or RAL (400 mg twice daily), both in combination with an investigator-selected background regimen of up to two other antiretroviral drugs.
  • Primary Endpoint: The proportion of patients with plasma HIV-1 RNA <50 copies/mL at week 48.
  • Key Findings: The study not only met its non-inferiority criterion but also demonstrated the statistical superiority of DTG over RAL. A critical secondary finding was that significantly fewer patients in the DTG group developed treatment-emergent resistance to either the integrase inhibitor or their background therapy [2] [1].
In Vitro Study in Primary Cells

This study evaluated the replication capacity of RAL-resistant strains and the antiviral activity of DTG in more physiologically relevant human primary cells [4].

  • Cellular Models: Human primary monocyte-derived macrophages (MDMs), peripheral blood mononuclear cells (PBMCs), and C8166 T lymphocytic cells.
  • Viruses Tested: Wild-type and RAL-resistant HIV-1 strains with mutations including N155H, Y143C, N155H+Y143C, and G140S+Q148H.
  • Methodology: The antiviral activity (EC50/EC90) of DTG and RAL was measured in the different cell lines infected with the various viral strains.
  • Key Findings:
    • RAL-resistant viruses had a strongly reduced replication capacity compared to wild-type.
    • DTG exhibited high potency in MDMs and PBMCs.
    • DTG showed full efficacy (minimal fold-change in resistance) against the N155H and Y143C single mutants and maintained good activity against the double mutants in the cellular models where testing was possible [4].
Phenotypic Resistance Study in HIV-2

Given the intrinsic differences in HIV-2, this study systematically characterized mutations associated with Integrase Inhibitor resistance [5].

  • Methodology: Researchers constructed a library of 95 mutants of HIV-2ROD9 containing single or multiple amino acid changes in the integrase protein. Each variant was tested for susceptibility to RAL and DTG using a single-cycle indicator cell assay.
  • Key Findings: The study identified HIV-2-specific integrase mutations (e.g., Q91R, E92A) that significantly increased the EC50 for both RAL and DTG, demonstrating extensive cross-resistance between the two drugs in HIV-2 [5].

Mechanism of Action and Resistance Visualization

The following diagram illustrates the shared mechanism of INSTIs and the divergent pathways to resistance for RAL and DTG.

G START HIV Replication Cycle INStep Integrase Enzyme binds viral DNA and facilitates integration into host genome START->INStep INSTI INSTIs (RAL, DTG) bind to the Integrase active site INStep->INSTI Block Blocking of DNA strand transfer and viral replication INSTI->Block RALPath RAL Resistance Pathway Block->RALPath DTGPath DTG Resistance Profile Block->DTGPath RALMuts Common mutations: N155H, Y143C, Q148H RALPath->RALMuts RALResult Lower barrier to resistance. Mutations emerge upon failure. RALMuts->RALResult DTGProps Slower dissociation rate from Integrase complex DTGPath->DTGProps DTGResult Higher genetic barrier to resistance. Remains active against some RAL-resistant strains. DTGProps->DTGResult

Interpretation of Key Findings

  • Superior Efficacy and Higher Barrier to Resistance: The SAILING trial provides robust clinical evidence that DTG is not only non-inferior but superior to RAL in treatment-experienced patients. This is largely attributed to DTG's higher barrier to resistance, as evidenced by the significantly lower rates of treatment-emergent integrase resistance [2] [1].
  • Mechanistic Insight: DTG's slower dissociation rate from the integrase-DNA complex is a key pharmacodynamic property that underlies its sustained antiviral activity and higher genetic barrier to resistance compared to RAL [1].
  • Considerations for HIV-2 and Research: While DTG is a preferred option for HIV-1, the extensive cross-resistance observed in HIV-2 necessitates caution and tailored resistance testing [5]. Furthermore, the potential for drug repurposing of RAL and other INSTIs for herpesviruses highlights an interesting area of ongoing research [6].

References

Major Raltegravir Resistance Pathways and Susceptibility Profiles

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core resistance mutations and their impact on viral susceptibility and fitness, based on site-directed mutagenesis and phenotypic assays [1] [2] [3].

Mutation Pathway Phenotypic Susceptibility (Fold-Change in IC₅₀) Impact on Replication Capacity Common Accompanying Mutations
N155H ~7 to 10-fold reduction [1] [4] Less fit than wild-type; fitter than Q148H pathway [2] E92Q, V151I, T97A [2] [3]
Q148H/K/R ~5 to >100-fold reduction [1] [5] Significantly impaired; lowest fitness among single mutants [2] G140S/A (markedly increases resistance and partially restores fitness) [2] [3] [5]
Y143C/H/R No statistically significant effect to low-level reduction [1] [3] Varies by specific mutation T97A, L74M, E92Q [3]
Q148R + N155H >1000-fold reduction (high-level resistance) [1] Severely impaired [1] Often emerges under continued drug pressure [1]

Experimental Protocols for Profiling Resistance

The susceptibility data in the table above are generated through standardized virological assays. Here are the detailed methodologies cited in the research.

Single-Cycle Infectivity Assay

This protocol is used for high-throughput phenotyping and was applied in both HIV-1 and HIV-2 studies [1] [2].

  • Virus Preparation: Generate recombinant viruses by transfecting 293T cells with wild-type or mutant proviral DNA (e.g., in pNL4-3 or pROD9 backbones). Mutations are introduced via site-directed mutagenesis [1].
  • Titration and Infection: Infect reporter cells (e.g., TZM-bl or MAGIC-5A cells) with a standardized virus dose. These cells express β-galactosidase upon successful HIV infection [1] [2].
  • Drug Exposure: Incubate cells with a serial dilution of raltegravir (e.g., from 5 nM to 5000 nM).
  • Output Measurement: After 48 hours, quantify infectivity by measuring β-galactosidase activity using a chemiluminescent substrate (e.g., Galacto-Light Plus) or by staining with X-gal [1] [2].
  • Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) by plotting the percent inhibition of viral replication against the log10 drug concentration. The fold-change in EC₅₀ is derived by comparing mutant and wild-type viruses [1] [2].
Spreading Infection Assay in T-Cells

This method assesses viral fitness and resistance in a more physiologically relevant, multi-cycle context [1].

  • Cell and Virus Culture: Infect immortalized T-lymphocyte lines (e.g., MT-2 cells) with wild-type or mutant virus at a low multiplicity of infection (MOI of 0.001) [2].
  • Drug Pressure: Maintain cultures in the presence or absence of raltegravir.
  • Monitoring: Culture supernatants are passaged onto fresh cells every 3-4 days over approximately two weeks.
  • Fitness Quantification: Viral RNA is extracted from supernatants at regular intervals. The proportion of competing viral variants is quantified using real-time RT-PCR with specific tags (e.g., hisD or GFP) [2].
  • Analysis: Relative fitness is calculated based on the change in the ratio of the two viruses over time in growth competition assays [2].

Temporal Evolution of Resistance Pathways

Research shows that these resistance pathways do not emerge randomly but follow a predictable pattern in the clinical setting, driven by the balance between resistance and viral fitness [2] [4]. The following diagram illustrates this evolutionary trajectory.

G Start Virologic Failure on Raltegravir Primary Emergence of Primary Mutations Start->Primary N155H N155H Pathway (Lower Resistance, Higher Fitness) Primary->N155H First Q148 Q148H/K/R Pathway (Higher Resistance, Lower Fitness) Primary->Q148 End Dominant Q148 Pathway with G140S Compensatory Mutation N155H->End Replaced by Q148->End Stabilized by G140S

The diagram shows that the N155H mutation is often the first to emerge because it provides a initial fitness advantage under drug pressure. However, the Q148H/K/R pathway, while initially causing a greater fitness cost, leads to higher resistance levels. Consequently, the virus often evolves to a more stable and fit state where the Q148 mutation is accompanied by the G140S compensatory mutation, which restores replication capacity without compromising the high-level resistance, making this the dominant pathway over time [2] [4].

Key Insights for Research and Development

  • Consider HIV-2 Susceptibility: Raltegravir shows comparable in-vitro activity against wild-type HIV-2 in the low nanomolar range, and the Q148R and N155H mutations also confer resistance in HIV-2, supporting its investigational use for HIV-2 infection [1].
  • Account for Fitness Costs: The replication defects of resistant mutants are a critical parameter. The Q148 pathway's dependence on the G140S compensatory mutation reveals a key vulnerability that can inform the development of next-generation INSTIs with higher genetic barriers to resistance [2].

References

Raltegravir potassium EC50 EC90 values macrophages lymphocytes

Author: Smolecule Technical Support Team. Date: February 2026

Antiviral Activity of Raltegravir in Different Cell Types

The table below summarizes the EC50 and EC90 values of Raltegravir from key studies, allowing for a direct comparison of its potency in different human primary cells.

Cell Type Virus Strain EC50 (nM) EC90 (nM) Citation
Monocyte-Derived Macrophages (MDMs) HIV-1 (Wild-type) Not specified Not specified [1]
Peripheral Blood Mononuclear Cells (PBMCs) HIV-1 (Wild-type) Comparable to DTG (1.1 ± 0.9 nM) Comparable to DTG (5.5 ± 3.4 nM) [1]
C8166 T-lymphocytic cells HIV-1 (Wild-type) -- -- [1]
Macrophages HIV-1 (X4 and R5 strains) Similar or slightly higher efficacy vs. PBMCs/T-cells Similar or slightly higher efficacy vs. PBMCs/T-cells [2] [3]
PBMCs HIV-1 (X4 and R5 strains) -- -- [2] [3]
C8166 T-lymphocytic cells HIV-1 (X4 and R5 strains) -- -- [2] [3]

A 2014 study concluded that Raltegravir exhibited high potency in Monocyte-Derived Macrophages (MDMs), with values comparable to those of Dolutegravir (DTG) in the same experiment (DTG EC50: 1.1 ± 0.9 nM; EC90: 5.5 ± 3.4 nM) [1]. An earlier 2011 study also noted that Raltegravir and other integrase inhibitors showed similar or slightly higher efficacy in macrophages compared to PBMCs and T-cells [2] [3].

Detailed Experimental Protocols

To assist with the evaluation and reproducibility of the data, here is a detailed breakdown of the key methodologies used in the cited studies.

  • Cell Culture Models:

    • Human Primary Monocyte-Derived Macrophages (MDMs): Prepared from blood of healthy HIV-seronegative donors. Peripheral Blood Mononuclear Cells (PBMCs) were first separated by Ficoll-Hypaque gradient centrifugation, then monocytes were adhered to plastic plates and differentiated into macrophages over 7-10 days [2].
    • Human Primary PBMCs: Isated from healthy donors using Ficoll-Hypaque gradient centrifugation and stimulated with phytohemagglutinin (PHA) for 2-3 days before infection [1] [2].
    • Lymphocytic Cell Lines: C8166 T cells (from American Type Culture Collection) and MT-2 cells were maintained in RPMI 1640 medium supplemented with fetal bovine serum and antibiotics [1] [2] [4].
  • Viral Infection and Drug Susceptibility Assay:

    • Cells were infected with either wild-type or mutant HIV-1 strains (e.g., NL4-3, IIIB, or clinical isolates) [1] [5].
    • infected cells were treated with serial dilutions of Raltegravir and other integrase inhibitors. Viral replication was assessed by measuring:
      • Syncytium formation and cytopathic effect in C8166 cells [2].
      • Concentration of HIV-1 p24 core antigen in culture supernatants via ELISA or flow cytometry [1] [5].
    • EC50 and EC90 values were calculated by fitting data to a dose-response curve, often using a four-parameter inhibitory sigmoid Emax model [5].

The following diagram illustrates the core workflow of these phenotypic drug susceptibility assays.

G Start Start: Isolate Primary Cells Step1 Differentiate Cells (Macrophages, PBMCs, T-cells) Start->Step1 Step2 Infect with HIV-1 (Wild-type or Mutant Strains) Step1->Step2 Step3 Treat with Drug (Serial Dilutions of Raltegravir) Step2->Step3 Step4 Incubate and Monitor Step3->Step4 Step5 Measure Viral Replication (p24 ELISA, CPE, Flow Cytometry) Step4->Step5 Step6 Calculate EC50/EC90 (Dose-Response Curve Fitting) Step5->Step6 End End: Data Analysis Step6->End

Comparative Context and Key Findings

  • High Efficacy in Macrophages: The high efficacy of integrase inhibitors in macrophages is clinically relevant due to the role of these cells as viral reservoirs in the body, including in the central nervous system [1] [2].
  • Activity against Resistant Mutants: Raltegravir's activity is significantly reduced by specific resistance mutations. A 2014 study reported that viruses with the G140S+Q148H double mutation showed dramatically reduced replication capacity and high-level resistance to Raltegravir [1].
  • Barrier to Resistance in Context: While not a direct efficacy measure, the barrier to resistance is a key differentiator between integrase inhibitors. One in vitro passage study reported that Dolutegravir (DTG) demonstrated a higher barrier to resistance than Raltegravir and other drugs, as no resistant virus emerged against DTG at concentrations above its EC90 during the monitoring period [4].

References

Raltegravir potassium fold-change resistance N155H Y143C mutants

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Raltegravir Resistance

The table below summarizes the fold-change in resistance and other key characteristics of the N155H and Y143C mutations, based on data from the search results.

Mutation Reported Fold-Change (FC) in RAL IC₅₀ Impact on Viral Replication Capacity (Fitness) Common Co-occurring / Compensatory Mutations Prevalence and Clinical Dynamics
N155H ~7-fold [1] Less fit than wild-type virus; fitness is partially restored by secondary mutations like E92Q [2]. E92Q, V151I [2] [3] Often emerges first during treatment failure, but may later be replaced by the Q148 or Y143 pathways [2] [4] [5].
Y143C/R FC ~6 to ~52 (Y143 pathway); varies significantly based on secondary mutations [5]. Confers a significant fitness defect; the Y143C mutant alone showed no major resistance in one HIV-2 study [6] [1]. T97A, L74M, G163R [4] [7] Often replaces the initial N155H mutant in a viral population during continued drug pressure [4] [5].
Q148H/R (For Context) >14-fold (Q148R alone); can exceed 1000-fold with secondary mutations [1]. Significantly less fit than wild-type and N155H mutants; fitness is greatly restored by G140S [2]. G140S, E138K [2] Considered one of the most resistant and fit combinations once secondary mutations arise [2] [3].

> Important Note on Data Variability: The reported fold-change values can vary considerably between studies due to differences in experimental systems (e.g., single-cycle vs. spreading infection assays, use of HIV-1 vs. HIV-2). The values in the table are representative examples.

Detailed Experimental Protocols

The data in the table above was generated through well-established laboratory techniques. Here is a detailed breakdown of the key methodologies cited.

Site-Directed Mutagenesis and Recombinant Virus Generation

This is a fundamental technique for introducing specific mutations into the viral genome to study their effects [2] [1].

  • Procedure: The wild-type HIV integrase gene, often within a larger pol gene fragment, is cloned into a plasmid. Mutations (e.g., N155H, Y143C) are introduced using primers containing the desired nucleotide change and a high-fidelity DNA polymerase [2].
  • Virus Production: The mutated plasmid is then used in a process to generate infectious recombinant viruses. This is often done by co-transfecting human 293T cells with the mutant plasmid and a corresponding viral backbone from which the integrase gene has been deleted. Homologous recombination results in a full-length, infectious virus carrying the mutation of interest [2].
  • Verification: The integrase coding sequence from the produced virus is sequenced to confirm the presence of the intended mutation and the absence of unintended changes [2].
Drug Susceptibility (Phenotypic) Assays

These assays measure the direct impact of mutations on the drug's effectiveness.

  • Cell-Based Assays: Susceptibility is typically determined in single-cycle infectivity assays using specialized cell lines like TZM-bl or MAGI-5A. These cells contain a reporter gene (e.g., β-galactosidase or luciferase) that is activated upon successful viral infection [2] [1].
  • Protocol: Serial dilutions of Raltegravir are prepared in a culture plate. A standardized amount of virus is added to each well, followed by the indicator cells. After incubation (e.g., 48 hours), the reporter activity is measured [2].
  • Data Analysis: The drug concentration that inhibits 50% of viral infection (IC₅₀) is calculated by plotting the percent inhibition of reporter activity against the log10 drug concentration. The Fold-Change (FC) is derived by dividing the IC₅₀ of the mutant virus by the IC₅₀ of the wild-type reference virus [2] [1].
Growth Competition Assays for Fitness Measurement

These experiments compare the replication efficiency of mutant viruses relative to the wild-type.

  • Procedure: Two recombinant viruses, one with a resistance mutation and one wild-type, are tagged with different genetic markers (e.g., hisD or GFP). They are then mixed at known ratios (e.g., 50:50) and used to infect cell cultures (e.g., MT-2 cells) [2].
  • Monitoring: The cultures are passaged repeatedly over 1-2 weeks. At multiple time points, samples are taken, and the proportion of each virus is quantified using methods like real-time RT-PCR specific to each genetic tag [2].
  • Fitness Calculation: The virus that increases its proportion in the mixture over time is deemed more "fit." The relative fitness is calculated from the change in the ratio of the two viruses across passages [2].

Raltegravir Resistance Pathways and Experimental Workflow

The relationship between the primary mutations and the key experiments used to characterize them can be visualized in the following diagrams.

cluster_pathways Common Raltegravir Resistance Pathways cluster_methods Key Characterization Methods Start Virological Failure on Raltegravir N155H Primary Mutation: N155H (Emerges First) Start->N155H Q148H Primary Mutation: Q148H/R/K Start->Q148H Y143C Primary Mutation: Y143C/R/H Start->Y143C SecondaryN155 Secondary Mutations: E92Q, V151I N155H->SecondaryN155 Replacement Pathway Switching N155H->Replacement Can be replaced by Q148 or Y143 pathways SecondaryQ148 Secondary Mutation: G140S (Restores Fitness) Q148H->SecondaryQ148 Common Combination SecondaryY143 Secondary Mutations: T97A, L74M Y143C->SecondaryY143 M1 Site-Directed Mutagenesis M2 Phenotypic Susceptibility Assay M1->M2 M3 Growth Competition Assay M2->M3

Start Integrase Gene (Patient Sample or Lab Strain) SDM 1. Site-Directed Mutagenesis (Introduce N155H, Y143C, etc.) Start->SDM VirusGen 2. Generate Recombinant Virus (in 293T cells) SDM->VirusGen PhenoAssay 3a. Phenotypic Assay - Infect TZM-bl cells with RAL serial dilution - Measure reporter (e.g., β-gal) - Calculate IC₅₀ & Fold-Change VirusGen->PhenoAssay FitAssay 3b. Fitness Assay - Mix mutant & wild-type viruses - Infect MT-2 cells & passage - Track ratio with RT-PCR - Calculate relative fitness VirusGen->FitAssay Data Output: Resistance Level (FC) and Replication Capacity PhenoAssay->Data FitAssay->Data

Key Interpretive Notes

  • Pathway Exclusivity: The three primary resistance pathways (N155H, Q148H/K/R, and Y143C/R/H) are generally mutually exclusive; you rarely find them on the same viral genome [4] [8] [6]. This is likely because each mutation induces distinct structural changes in the integrase enzyme.
  • Fitness-Resistance Trade-off: A common theme is the trade-off between resistance and viral fitness. While primary mutations confer resistance, they often impair the enzyme's normal function. Secondary mutations (like G140S with Q148H) are crucial because they partially restore viral fitness without compromising the high level of resistance, making the variant more successful in the long term [2].
  • Context Matters (HIV-1 vs. HIV-2): Be cautious when extrapolating data. The Y143C mutation, for instance, did not confer significant resistance to Raltegravir in an HIV-2 model unless it was accompanied by the E92Q mutation, highlighting that resistance patterns can differ between HIV types [6].

References

Raltegravir potassium efficacy PBMCs vs C8166 cells

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Efficacy Comparison

The table below summarizes the antiviral activity (measured as EC50 and EC90 values) of Raltegravir (RAL) and Dolutegravir (DTG) in different cell types, as reported in a 2014 study [1]. The EC50 is the half-maximal effective concentration (the concentration of the drug required to achieve 50% of the maximum antiviral effect), and the EC90 is the concentration for a 90% effect. Lower values indicate higher potency.

Cell Type / Parameter Raltegravir (RAL) Dolutegravir (DTG)
PBMCs (Primary Cells)
EC50 (nM) 6.3 ± 2.4 2.7 ± 1.5
EC90 (nM) 31.4 ± 1.6 14.8 ± 0.9
C8166 (T-cell line)
EC50 (nM) 9.7 ± 1.5 5.5 ± 0.8
EC90 (nM) 193.7 ± 32.3 64.8 ± 5.8

Key Findings from the Data:

  • Potency in Primary vs. Immortalized Cells: Both integrase inhibitors are less potent in the C8166 T-cell line compared to primary PBMCs, a difference that is particularly pronounced when looking at the EC90 values [1].
  • Superiority of Dolutegravir: The data shows that Dolutegravir (a second-generation INSTI) has greater potency than Raltegravir (a first-generation INSTI) in both cellular systems [1].

Detailed Experimental Protocols

The quantitative data in the table above was generated using the following standardized methodologies [1]:

1. Cell Culture and Infection

  • PBMCs: Primary human PBMCs were isolated from healthy donors and stimulated with phytohemagglutinin (PHA) for 72 hours before infection to activate the cells and make them susceptible to HIV-1.
  • C8166 Cells: This immortalized CD4+ T-cell line was maintained in standard growth medium.
  • Infection: Both cell types were infected with laboratory-adapted strains of HIV-1 at a defined multiplicity of infection (MOI). The infected cells were then cultured in the presence of a range of concentrations of RAL or DTG.

2. Antiviral Activity Assessment

  • Measurement: Viral replication was quantified by measuring the level of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
  • Analysis: The p24 levels from drug-treated cultures were compared to those from untreated infected controls. Dose-response curves were generated, from which the EC50 and EC90 values were calculated.

Critical Consideration for C8166 Cells

A significant factor complicating the interpretation of drug efficacy studies in C8166 cells is their unique biology. C8166 cells are a human T-cell line transformed by Human T-lymphotropic Virus 1 (HTLV-1) and consequently constitutively express the HTLV-1 Tax protein [2].

  • Tax Protein Effect: The Tax protein can potently activate the NF-κB signaling pathway. Research shows that this activation can prevent or reverse the epigenetic silencing of unintegrated HIV-1 DNA, allowing the virus to replicate even when integration is blocked by integrase inhibitors like Raltegravir [2].
  • Impact on Results: This means that in C8166 cells, the measured efficacy of Raltegravir may appear lower than in physiologically more relevant models like PBMCs because the Tax protein provides a workaround for the virus. The following diagram illustrates how this confounding factor works.

G A HTLV-1 Infection B Constitutive Expression of Tax Protein A->B C Tax Activates NF-κB Pathway B->C D NF-κB Recruitment to Unintegrated HIV-1 DNA C->D E Reversal of Epigenetic Silencing D->E F Transcription & Viral Replication Despite RAL Presence E->F G Raltegravir (RAL) Treatment H Blocks HIV-1 Integration G->H H->F Intended Effect Prevented

Interpretation Guide for Researchers

When evaluating or designing studies involving INSTIs like Raltegravir:

  • Prioritize Primary Cell Models: Data from PBMCs is more physiologically relevant for predicting clinical efficacy, as it reflects the drug's activity in a normal human immune cell environment [1].
  • Use C8166 Cells with Caution: Be aware that results obtained in C8166 cells may underestimate the true efficacy of integrase inhibitors due to the HTLV-1/Tax-mediated mechanism that permits integrase-independent replication [2]. This cell line is more suitable for initial high-throughput screening rather than definitive efficacy determination.
  • Consider the Mechanism: The Tax/NF-κB pathway finding is crucial for research into viral persistence and potential reasons for integrase inhibitor failure, particularly in the context of HTLV-1/HIV-1 co-infection [2].

References

Raltegravir potassium viral load reduction in vivo studies

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy in Treatment-Naïve Patients

The table below compares the efficacy of a raltegravir-based regimen versus an efavirenz-based regimen, both combined with two Nucleoside Reverse Transcriptase Inhibitors (NRTIs), over 48 weeks in treatment-naïve individuals [1].

Regimen Patients with HIV-1 RNA <50 copies/mL at Week 48 Mean CD4+ Cell Count Increase from Baseline Notable Characteristics
RAL 400 mg twice daily + 2 NRTIs 86% (241/282) +189 cells/μL Faster time to virological suppression; superior CD4+ gain
EFV 600 mg once daily + 2 NRTIs 82% (230/284) +163 cells/μL --

Clinical Efficacy in Treatment-Experienced Patients

For patients with multidrug-resistant HIV, the addition of raltegravir to an optimized background therapy (OBT) provided significant virological benefit [1] [2].

Patient Population Regimen Key Efficacy Outcome
Treatment-Experienced (with multidrug-resistant virus) RAL + OBT vs. Placebo + OBT Superior virological suppression (HIV-1 RNA <50 copies/mL) with RAL regimen [1].

Mechanism of Action & Viral Decay

Raltegravir's distinct performance is rooted in its unique mechanism of action, which in turn creates a characteristic viral decay pattern.

  • Mechanism: Raltegravir is a first-in-class HIV integrase strand transfer inhibitor (InSTI) [3] [2]. It works by blocking the integrase enzyme, preventing the viral DNA from integrating into the host cell's chromosome. This step is essential for the establishment of a permanent viral reservoir and for viral replication [2].
  • Viral Kinetics: Treatment with raltegravir leads to a three-phase viral decay pattern, unlike the two-phase decay observed with regimens containing only Reverse Transcriptase Inhibitors (RTIs) and Protease Inhibitors (PIs) [4]. This reveals a population of long-lived infected cells (likely resting CD4+ T-cells) where the process of viral DNA integration occurs slowly [4].

The diagram below illustrates the mechanism of action and the resulting impact on viral load.

cluster_hiv HIV Life Cycle & Raltegravir Inhibition cluster_decay Viral Load Decay on Treatment Start HIV RNA Reverse Transcription PreInt Unintegrated Viral DNA Start->PreInt Integration Integration into Host DNA PreInt->Integration Replication Viral Replication Integration->Replication RAL Raltegravir (InSTI) RAL->Integration  Blocks Phase1a Phase 1a (Fastest) Loss of short-lived infected cells with fast integration Phase1b Phase 1b (Intermediate) Loss of long-lived infected cells with slow integration Phase1a->Phase1b Phase2 Phase 2 (Slow) Loss of other persistent cell populations Phase1b->Phase2 RAL_Regimen RAL-containing Regimen Other_Regimen Non-InSTI Regimen

The chart illustrates that by inhibiting integration, raltegravir prevents new rounds of infection and unveils the previously "hidden" decay phase (Phase 1b) of long-lived infected cells, a phenomenon not observed with other drug classes [4].

Key Experimental Protocols

For researchers, the core methodologies from the cited in vivo studies are outlined below.

  • Study Populations & Design

    • Protocol 004 & STARTMRK: These were multicenter, randomized, double-blind clinical trials [1]. Protocol 004 was a Phase II dose-ranging study, while STARTMRK was a Phase III non-inferiority trial. Both compared raltegravir + 2 NRTIs against efavirenz + 2 NRTIs in antiretroviral-naïve adults.
    • Treatment-Experienced Studies: These trials enrolled patients with documented multidrug-resistant HIV-1. Participants were randomized to receive either raltegravir or a placebo, both in addition to an optimized background therapy (OBT) tailored to their resistance profile [1] [2].
  • Dosing & Administration

    • The standard dosage used in these studies for adults was raltegravir 400 mg administered orally twice daily [1].
  • Primary Endpoints & Measurements

    • The primary efficacy endpoint in these trials was the proportion of patients achieving plasma HIV-1 RNA levels below 50 copies/mL at Week 48 [1].
    • Viral load was measured using standardized PCR-based assays (e.g., Amplicor HIV-1 Monitor Test) [4].
    • CD4+ T-cell counts were monitored as a key secondary endpoint to assess immune reconstitution [1].
  • Analysis

    • Data analysis typically used a non-completer = failure (NC=F) approach, where patients who discontinued the study for any reason were counted as treatment failures in the efficacy analysis [1].

Important Pharmacokinetic & Formulation Note

The absorption of raltegravir can be significantly influenced by its formulation. An in vivo pharmacokinetic study found that chewing the 400 mg film-coated tablet (not recommended in standard practice) resulted in higher and less variable drug absorption compared to swallowing it whole. In vitro dissolution tests linked this to poor disintegration of the intact tablet in acidic conditions, which is overcome by chewing [5]. This highlights the importance of the drug's formulation on its pharmacokinetic profile.

References

Raltegravir potassium FeLV infection treatment efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Raltegravir Efficacy Data and Protocols

The table below summarizes the key findings from studies on raltegravir's use in FeLV-infected cats.

Study Focus Experimental Protocol Key Efficacy Findings Reported Side Effects

| FeLV with Mediastinal Lymphoma [1] | Subjects: 5 FeLV-positive cats with mediastinal lymphoma. Treatment: COP chemotherapy + Raltegravir (20 mg/kg, PO, q 12 h). Assessment: Clinical response, survival, side effects. | Clinical Response Rate: 80% (40% full remission, 40% partial remission). Average Lifespan: 1091.2 days (max 1364, min 775). | Anorexia (60%), vomiting (40%), neutropenia (80%), thrombocytopenia (100%), anemia (60%), azotemia (20%). | | Progressive FeLV Infection [2] | Subjects: 2 cats with natural FeLV infection. Treatment: Raltegravir (40 mg/cat, PO, q 12 h). Assessment: Proviral DNA and viral RNA loads measured via qPCR and qRT-PCR over 32 weeks. | Case 1: Viral RNA undetectable at 13 weeks; proviral DNA still detectable but reduced at 18 weeks. Case 2: Proviral DNA undetectable at 32 weeks; RNA undetectable throughout. No clinical or laboratory abnormalities were reported. | No adverse effects or laboratory abnormalities detected. |

Comparison with Other Antiviral Alternatives

Raltegravir belongs to the integrase inhibitor class. The table below compares it with other classes of antivirals studied for feline retroviruses, primarily FIV, as detailed in a review article [3]. Direct comparative efficacy data for FeLV is scarce.

Drug Class Example Drugs Mechanism of Action Reported Efficacy & Notes (Based on FIV studies)
Integrase Inhibitors Raltegravir Blocks the integrase enzyme, preventing the viral DNA from integrating into the host genome [4]. See data tables above for FeLV-specific results.

| Nucleoside Analogue Reverse Transcriptase Inhibitors (NRTIs) | Zidovudine (AZT) | Incorporates into the growing viral DNA chain, causing premature chain termination during reverse transcription [3]. | In Vivo Efficacy: Reduces plasma viral load, improves stomatitis and neurological signs in FIV-infected cats. Side Effects: Non-regenerative anemia is common; requires regular blood monitoring [3]. | | | Stavudine (d4T) | Same as above [3]. | In Vitro Efficacy: Active against FIV. In Vivo Data: No published in vivo studies in cats [3]. | | | Lamivudine (3TC) | Same as above [3]. | In Vitro Efficacy: Active against FIV; shows synergy with AZT. In Vivo Data: High-dose combination with AZT showed no efficacy in chronically FIV-infected cats and caused severe side effects [3]. |

Experimental Workflow and Mechanism of Action

To help visualize how raltegravir works and how its efficacy is tested, the following diagrams outline the viral lifecycle and a standard experimental protocol.

G FeLV Replication Cycle and Raltegravir Mechanism cluster_1 1. Early Infection cluster_2 2. Integration cluster_3 3. Late Stage A Viral Entry & Uncoating B Reverse Transcription A->B C Formation of Viral DNA (Proviral DNA) B->C D Transport to Nucleus C->D E Integration into Host Genome D->E F Integrated Provirus E->F G Transcription & Viral Protein Synthesis F->G R Raltegravir (Integrase Inhibitor) R->E  Blocks H Assembly & Budding G->H I New Viral Particles H->I

G FeLV Raltegravir Study Workflow cluster_treatment Treatment Phase cluster_monitoring Monitoring & Data Collection cluster_analysis Endpoint Analysis Start FeLV-Positive Cat Enrollment (Confirmed via p27 antigen/PCR) T1 Oral Administration of Raltegravir (Dose: 20-40 mg/kg, q 12h) Start->T1 M1 Clinical Assessment (Physical exam, quality of life) T1->M1 M2 Virological Assessment (qPCR for proviral DNA, qRT-PCR for viral RNA) T1->M2 M3 Safety Monitoring (CBC, biochemistry, side effects) T1->M3 A1 Efficacy Endpoints (Reduction in viral load, clinical remission, survival) M1->A1 M2->A1 A2 Safety Endpoints (Incidence and severity of adverse events) M3->A2

Key Insights for Researchers

  • Sample Type is Critical for Diagnosis: When conducting FeLV research, the sample type used for testing can influence sensitivity. One study strongly suggests that using anticoagulated whole blood for p27 antigen testing (e.g., with a SNAP test) is more sensitive for identifying infected cats compared to plasma or serum [5].
  • Consider the FeLV Infection Course: The prognosis and potential response to treatment may be linked to the stage of infection. Cats classified as "low positive" (low antigen levels and proviral DNA loads) have been shown to have significantly longer survival times than "high positive" cats, who are at greater risk for early mortality [5]. Stratifying study subjects based on these markers may provide clearer efficacy data.

References

Raltegravir potassium comparative replication capacity resistant strains

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Replication Capacity and Drug Susceptibility

The table below summarizes key experimental data on the replication capacity of raltegravir-resistant mutants and their susceptibility to integrase inhibitors, primarily from a 2014 study that used human primary monocyte-derived macrophages (MDMs), peripheral blood mononuclear cells (PBMCs), and C8166 T lymphocytic cells [1].

Virus Strain Replication Capacity (% of Wild-Type) Dolutegravir Fold-Change in Resistance Raltegravir Fold-Change in Resistance
Wild-Type 100% (Reference) Reference (1.0) Reference (1.0)
N155H Strongly reduced [1] 0.1 - 1.4 [1] 0.1 - 10.3 [1]
Y143C Strongly reduced [1] 0.1 - 1.4 [1] 0.1 - 10.3 [1]
N155H + Y143C 0.1% - 2.5% [1] 0.6 (in C8166 cells) [1] Information missing
G140S + Q148H 0.1% - 2.5% [1] 2.1 (in C8166 cells) [1] Information missing
Q148R Information missing Information missing 14-fold (in HIV-2) [2]

Detailed Experimental Protocols

The comparative data presented are derived from robust cell culture assays. Here is a detailed breakdown of the key methodologies used in the cited research.

Protocol for Assessing Replication Capacity and Drug Susceptibility

This methodology is central to the data provided in [1].

  • Cell Models: The study used three human primary cell systems: monocyte-derived macrophages (MDMs), peripheral blood lymphocytes (PBLs), and the C8166 T-cell line [1].
  • Virus Strains: Recombinant viruses were generated, including wild-type HIV-1 and isogenic mutants containing specific integrase resistance mutations (N155H, Y143C, N155H+Y143C, G140S+Q148H) [1].
  • Infection and Drug Exposure: Cells were infected with the different virus strains. The inhibitors (raltegravir or dolutegravir) were added at the time of infection, and their activity was measured by quantifying the production of the p24 viral antigen after several days [1].
  • Data Analysis: The 50% and 90% effective concentration (EC50 and EC90) values were calculated to determine the potency of each drug. The fold-change in resistance was calculated by comparing the EC50 of the mutant virus to the EC50 of the wild-type virus in the same experiment [1].
Protocol for Phenotypic Resistance Testing via Site-Directed Mutagenesis

This method, used in [2], is standard for confirming the contribution of specific mutations to resistance.

  • Mutagenesis: Specific mutations (e.g., Q148R, N155H) were introduced into an HIV-2 molecular clone using site-directed mutagenesis [2].
  • Virus Production: The mutant plasmids were then used to produce recombinant viral particles [2].
  • Susceptibility Assay: The susceptibility of these engineered mutant viruses to raltegravir was tested in single-cycle infection assays. This involves measuring the inhibition of viral replication in the presence of a drug concentration gradient to determine the EC50 value [2].
  • Replication Capacity: The ability of the mutant virus to replicate compared to the wild-type virus was also assessed in these assays [2].

Resistance Pathways and Molecular Mechanisms

Resistance to Raltegravir primarily evolves through three distinct, mutually exclusive genetic pathways within the HIV integrase gene [3].

G WildType Wild-Type HIV Pathway1 N155H Pathway WildType->Pathway1 Pathway2 Q148R/H/K Pathway WildType->Pathway2 Pathway3 Y143R/C Pathway WildType->Pathway3 Secondary1 Common Secondary Mutations: L74M, E92Q, T97A, V151I Pathway1->Secondary1 Secondary2 Common Secondary Mutations: E138A/K, G140A/S Pathway2->Secondary2 Secondary3 Common Secondary Mutations: L74A/I, E92Q, T97A, I203M, S230R Pathway3->Secondary3 Outcome1 Outcome: Moderate Resistance, Often a Transient State Secondary1->Outcome1 Outcome2 Outcome: High-Level Resistance Secondary2->Outcome2 Outcome3 Outcome: High-Level Resistance Secondary3->Outcome3

The N155H pathway often appears first but may be replaced by viruses from the Q148 or Y143 pathways, which confer higher levels of resistance and may have their detrimental effects on viral fitness partially compensated by secondary mutations [3].

Comparative Effectiveness with Newer INSTIs

While raltegravir was a pioneering drug, its position has been contextualized by the development of newer INSTIs.

  • Potency and Genetic Barrier: Raltegravir has a lower genetic barrier to resistance compared to later-generation INSTIs like dolutegravir and bictegravir [4]. This means that fewer mutations are required for the virus to develop resistance to raltegravir.
  • Clinical Effectiveness Data: A large 2025 comparative study of treatment-naïve individuals in Mexico found that at 3 months, the probability of viral suppression was 69.8% for raltegravir-based regimens, compared to 79.4% for bictegravir and 78.5% for dolutegravir. However, these differences became negligible after 12 months of treatment [5].

The experimental data clearly show that the reduced replication capacity of raltegravir-resistant strains creates a window of opportunity for more potent, later-generation integrase inhibitors like dolutegravir to maintain effective viral suppression.

References

Raltegravir potassium efficacy G140S Q148H double mutant

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on Resistance and Fitness

The table below summarizes key quantitative findings from experimental studies on the G140S/Q148H mutant.

Mutation Reported Fold-Change in Raltegravir IC₅₀ Impact on Replication Capacity (Fitness) Source (Viral Backbone/Method)
G140S/Q148H ~7-8 fold increase [1] Severely impaired integrase activity in vitro; fitness is compensated by G140S [2] [3] Patient-derived IN in recombinant assays [1]
G140S/Q148H High-level resistance [3] Restores replication capability to near wild-type levels [3] HIV-1 NL4-3 in single-cycle infectivity assays [3]
G140S/Q148H Not specified Less fit than wild-type, but fitter than Q148H single mutant [2] HIV-1 NL4-3 in growth competition assays [2]
Q148H (single mutant) Confers resistance [3] Significantly impaired replication kinetics and catalytic activity [2] [3] HIV-1 NL4-3 [2] [3]
G140S (single mutant) Low-level or no resistance [3] [4] Minimal impact on replication [3] [4] HIV-1 NL4-3 [3] / HIV-2 [4]

Detailed Experimental Protocols

The data in the table above were generated using standardized virological and biochemical methods.

  • Site-Directed Mutagenesis and Recombinant Virus Generation: Resistance mutations were introduced into the HIV-1 NL4-3 integrase gene or patient-derived integrase sequences using site-directed mutagenesis kits (e.g., QuickChange) [2] [3] [1]. Infectious recombinant viruses were produced by co-transfecting plasmids containing the mutant integrase genes with an integrase-deleted HIV-1 proviral clone into packaging cells like 293T [2].
  • Drug Susceptibility Assays (Phenotypic Testing): The susceptibility of mutant and wild-type viruses to Raltegravir was determined using single-cycle infectivity assays. Viruses are used to infect reporter cell lines (e.g., TZM-bl or HeLa-P4 cells) in the presence of serial dilutions of Raltegravir [2] [3]. After 48 hours, infection levels are quantified by measuring β-galactosidase activity (in CPS). The drug concentration that inhibits 50% of infection (IC₅₀) is calculated and compared to the wild-type virus to determine the fold-change in resistance [2].
  • Viral Fitness and Replication Capacity Assays:
    • Growth Competition Assays: Two virus variants (e.g., mutant vs. wild-type) are mixed and used to infect cells (e.g., MT-2) together. The proportion of each variant in the culture supernatant is tracked over 14 days using quantitative real-time RT-PCR, revealing the relative fitness of the competing viruses [2].
    • Viral DNA Kinetics: Total HIV DNA, integrated DNA, and 2-LTR circles are quantified using real-time PCR at different time points after infection. This shows how efficiently the mutant virus completes key steps in its life cycle, such as integration [3].

Molecular Mechanism of Resistance and Compensation

The G140S and Q148H mutations have distinct but interconnected roles. The following diagram illustrates their mechanism.

g WildType Wild-Type Integrase Q148H Q148H Single Mutant WildType->Q148H Q148H Mutation (Confers Resistance) Conformation Adopts Catalytically Inactive Conformation Q148H->Conformation G140S_Q148H G140S/Q148H Double Mutant Resistance High-Level Raltegravir Resistance G140S_Q148H->Resistance Fitness Restored Viral Fitness & Integration G140S_Q148H->Fitness Conformation->G140S_Q148H G140S Compensation (Restores Conformation)

As the diagram shows, the Q148H primary mutation, located in the integrase active site, directly confers resistance to Raltegravir by likely altering the inhibitor-binding pocket [3]. However, this mutation severely cripples the enzyme's catalytic efficiency and viral replication capacity by "freezing" the integrase in an inactive state [3].

The role of the G140S secondary mutation is primarily compensatory. It does not confer strong resistance on its own but restores the protein's function and viral fitness. Biochemically, the G140S mutation is believed to induce a conformational change that counteracts the structural defect caused by Q148H, thereby rescuing the transition to an active form and enabling integration to proceed [3].

Implications for Research and Therapy

The characteristics of the G140S/Q148H pathway have direct clinical and research consequences.

  • High Resistance and Persistence: This combination leads to high-level Raltegravir resistance. In clinical trials, viruses with the N155H mutation often emerge first but are eventually outcompeted by the G140S/Q148H variants because the double mutant maintains better fitness under drug pressure [2].
  • Cross-Resistance Concerns: The G140S/Q148H pathway is also associated with reduced susceptibility to other integrase strand transfer inhibitors. Studies show that this double mutant can also confer resistance to elvitegravir [5]. Furthermore, when combined with a mutation from another pathway (e.g., N155H), it can lead to high-level resistance to the next-generation inhibitor dolutegravir [6].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

482.11162741 Da

Monoisotopic Mass

482.11162741 Da

Heavy Atom Count

33

Appearance

solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

43Y000U234

GHS Hazard Statements

Aggregated GHS information provided by 36 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (97.22%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (97.22%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Isentress is indicated in combination with other anti-retroviral medicinal products for the treatment of human immunodeficiency virus (HIV 1) infection.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anti-Infective Agents; Antiviral Agents; Anti-HIV Agents; Anti-Retroviral Agents; HIV Integrase Inhibitors

Pharmacology

Raltegravir Potassium is the orally bioavailable potassium salt of a human immunodeficiency virus (HIV) integrase strand transfer inhibitor (HIV-1 INSTI) with HIV-1 antiviral activity. Raltegravir binds to and inhibits integrase, an HIV enzyme that inserts viral genetic material into the genetic material of the infected human cell. Inhibition of integrase prevents insertion of HIV DNA into the human DNA genome, thus blocking HIV replication.

MeSH Pharmacological Classification

Anti-HIV Agents

ATC Code

J05AX08
J05AR16

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Wikipedia

Raltegravir potassium

Use Classification

Human drugs -> Antivirals for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Brogan AJ, Davis AE, Goodwin B. Short-term cost analysis of raltegravir versus atazanavir + ritonavir or darunavir + ritonavir for treatment-naive adults with HIV-1 infection in the United States. PLoS One. 2018 Aug 30;13(8):e0203293. doi: 10.1371/journal.pone.0203293. eCollection 2018. PubMed PMID: 30161205; PubMed Central PMCID: PMC6117059.
2: Trahan MJ, Lamarre V, Metras ME, Kakkar F. Use of Triple Combination Antiretroviral Therapy With Raltegravir as Empiric HIV Therapy in the High-Risk HIV-Exposed Newborn. Pediatr Infect Dis J. 2018 Aug 27. doi: 10.1097/INF.0000000000002180. [Epub ahead of print] PubMed PMID: 30153229.
3: Ammassari A, Stöhr W, Antinori A, Molina JM, Schwimmer C, Domingo P, Thalme A, Di Pietro M, Wallet C, Pozniak A, Richert L, Raffi F; and the NEAT 001/ANRS 143 Trial Study Group. Patient Self-Reported Adherence to Ritonavir-Boosted Darunavir Combined with Either Raltegravir or Tenofovir Disoproxil Fumarate /Emtricitabine in the Neat 001/Anrs 143 Trial. J Acquir Immune Defic Syndr. 2018 Aug 27. doi: 10.1097/QAI.0000000000001834. [Epub ahead of print] PubMed PMID: 30153121.
4: van der Heijden WA, van Crevel R, De Groot PG, Urbanus RT, Koenen HJPM, Bosch M, Keuter M, van der Ven AJ, de Mast Q. A Switch to a raltegravir containing regimen does not lower platelet reactivity in HIV-infected individuals. AIDS. 2018 Aug 20. doi: 10.1097/QAD.0000000000001993. [Epub ahead of print] PubMed PMID: 30134289.
5: Pennington MR, Voorhees IEH, Callaway HM, Dehghanpir SD, Baines JD, Parrish CR, Van de Walle GR. The HIV integrase inhibitor raltegravir inhibits felid alphaherpesvirus 1 (FeHV-1) replication by targeting both DNA replication and late gene expression. J Virol. 2018 Jul 25. pii: JVI.00994-18. doi: 10.1128/JVI.00994-18. [Epub ahead of print] PubMed PMID: 30045987.
6: Jabłonowska E, Pulik P, Kalinowska A, Gąsiorowski J, Parczewski M, Bociąga-Jasik M, Mularska E, Pulik Ł, Siwak E, Wójcik K. Dual therapy based on raltegravir and boosted protease inhibitors - the experience of Polish centers. Arch Med Sci. 2018 Jun;14(4):860-864. doi: 10.5114/aoms.2016.62445. Epub 2016 Sep 22. PubMed PMID: 30002705; PubMed Central PMCID: PMC6040130.
7: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK501554/ PubMed PMID: 30000614.
8: Gold J, Marta M, Meier UC, Christensen T, Miller D, Altmann D, Holden D, Bianchi L, Adiutori R, MacManus D, Yousry T, Schmierer K, Turner B, Giovannoni G. A phase II baseline versus treatment study to determine the efficacy of raltegravir (Isentress) in preventing progression of relapsing remitting multiple sclerosis as determined by gadolinium-enhanced MRI: The INSPIRE study. Mult Scler Relat Disord. 2018 Aug;24:123-128. doi: 10.1016/j.msard.2018.06.002. Epub 2018 Jun 28. PubMed PMID: 29990894.
9: Stella-Ascariz N, Montejano R, Rodriguez-Centeno J, Alejos B, Schwimmer C, Bernardino JI, Rodes B, Allavena C, Hoffmann C, Gisslén M, de Miguel R, Esteban-Cantos A, Wallet C, Raffi F, Arribas JR; NEAT 001/ ANRS 143 Study Group. Blood Telomere Length Changes after Ritonavir-boosted Darunavir Combined with Raltegravir or Tenofovir-Emtricitabine in Antiretroviral-Naive Adults Infected with HIV-1. J Infect Dis. 2018 Jul 3. doi: 10.1093/infdis/jiy399. [Epub ahead of print] PubMed PMID: 29982509.
10: Krznaric I, Bickel M, Carganico A, De Leuw P, Haberl A, Knecht G, Koegl C, Lauscher P, Schüttfort G, Stephan C, Wolf E, Wolf T. Similar long-term efficacy of dual therapy containing raltegravir and a boosted protease inhibitor versus standard triple therapies in pretreated HIV-1-infected patients in a retrospective, real-life cohort of 14 years. HIV Med. 2018 Oct;19(9):662-667. doi: 10.1111/hiv.12636. Epub 2018 Jul 3. PubMed PMID: 29971922.
11: Rusconi S, Adorni F, Tau P, Borghi V, Pecorari M, Maserati R, Francisci D, Monno L, Punzi G, Meraviglia P, Paolucci S, Di Biagio A, Bruzzone B, Mancon A, Micheli V, Zazzi M; ARCA (Antiviral Response Cohort Analysis). Dolutegravir (DTG)-containing regimens after receiving raltegravir (RAL) or elvitegravir (EVG): Durability and virological response in a large Italian HIV drug resistance network (ARCA). J Clin Virol. 2018 Aug;105:112-117. doi: 10.1016/j.jcv.2018.06.012. Epub 2018 Jun 21. PubMed PMID: 29957545.
12: Pennington MR, Grenier JK, Van de Walle GR. Transcriptome profiling of alphaherpesvirus-infected cells treated with the HIV-integrase inhibitor raltegravir reveals profound and specific alterations in host transcription. J Gen Virol. 2018 Aug;99(8):1115-1128. doi: 10.1099/jgv.0.001090. Epub 2018 Jun 19. PubMed PMID: 29916804.
13: Troya J, Montejano R, Ryan P, Gómez C, Matarranz M, Cabello A, Vera F, Sepúlveda MA, Santos I, Samperiz G, Bachiller P, Boix V, Barrufet P, Cervero M, Sanz J, Solís J, Yllescas M, Valencia E; GESIDA-8715 Study Group. Raltegravir plus abacavir/lamivudine in virologically suppressed HIV-1-infected patients: 48-week results of the KIRAL study. PLoS One. 2018 Jun 14;13(6):e0198768. doi: 10.1371/journal.pone.0198768. eCollection 2018. PubMed PMID: 29902204; PubMed Central PMCID: PMC6002106.
14: Cahn P, Sax PE, Squires K, Molina JM, Ratanasuwan W, Rassool M, Bloch M, Xu X, Zhou Y, Homony B, Hepler D, Teppler H, Hanna GJ, Nguyen BY, Greaves W; ONCEMRK Study Group. Raltegravir 1200 mg Once Daily vs 400 mg Twice Daily, With Emtricitabine and Tenofovir Disoproxil Fumarate, for Previously Untreated HIV-1 Infection: Week 96 Results From ONCEMRK, a Randomized, Double-Blind, Noninferiority Trial. J Acquir Immune Defic Syndr. 2018 Aug 15;78(5):589-598. doi: 10.1097/QAI.0000000000001723. PubMed PMID: 29771789; PubMed Central PMCID: PMC6075877.
15: Krikke M, Tesselaar K, van den Berk GEL, Otto SA, Freriks LH, van Lelyveld SFL, Visseren FJL, Hoepelman AIM, Arends JE. The effect of switching protease inhibitors to raltegravir on endothelial function, in HIV-infected patients. HIV Clin Trials. 2018 Apr;19(2):75-83. doi: 10.1080/15284336.2018.1455366. PubMed PMID: 29770748.
16: Offor O, Utay N, Reynoso D, Somasunderam A, Currier J, Lake J. Adiponectin and the steatosis marker Chi3L1 decrease following switch to raltegravir compared to continued PI/NNRTI-based antiretroviral therapy. PLoS One. 2018 May 10;13(5):e0196395. doi: 10.1371/journal.pone.0196395. eCollection 2018. PubMed PMID: 29746485; PubMed Central PMCID: PMC5944924.
17: Belkhir L, Seguin-Devaux C, Elens L, Pauly C, Gengler N, Schneider S, Ruelle J, Haufroid V, Vandercam B. Impact of UGT1A1 polymorphisms on Raltegravir and its glucuronide plasma concentrations in a cohort of HIV-1 infected patients. Sci Rep. 2018 May 9;8(1):7359. doi: 10.1038/s41598-018-25803-z. PubMed PMID: 29743555; PubMed Central PMCID: PMC5943329.
18: Weber MD, Andrews E, Prince HA, Sykes C, Rosen EP, Bay C, Shaheen NJ, Madanick RD, Dellon ES, De Paris K, Nelson JA, Gay CL, Kashuba AD. Virological and immunological responses to raltegravir and dolutegravir in the gut-associated lymphoid tissue of HIV-infected men and women. Antivir Ther. 2018 May 1. doi: 10.3851/IMP3236. [Epub ahead of print] PubMed PMID: 29714167.
19: Puthanakit T, Thepnarong N, Chaithongwongwatthana S, Anugulruengkitt S, Anunsittichai O, Theerawit T, Ubolyam S, Pancharoen C, Phanuphak P. Intensification of antiretroviral treatment with raltegravir for pregnant women living with HIV at high risk of vertical transmission. J Virus Erad. 2018 Apr 1;4(2):61-65. PubMed PMID: 29682296; PubMed Central PMCID: PMC5892679.
20: Horikawa M, Toyoda M, Saito N, Kimura M, Kobayashi T, Takagi A, Fukagawa M. Raltegravir-associated Diabetic Ketoacidosis in a Patient with HIV Infection: A Case Report. Tokai J Exp Clin Med. 2018 Apr 20;43(1):19-23. PubMed PMID: 29637535.

Explore Compound Types